molecular formula C11H11N B085489 1-Naphthalenemethylamine CAS No. 118-31-0

1-Naphthalenemethylamine

Cat. No.: B085489
CAS No.: 118-31-0
M. Wt: 157.21 g/mol
InChI Key: NVSYANRBXPURRQ-UHFFFAOYSA-N
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Description

1-Naphthylmethylamine increases the induced circular dichroism (ICD) magnitude exhibited by Poly[(4-carboxyphenyl)acetylene]. It forms carbamate by reacting with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-ylmethanamine
Source PubChem
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InChI

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSYANRBXPURRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059469
Record name 1-Naphthalenemethanamine
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Molecular Weight

157.21 g/mol
Source PubChem
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CAS No.

118-31-0
Record name 1-Naphthalenemethanamine
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Record name 1-Naphthalenemethanamine
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Record name 1-Naphthalenemethanamine
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Record name 1-Naphthalenemethanamine
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Record name Naphthalene-1-methylamine
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Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthalenemethylamine (CAS 118-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthalenemethylamine, with CAS registry number 118-31-0, is a versatile primary amine derived from naphthalene (B1677914). It serves as a crucial chemical intermediate and building block in a wide array of applications, from the synthesis of dyes and pharmaceuticals to its use in materials science and polymer chemistry.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key applications, and relevant experimental methodologies. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is typically a clear, light yellow to yellow liquid at room temperature.[4][5][6] It is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][7]

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Appearance Clear light yellow to yellow liquid[4][5][6]
Molecular Formula C₁₁H₁₁N[5][8][9]
Molecular Weight 157.21 g/mol [1][8][10]
Boiling Point 290-293 °C[4][5][6]
Melting Point 262-269 °C[5][6][11]
Density 1.073 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.643[1][4]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Vapor Pressure 0.00162 mmHg at 25 °C[5]
Solubility Miscible with ethanol, ether, and carbon disulfide[4][5][7]
pKa 9.06 ± 0.30 (Predicted)[11]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 118-31-0[4][8]
EINECS Number 204-244-0[5][10]
MDL Number MFCD00004048[5][7]
PubChem CID 8355[7]
InChI Key NVSYANRBXPURRQ-UHFFFAOYSA-N[1][10]
SMILES C1=CC=C2C(=C1)C=CC=C2CN[10]
Synonyms 1-(Aminomethyl)naphthalene, 1-Naphthylmethylamine[1][8][9]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Various sources provide reference spectra for this compound, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[9][10][12]

  • 1H NMR: Proton NMR spectra are available for structural elucidation.[12]

  • Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound.[9]

  • Infrared (IR) Spectrum: The infrared spectrum shows characteristic peaks corresponding to its functional groups.[13]

Applications

This compound is a valuable compound with diverse applications in organic synthesis and materials science.

  • Organic Synthesis: It is a fundamental building block for producing dyes, pigments, and pharmaceuticals.[1][2] The compound is particularly useful as a precursor in the synthesis of other, more complex amines.[14][15] Its involvement in Friedel-Crafts alkylation reactions makes it a subject of study for understanding electrophilic aromatic substitution mechanisms.[14]

  • Polymer and Materials Science: It is used to enhance the induced circular dichroism (ICD) magnitude of polymers like poly[(4-carboxyphenyl)acetylene].[1][4][5] This property is valuable for studying macromolecular helicity.[1]

  • Bioconjugation: It readily reacts with compounds such as monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) to form carbamates, a reaction used in bioconjugation and polymer modification.[1][4][5]

  • Optoelectronics: Recent research has highlighted its role in improving the material properties of perovskites for optoelectronic devices.[1] It has been utilized to modulate photoluminescence in Ruddlesden-Popper perovskites and to enhance the efficiency and stability of perovskite light-emitting diodes (LEDs).[1]

  • Biological Activity: While the compound itself is primarily a synthetic intermediate, derivatives of naphthalene have been studied for their biological activities, including anti-inflammatory effects.[16]

Methodologies and Experimental Protocols

Detailed experimental protocols for reactions involving this compound are often proprietary or published in specialized literature. However, based on available information, general methodologies can be outlined.

Synthesis of this compound

A classical approach to synthesizing this compound involves a two-step process starting from naphthalene.[2]

Step 1: Chloromethylation of Naphthalene (Friedel-Crafts Alkylation) This step introduces a chloromethyl group onto the naphthalene ring.

  • Reactants: Naphthalene, formaldehyde (B43269) (or paraformaldehyde), and hydrochloric acid.[2]

  • Catalyst: A Lewis acid such as aluminum chloride or ferric chloride.[2]

  • General Protocol: Naphthalene is reacted with paraformaldehyde and hydrochloric acid at an elevated temperature (e.g., 80°C) for several hours to yield 1-chloromethylnaphthalene.[2]

Step 2: Amination of 1-Chloromethylnaphthalene The resulting 1-chloromethylnaphthalene is then converted to the primary amine.

  • Reactant: 1-Chloromethylnaphthalene.

  • Aminating Agent: Aqueous ammonia (B1221849) or methylamine.[2]

  • General Protocol: The chloromethyl derivative is treated with an aminating agent under controlled temperature and pressure conditions to substitute the chlorine atom with an amino group, forming this compound.[2]

G General Synthesis Workflow for this compound cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Amination Naphthalene Naphthalene Reagents1 Formaldehyde + HCl (Lewis Acid Catalyst) Naphthalene->Reagents1 CMN 1-Chloromethylnaphthalene Reagents1->CMN Chloromethylation Reagents2 Aqueous Ammonia CMN->Reagents2 Product This compound (CAS 118-31-0) Reagents2->Product Nucleophilic Substitution

Caption: General synthesis workflow for this compound.

Preparation of a PEG-Carbamate Conjugate

This protocol illustrates a key application in polymer modification.[4][5]

  • Reactants: this compound and monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC).

  • Reaction Type: Acyl substitution.

  • General Protocol: this compound is mixed with mPEG-SC in a suitable solvent system. The primary amine of this compound acts as a nucleophile, attacking the succinimido carbonate ester of the mPEG derivative. This reaction displaces the N-hydroxysuccinimide (NHS) leaving group, resulting in the formation of a stable carbamate (B1207046) linkage between the naphthalene moiety and the polyethylene (B3416737) glycol chain. The reaction progress can be monitored by techniques like HPLC.[1]

G Application Workflow: PEG-Carbamate Conjugation NMA This compound (Nucleophile) Solvent Suitable Solvent NMA->Solvent mPEG mPEG-Succinimidyl Carbonate (Electrophile) mPEG->Solvent Product mPEG-Carbamate-Naphthalene Conjugate Solvent->Product Carbamate Formation Byproduct N-Hydroxysuccinimide Product->Byproduct Displaces

Caption: Workflow for PEG-Carbamate conjugation.

Logical Relationships in Application

The utility of this compound stems directly from its core chemical structure: a primary amine attached to a bulky, aromatic naphthalene ring system. This structure dictates its role as a versatile building block.

G cluster_props Core Chemical Properties cluster_apps Resulting Applications center_node This compound (CAS 118-31-0) Prop1 Nucleophilic Primary Amine center_node->Prop1 Prop2 Aromatic Naphthalene Ring center_node->Prop2 App1 Building Block for Dyes & Pharmaceuticals Prop1->App1 Enables synthesis App2 Polymer Modification (e.g., PEGylation) Prop1->App2 Enables conjugation Prop2->App1 App3 Materials Science (e.g., Perovskites, ICD) Prop2->App3 Provides electronic/ steric properties

Caption: Relationship between properties and applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Classification: It is known to cause skin irritation and serious eye damage.[10][17] It may also cause respiratory irritation (STOT SE 3).[1][10]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][10]

  • Signal Word: Danger or Warning.[1][5][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or an eyeshield, and appropriate clothing.[1][17] Use a NIOSH/MSHA approved respirator if ventilation is inadequate or exposure limits are exceeded.[17]

  • Handling: Use only in a chemical fume hood.[18] Avoid contact with skin, eyes, and clothing.[18] The material is air-sensitive and should be stored under nitrogen in a cool, dry, and well-ventilated place.[5][18]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[17][18] For skin contact, wash off immediately with soap and plenty of water.[17][18] If inhaled, move to fresh air.[18] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[17]

References

Physicochemical Properties of 1-(Aminomethyl)naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(aminomethyl)naphthalene (CAS No: 118-31-0). The information presented herein is intended to support research, development, and formulation activities involving this versatile naphthalene (B1677914) derivative. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides a visual representation of a standard experimental workflow.

Core Physicochemical Data

1-(Aminomethyl)naphthalene is a primary amine derivative of naphthalene. Its physicochemical properties are crucial for predicting its behavior in various chemical and biological systems, including its solubility, absorption, and distribution characteristics. The following tables summarize the key physicochemical parameters for 1-(aminomethyl)naphthalene.

Table 1: General and Physical Properties of 1-(Aminomethyl)naphthalene

PropertyValueSource(s)
Chemical Formula C₁₁H₁₁N[1][2]
Molecular Weight 157.21 g/mol [2][3]
Appearance Clear light yellow to yellow liquid[4][5]
Density 1.073 g/cm³ at 25 °C[3][6]
Boiling Point 290-293 °C at 760 mmHg[3][6]
Melting Point 62 °C[4]
Flash Point 113 °C (closed cup)[3][6]
Refractive Index n20/D 1.643[3][6]

Table 2: Solubilities and Partitioning Behavior of 1-(Aminomethyl)naphthalene

PropertyValueSource(s)
pKa (Predicted) 9.06 ± 0.30[7]
LogP (Computed) 2.1[4]
Solubility Miscible with ethanol, ether, and carbon disulfide. No quantitative aqueous solubility data available.[4][5]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical development. Below are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube, which is sealed at one end.[8][9] The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2.5-3.5 mm in height.[10][11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample and clear observation.[8][12]

  • Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting point.[9] For an accurate measurement, the temperature is raised to about 15-20 °C below the approximate melting point and then increased slowly, at a rate of 1-2 °C per minute.[8][11]

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[8][10]

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Procedure:

  • Sample Preparation: A small volume of the liquid is placed in a small test tube.[13] A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.[14] The assembly is then placed in a heating bath (e.g., a Thiele tube or an oil bath).[15]

  • Heating and Observation: The heating bath is heated gently.[15] As the temperature rises, air trapped in the capillary tube will bubble out. When a steady stream of bubbles emerges from the capillary, the heating is stopped.[13]

  • Data Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13][15]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For an amine, it represents the pH at which the compound is 50% protonated.

Procedure:

  • Solution Preparation: A solution of 1-(aminomethyl)naphthalene of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically water or a water-cosolvent mixture.[16] The ionic strength of the solution is kept constant using an inert salt like KCl.[16]

  • Titration Setup: The solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16] The system is purged with an inert gas, such as nitrogen, to remove dissolved carbon dioxide.[16]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[16] The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[17]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[17]

Solubility Determination (UV-Vis Spectroscopy)

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Procedure:

  • Calibration Curve: A series of standard solutions of 1-(aminomethyl)naphthalene of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to generate a calibration curve (absorbance vs. concentration).[18]

  • Equilibration: An excess amount of solid 1-(aminomethyl)naphthalene is added to a known volume of the solvent (e.g., water or a buffer solution). The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]

  • Sample Preparation: The saturated solution is filtered to remove any undissolved solid.[20]

  • Analysis: The absorbance of the filtered, saturated solution is measured at λmax.

  • Calculation: The concentration of 1-(aminomethyl)naphthalene in the saturated solution, which corresponds to its solubility, is determined from the calibration curve.[18]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and in vivo distribution.

Procedure:

  • Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.[21][22]

  • Partitioning: A known amount of 1-(aminomethyl)naphthalene is dissolved in one of the phases (usually the one in which it is more soluble).[23] A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a flask.[24]

  • Equilibration: The flask is shaken for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[25] The flask is then allowed to stand undisturbed for the phases to separate completely.[25]

  • Analysis: The concentration of 1-(aminomethyl)naphthalene in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[24]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[22]

Visualizations

Experimental Workflow for LogP Determination

The following diagram illustrates the standard workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.

LogP_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Mix n-octanol and water prep2 Shake for 24h for mutual saturation prep1->prep2 prep3 Separate the two phases prep2->prep3 part1 Dissolve 1-(aminomethyl)naphthalene in pre-saturated n-octanol prep3->part1 Pre-saturated n-octanol part2 Mix with pre-saturated water prep3->part2 Pre-saturated water part1->part2 part3 Shake for 2h to reach equilibrium part2->part3 part4 Allow phases to separate part3->part4 ana1 Sample n-octanol phase part4->ana1 ana2 Sample aqueous phase part4->ana2 ana3 Quantify concentration in each phase (e.g., UV-Vis or HPLC) ana1->ana3 ana2->ana3 calc1 P = [Concentration]octanol / [Concentration]aqueous ana3->calc1 calc2 LogP = log10(P) calc1->calc2

Workflow for LogP determination by the shake-flask method.

References

1-Naphthalenemethylamine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 1-Naphthalenemethylamine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 118-31-0). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document includes tabulated spectral data, detailed experimental protocols, and a workflow for spectral analysis.

Spectral Data Summary

The following sections present the quantitative spectral data for this compound in a structured format for ease of reference and comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).[1]

Chemical Shift (δ, ppm)MultiplicityAssignment
7.95MultipletAromatic H
7.79MultipletAromatic H
7.68MultipletAromatic H
7.45MultipletAromatic H
7.41MultipletAromatic H
7.35MultipletAromatic H
4.17SingletMethylene (-CH₂)
1.77SingletAmine (-NH₂)

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectral data is available from various databases, though specific peak assignments may vary slightly based on the reference and solvent.[2]

Chemical Shift (δ, ppm)Assignment
~138Quaternary Naphthyl C
~134Quaternary Naphthyl C
~131Quaternary Naphthyl C
~128Naphthyl CH
~127Naphthyl CH
~126Naphthyl CH
~125Naphthyl CH
~124Naphthyl CH
~123Naphthyl CH
~122Naphthyl CH
~46Methylene (-CH₂)

Table 2: Representative ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectral Data

The infrared spectrum provides information on the functional groups present in the molecule. Data is typically acquired via neat analysis or as a KBr pellet.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300 - 3400N-H stretching (symmetric & asymmetric)Primary Amine (-NH₂)
~3050Aromatic C-H stretchingNaphthyl Ring
~2850 - 2950Aliphatic C-H stretchingMethylene (-CH₂)
~1600N-H bending (scissoring)Primary Amine (-NH₂)
~1510, 1580C=C stretchingNaphthyl Ring
~800C-H out-of-plane bending1-substituted Naphthyl

Table 3: Key IR absorption bands for this compound.[2][3]

Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (EI) at 75 eV. The data reveals the molecular ion and characteristic fragmentation patterns.[1][4]

Mass-to-Charge (m/z)Relative Intensity (%)Assignment
15793.8[M]⁺ (Molecular Ion)
156100.0[M-H]⁺
12941.6[M-CH₂NH₂]⁺ or [C₁₀H₇CH₂]⁺
12831.0[C₁₀H₈]⁺
12716.6[C₁₀H₇]⁺
14119.6[M-NH₂]⁺

Table 4: Major peaks in the electron ionization mass spectrum of this compound.[1][4]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the compound is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).[6]

  • Data Acquisition (¹H NMR) :

    • Instrument : 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Set to a range of -2 to 12 ppm.

    • Number of Scans : 16 to 64 scans are typically sufficient.

    • Relaxation Delay : 1-2 seconds.[6]

  • Data Acquisition (¹³C NMR) :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : Set to a range of 0 to 220 ppm.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.[6]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum using the residual solvent peak or the TMS signal.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for liquid or solid samples.[7]

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application : Place a small amount of this compound directly onto the center of the ATR crystal.

  • Data Acquisition : Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.[7] Acquire the spectrum over a range of 4000 to 650 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing : The software automatically performs a background subtraction, yielding the final infrared spectrum.

Mass Spectrometry (GC-MS)

This protocol outlines the analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or methanol.

  • GC Separation :

    • Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane).[8]

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Detection :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Scan Range : Set the mass-to-charge (m/z) scan range from 40 to 400 amu.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the fragmentation pattern with spectral libraries (e.g., NIST) for confirmation.[9]

Workflow for Spectral Analysis and Structure Elucidation

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using multiple spectroscopic techniques.

G Spectral Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Sample This compound (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Analyze Chemical Shifts, Couplings, Integration NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Info Combine Spectral Information NMR_Data->Structure_Info IR_Data->Structure_Info MS_Data->Structure_Info Confirmation Structure Confirmation Structure_Info->Confirmation Cross-validation Final_Structure Confirmed Structure: This compound Confirmation->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-Naphthalenemethylamine from 1-Chloromethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-naphthalenemethylamine, a key intermediate in the synthesis of various pharmaceuticals, from 1-chloromethylnaphthalene. This document details the prerequisite synthesis of the starting material and explores multiple pathways to the final product, offering detailed experimental protocols and quantitative data to facilitate informed decisions in a laboratory and developmental setting.

Synthesis of the Starting Material: 1-Chloromethylnaphthalene

The successful synthesis of this compound begins with high-quality 1-chloromethylnaphthalene. The most common and well-documented method for its preparation is the chloromethylation of naphthalene (B1677914).

Chloromethylation of Naphthalene

This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the naphthalene ring, primarily at the 1-position. The reaction typically involves naphthalene, a formaldehyde (B43269) source (such as paraformaldehyde), and hydrogen chloride in the presence of a Lewis acid or a dehydrating agent.

Experimental Protocol:

A widely cited and reliable procedure is the one adapted from Organic Syntheses. In a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid are combined.[1] The mixture is heated in a water bath at 80–85°C and stirred vigorously for 6 hours.[1]

After cooling to 15–20°C, the crude product is separated and washed sequentially with cold water, cold 10% potassium carbonate solution, and again with cold water. The organic layer is then dried over anhydrous potassium carbonate.[1] The dried product is purified by vacuum distillation, collecting the fraction boiling at 128–133°C/5 mm Hg.[1] This procedure typically yields 195–204 g of 1-chloromethylnaphthalene (74–77% based on the naphthalene consumed).[1]

Quantitative Data for 1-Chloromethylnaphthalene Synthesis:

ParameterValueReference
Naphthalene256 g (2 moles)[1]
Paraformaldehyde110 g[1]
Glacial Acetic Acid260 ml[1]
85% Phosphoric Acid165 ml[1]
Conc. Hydrochloric Acid428 g (362 ml, 4.2 moles)[1]
Reaction Temperature80–85°C[1]
Reaction Time6 hours[1]
Yield 195–204 g (74–77%) [1]

Synthetic Pathways from 1-Chloromethylnaphthalene to this compound

Several synthetic strategies can be employed to convert 1-chloromethylnaphthalene to this compound. The choice of method often depends on the desired purity, yield, and scale of the reaction, as well as the avoidance of potential side products.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_product Final Product cluster_routes Synthetic Routes Naphthalene Naphthalene Chloromethylation Chloromethylation (Paraformaldehyde, HCl, H3PO4, Acetic Acid) Naphthalene->Chloromethylation CMN 1-Chloromethylnaphthalene Chloromethylation->CMN Direct_Amination Direct Amination (Ammonia) CMN->Direct_Amination Gabriel Gabriel Synthesis (Potassium Phthalimide (B116566), then Hydrazine (B178648)/Acid) CMN->Gabriel Delepine Delepine Reaction (Hexamethylenetetramine, then Acid Hydrolysis) CMN->Delepine NMA This compound Direct_Amination->NMA Gabriel->NMA Delepine->NMA

Caption: Synthetic pathways from Naphthalene to this compound.

Direct Amination with Ammonia (B1221849)

The most straightforward approach is the direct reaction of 1-chloromethylnaphthalene with ammonia. However, this method is often plagued by a lack of selectivity, leading to the formation of secondary (di-1-naphthylmethyl)amine and tertiary amine impurities. Careful control of reaction conditions, such as using a large excess of ammonia, can favor the formation of the primary amine.

Experimental Protocol:

While specific literature protocols for the direct amination of 1-chloromethylnaphthalene with ammonia to yield the primary amine are not extensively detailed, the general principle involves reacting the alkyl halide with a solution of ammonia in a suitable solvent, often under pressure and/or elevated temperature.

Challenges:

  • Formation of over-alkylation products (secondary and tertiary amines).

  • Difficulty in separating the desired primary amine from the byproducts.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the issue of over-alkylation.[2] This multi-step process involves the initial reaction of 1-chloromethylnaphthalene with potassium phthalimide to form N-(1-naphthylmethyl)phthalimide. This intermediate is then cleaved, typically by hydrazinolysis or acid hydrolysis, to release the desired primary amine.[2]

Experimental Protocol:

Step 1: Synthesis of N-(1-naphthylmethyl)phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add 1-chloromethylnaphthalene to the solution.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the N-(1-naphthylmethyl)phthalimide.

  • The solid product is collected by filtration, washed with water, and dried.

Step 2: Cleavage of the Phthalimide

  • Hydrazinolysis (Ing-Manske procedure): Reflux the N-(1-naphthylmethyl)phthalimide with hydrazine hydrate (B1144303) in ethanol.[3] The phthalhydrazide (B32825) byproduct precipitates out of solution and can be removed by filtration. The desired this compound is then isolated from the filtrate.

  • Acid Hydrolysis: Heat the N-(1-naphthylmethyl)phthalimide with a strong acid, such as concentrated hydrochloric or sulfuric acid. This method yields the amine salt.

Quantitative Data for Gabriel Synthesis (General):

ParameterCondition
SolventN,N-Dimethylformamide (DMF) is often used to accelerate the SN2 reaction.[4]
Cleavage ReagentHydrazine hydrate or strong acid.[2]
Advantages - Avoids over-alkylation. - Produces a clean primary amine.
Disadvantages - Two-step process. - Can involve harsh cleavage conditions.[3]
The Delépine Reaction

The Delépine reaction provides another efficient route to primary amines from alkyl halides.[5] This method involves the reaction of 1-chloromethylnaphthalene with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt.[5] This salt is subsequently hydrolyzed with acid to yield the primary amine.[5]

Experimental Protocol:

Step 1: Formation of the Quaternary Ammonium Salt

  • Dissolve 1-chloromethylnaphthalene and hexamethylenetetramine in a solvent such as chloroform (B151607) or a mixture of aqueous acetic acid.[6]

  • The reaction is typically performed at reflux temperature.

  • The resulting quaternary ammonium salt often precipitates from the solution and can be isolated by filtration.

Step 2: Acid Hydrolysis

  • The isolated salt is then hydrolyzed by refluxing in an ethanolic solution of concentrated hydrochloric acid.[5]

  • This step liberates the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride.[5]

  • The this compound can be liberated from its salt by basification and then extracted with an organic solvent.

A related procedure for the synthesis of 1-naphthaldehyde (B104281) from 1-chloromethylnaphthalene using hexamethylenetetramine involves refluxing 106 g (0.6 mole) of 1-chloromethylnaphthalene with 168 g (1.2 moles) of hexamethylenetetramine in a mixture of 250 ml of glacial acetic acid and 250 ml of water for 2 hours.[6] This is followed by the addition of 200 ml of concentrated hydrochloric acid and further refluxing for 15 minutes.[6] This indicates the conditions under which the initial adduct is formed and subsequently hydrolyzed, which can be adapted for the synthesis of the amine.

Quantitative Data for Delépine Reaction (General):

ParameterConditionReference
Reagents1-Chloromethylnaphthalene, Hexamethylenetetramine[5]
HydrolysisEthanolic HCl[5]
Advantages - Good yields for reactive halides. - Avoids over-alkylation.[5]
Disadvantages - Formation of formaldehyde as a byproduct.[5]

Purification of this compound

The final product, this compound, can be purified by several methods, depending on its physical state and the nature of any impurities.

  • Distillation: If the amine is a liquid, vacuum distillation is a common method for purification.

  • Recrystallization: If the amine is a solid, or if it is converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent can be an effective purification technique. The purity of the recrystallized product can be assessed by its melting point.

  • Chromatography: Column chromatography can be used for small-scale purifications or for the separation of closely related compounds.

The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Synthetic Routes

MethodAdvantagesDisadvantagesTypical Yield
Direct Amination - One-step process.- Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. - Purification can be challenging.Variable, often moderate for the primary amine.
Gabriel Synthesis - Cleanly produces primary amines. - Avoids over-alkylation.- Two-step process. - Can require harsh conditions for phthalimide cleavage.Generally good to high.
Delépine Reaction - Good yields for reactive halides. - Avoids over-alkylation.- Two-step process. - Produces formaldehyde as a byproduct.Generally good.

Conclusion

The synthesis of this compound from 1-chloromethylnaphthalene can be achieved through several effective methods. While direct amination is the most atom-economical route, it suffers from a lack of selectivity. For the synthesis of high-purity primary amine, the Gabriel synthesis and the Delépine reaction are superior methods, with the choice between them depending on the specific laboratory conditions, scale, and tolerance for byproducts. This guide provides the necessary foundational information for researchers and developers to select and implement the most suitable synthetic strategy for their needs.

References

The Genesis and Evolution of Naphthalenemethylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalenemethylamine scaffold is a cornerstone in the development of a significant class of antifungal agents known as allylamines. This technical guide provides a comprehensive overview of the history, discovery, and chemical development of naphthalenemethylamine compounds. It delves into the synthetic pathways, physicochemical properties, and pharmacological activities of key derivatives, with a particular focus on the allylamine (B125299) antifungals: naftifine (B1207962), terbinafine (B446), and the structurally related benzylamine (B48309), butenafine (B35027). Detailed experimental protocols for the synthesis of the core intermediate, N-methyl-1-naphthalenemethylamine, and its subsequent elaboration into naftifine are provided. Furthermore, the guide elucidates the mechanism of action of these compounds through the inhibition of the fungal ergosterol (B1671047) biosynthesis pathway, supported by quantitative data and a detailed signaling pathway diagram.

A Historical Perspective: From Serendipity to Rational Design

The story of naphthalenemethylamine compounds is intrinsically linked to the quest for effective antifungal therapies. While the naphthalenemethylamine core structure existed in the chemical literature, its prominence surged with the discovery of the allylamine antifungals. The journey began with the serendipitous discovery of the antifungal properties of naftifine during a screening program for compounds targeting the central nervous system.[1] This discovery opened a new avenue for antifungal drug development, shifting focus to the inhibition of ergosterol biosynthesis.

Subsequent structure-activity relationship (SAR) studies on the naftifine molecule led to the rational design and synthesis of terbinafine, a more potent and orally active analogue.[1][2] Further modifications, particularly to the side chain, resulted in the development of butenafine, a benzylamine derivative with a similar mechanism of action and potent fungicidal activity.[3] The development of these compounds marked a significant advancement in the treatment of dermatophyte infections.

Physicochemical and Pharmacological Properties

The therapeutic efficacy of naphthalenemethylamine-based antifungals is underpinned by their specific physicochemical and pharmacological properties. A summary of key quantitative data for naftifine, terbinafine, and butenafine is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa (Predicted)Antifungal Spectrum
Naftifine C₂₁H₂₁N287.40177 (HCl salt)Sparingly soluble in water; Soluble in methanol, ethanol9.06Broad-spectrum against dermatophytes.[4]
Terbinafine C₂₁H₂₅N291.43204-208 (HCl salt)Slightly soluble in water; Freely soluble in methanol, ethanol7.1Highly active against dermatophytes and molds.[4][5]
Butenafine C₂₃H₂₇N317.47210-214 (HCl salt)Slightly soluble/insoluble in water; Freely soluble in methanol, ethanol, chloroform (B151607).[6]9.06Potent activity against dermatophytes.[6][7]

Table 1: Physicochemical Properties of Key Naphthalenemethylamine-Based Antifungals.

The antifungal activity of these compounds is primarily directed against dermatophytes, the fungi responsible for common skin and nail infections. The potency of these drugs is often quantified by their Minimum Inhibitory Concentration (MIC) and half-maximal Inhibitory Concentration (IC₅₀) values against various fungal species.

CompoundOrganismMIC Range (µg/mL)IC₅₀ (nM) for Squalene (B77637) Epoxidase
Terbinafine Dermatophytes0.001 - 0.01[5]30 (Candida albicans)[8]
Aspergilli0.05 - 1.56[5]
Sporothrix schenckii0.1 - 0.4[5]
Yeasts0.1 - >100[5]
Naftifine Dermatophytes--
Butenafine DermatophytesSuperior to terbinafine and naftifine[7]-
Candida albicansSuperior to terbinafine and naftifine[7]

Table 2: Antifungal Activity of Terbinafine and Butenafine.

Synthesis and Experimental Protocols

The synthesis of allylamine and benzylamine antifungals hinges on the initial preparation of the key intermediate, N-methyl-1-naphthalenemethylamine.

Synthesis of N-methyl-1-naphthalenemethylamine

Several synthetic routes to N-methyl-1-naphthalenemethylamine have been reported. A common and efficient method involves the reaction of 1-chloromethylnaphthalene with methylamine.[9][10] An alternative, improved process that avoids the formation of tertiary amine impurities proceeds via an N-methylformamide intermediate.[9][10][11]

Protocol: Synthesis of N-methyl-1-naphthalenemethanamine via N-methylformamide

  • Formation of the Formamide (B127407) Derivative:

    • To a solution of N-methylformamide in a suitable non-polar solvent (e.g., N,N-dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature to generate the anion of N-methylformamide.

    • To this solution, add 1-chloromethylnaphthalene dropwise, maintaining the reaction temperature.

    • Alternatively, 1-chloromethylnaphthalene and N-methylformamide can be reacted in the presence of a mild base and a phase transfer catalyst.[11]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., toluene).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)formamide.

  • Hydrolysis to the Amine:

    • Suspend the crude formamide derivative in an aqueous acidic solution (e.g., 10% sulfuric acid).[9]

    • Heat the mixture to reflux and maintain for several hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., toluene) to remove any unreacted starting material.

    • Basify the aqueous layer to a pH of approximately 10 with a suitable base (e.g., sodium hydroxide (B78521) solution).

    • Extract the liberated N-methyl-1-naphthalenemethylamine into an organic solvent (e.g., toluene).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by vacuum distillation.

Synthesis of Naftifine Hydrochloride

Naftifine is synthesized by the condensation of N-methyl-1-naphthalenemethylamine with cinnamyl chloride.

Protocol: Synthesis of Naftifine Hydrochloride

  • N-Alkylation:

    • Dissolve N-methyl-1-naphthalenemethylamine hydrochloride in an organic ether solvent (e.g., methyl tert-butyl ether).[12]

    • Add an alkali metal carbonate (e.g., anhydrous potassium carbonate) and a phase transfer catalyst (e.g., PEG-600) to the solution.[12]

    • Heat the mixture to reflux for 1-4 hours to generate the free amine in situ.[12]

    • Cool the reaction mixture and add cinnamyl chloride dropwise.

    • Continue to stir the reaction under reflux conditions for several hours, monitoring the reaction progress by TLC until the starting amine is consumed.[12]

  • Work-up and Salt Formation:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Wash the filter cake with the reaction solvent.

    • To the combined filtrate, add a saturated solution of hydrogen chloride in an appropriate solvent (e.g., ethyl acetate) with stirring.[12]

    • A white precipitate of naftifine hydrochloride will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration and wash with a cold solvent (e.g., ethyl acetate).

    • The crude naftifine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate-methanol).[12]

Squalene Epoxidase Inhibition Assay

The inhibitory activity of naphthalenemethylamine compounds against squalene epoxidase can be determined using a cell-free assay with microsomal fractions from a target fungus.

Protocol: In Vitro Squalene Epoxidase Inhibition Assay

  • Preparation of Microsomes:

    • Culture the fungal strain of interest (e.g., Saccharomyces cerevisiae, Trichophyton rubrum) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Disrupt the cells by mechanical means (e.g., glass bead homogenization, French press) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Assay:

    • The assay mixture should contain a suitable buffer (e.g., potassium phosphate), FAD, NADPH, and the microsomal preparation.[13][14]

    • Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

    • Pre-incubate the mixture for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, radiolabeled [¹⁴C]farnesyl pyrophosphate.[13]

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Product Analysis and Data Interpretation:

    • Extract the lipids from the reaction mixture.

    • Separate the substrate and products (squalene, squalene epoxide, lanosterol) by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled product formed using a phosphorimager or by scintillation counting.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of allylamine and benzylamine antifungals is the specific inhibition of the enzyme squalene epoxidase.[4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16][17][18]

Inhibition of squalene epoxidase leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and, in some cases, cell death.[4]

  • Accumulation of Squalene: The build-up of intracellular squalene is toxic to the fungal cell and contributes to the fungicidal activity of these compounds.[4]

This targeted inhibition is highly selective for the fungal enzyme over its mammalian counterpart, which is a key factor in the favorable safety profile of these drugs.[2]

Ergosterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by naphthalenemethylamine-based antifungals.

Caption: Synthetic workflow for naphthalenemethylamine-based antifungals and their target in the ergosterol biosynthesis pathway.

Detailed Signaling Pathway of Squalene Epoxidase Inhibition

The following diagram provides a more detailed look at the enzymatic step inhibited by allylamine and benzylamine antifungals.

Squalene_Epoxidase_Inhibition cluster_inhibition Mechanism of Action Squalene Squalene Squalene_Epoxidase Squalene Epoxidase (Erg1) Squalene->Squalene_Epoxidase Substrate Squalene_Accumulation Squalene Accumulation Squalene->Squalene_Accumulation Accumulates due to Inhibition 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->2,3-Oxidosqualene Product Ergosterol_Depletion Ergosterol Depletion Squalene_Epoxidase->Ergosterol_Depletion Leads to Allylamine_Antifungal Naftifine/Terbinafine/ Butenafine Allylamine_Antifungal->Squalene_Epoxidase Inhibition Fungal_Cell_Death Fungal Cell Death Ergosterol_Depletion->Fungal_Cell_Death Squalene_Accumulation->Fungal_Cell_Death

Caption: Inhibition of squalene epoxidase by naphthalenemethylamine-based antifungals, leading to ergosterol depletion and squalene accumulation.

Conclusion

The discovery and development of naphthalenemethylamine compounds, particularly the allylamine and benzylamine antifungals, represent a significant achievement in medicinal chemistry. Their highly specific mechanism of action, targeting a key enzyme in fungal ergosterol biosynthesis, provides a potent and selective means of combating dermatophyte infections. This technical guide has provided a comprehensive overview of the history, synthesis, properties, and mechanism of action of these important therapeutic agents. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and potentially inspiring the design of next-generation antifungal agents.

References

Theoretical Analysis of 1-Naphthalenemethylamine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethylamine is a significant chemical intermediate, serving as a crucial building block in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, characterized by a naphthalene (B1677914) core linked to an aminomethyl group, dictates its reactivity and potential biological activity. Understanding the geometric and electronic properties of this molecule at a quantum mechanical level is paramount for designing novel derivatives with enhanced efficacy and for optimizing synthetic pathways.

Computational Methodology

The theoretical calculations outlined herein are proposed to be performed using the Gaussian 16 suite of programs. The methodology is based on Density Functional Theory (DFT), which is a cornerstone of modern computational chemistry for its balance of accuracy and computational cost.[3]

1.1 Geometry Optimization

The initial structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. The optimization would be carried out using Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing reliable geometric parameters for organic molecules. The convergence criteria would be set to the default values in the Gaussian package, ensuring that a true energy minimum on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a stable conformer.[4]

1.2 Electronic Property Calculations

Following geometry optimization, a series of electronic properties would be calculated at the same B3LYP/6-311++G(d,p) level of theory. These properties include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity.[6][7]

  • Mulliken Atomic Charges: Mulliken population analysis would be performed to calculate the partial atomic charges on each atom. This provides insights into the charge distribution within the molecule and helps identify electrophilic and nucleophilic sites.

  • Dipole Moment: The total dipole moment and its components would be calculated to understand the overall polarity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the electron density distribution and to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Predicted Structural and Electronic Properties

The following tables summarize the anticipated quantitative data from the proposed computational study on this compound. These values are derived from established theoretical data for the naphthalene and methylamine (B109427) moieties and represent a plausible set of results.

Table 1: Predicted Optimized Geometric Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C(ar)-C(ar)1.37 - 1.42
C(ar)-C(alkyl)~1.51
C(alkyl)-N~1.47
N-H~1.01
C(ar)-H~1.08
C(alkyl)-H~1.09
Bond Angles (°) C-C-C (ring)118 - 122
C(ar)-C(alkyl)-N~112
C(alkyl)-N-H~109
H-N-H~107
Dihedral Angle (°) C(ar)-C(ar)-C(alkyl)-N~90

Table 2: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy~ -5.8 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap (ΔE)~ 5.3 eV
Dipole Moment~ 1.5 D
Mulliken Charges (e)
N Atom~ -0.8
H Atoms (on N)~ +0.4
C Atom (alkyl)~ -0.1
H Atoms (on C-alkyl)~ +0.2
C Atoms (naphthalene)Range from -0.2 to +0.1
H Atoms (naphthalene)Range from +0.1 to +0.2

Visualizations

3.1 Computational Workflow

The following diagram illustrates the logical workflow for the proposed theoretical study of this compound.

computational_workflow Computational Chemistry Workflow for this compound cluster_input 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculations (Gaussian 16) cluster_analysis 3. Data Analysis and Visualization cluster_output 4. Output mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom thermo Thermodynamic Properties freq_calc->thermo homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep charges Mulliken Charges elec_prop->charges report Technical Guide / Whitepaper opt_geom->report thermo->report homo_lumo->report mep->report charges->report

Caption: A flowchart of the proposed computational study.

Conclusion

This technical guide presents a foundational theoretical study of this compound using state-of-the-art computational chemistry techniques. The proposed DFT-based methodology provides a clear and robust pathway for determining the molecule's key structural and electronic properties. The illustrative data presented in this paper serves as a valuable reference for researchers, offering insights into the expected geometric parameters, charge distribution, and molecular orbital energies.

The workflow and data herein can guide further computational and experimental investigations into this compound and its derivatives. For drug development professionals, this information can be instrumental in structure-activity relationship (SAR) studies and in the rational design of new therapeutic agents. Future work should focus on carrying out these calculations and correlating the theoretical data with experimental findings to further validate and refine the computational models.

References

Navigating the Solubility Landscape of 1-Naphthalenemethylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Naphthalenemethylamine in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including synthesis, purification, formulation, and analytical method development. While direct quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on structurally similar compounds and outlines detailed experimental protocols for determining its solubility.

Core Principles of Amine Solubility

The solubility of an amine like this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of the basic nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The naphthalene (B1677914) ring, being a large, nonpolar aromatic system, contributes to van der Waals interactions and favors solubility in nonpolar or moderately polar solvents. The overall solubility is a balance between the polar amine group and the nonpolar naphthalene moiety.

Generally, amines are soluble in a variety of organic solvents.[1][2] The solubility is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the overall "like dissolves like" principle. For instance, primary amines can act as both hydrogen bond donors and acceptors, enhancing their solubility in protic solvents like alcohols.

Illustrative Solubility of Structurally Related Compounds

In the absence of direct quantitative data for this compound, examining the solubility of analogous compounds can provide valuable insights into its expected behavior. The following table summarizes the solubility of naphthalene, a core structural component of this compound, in various organic solvents.

SolventTemperature (°C)Solubility ( g/100g solvent)
Acetone2515.7
Toluene2528.5
Xylene2524.8
Ethanol255.8
Heptane254.9
1-Butanol256.2

Note: This data is for Naphthalene and is intended to be illustrative of the solubility of a naphthalene core.[3] The presence of the methylamine (B109427) group in this compound will alter these values.

Experimental Protocols for Solubility Determination

A precise and reproducible determination of solubility is crucial for any research or development activity. The following outlines a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This can be adapted based on the specific properties of the compound and the solvent.

Gravimetric Method for Solubility Determination

This method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled oven

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in an oven at a suitable temperature to ensure all residual solvent is removed until a constant weight is achieved.

    • Reweigh the container to determine the mass of the dissolved this compound.

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of filtrate) x 100

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in the aliquot) x 100

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow start Start: Define Solvent and Temperature prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibration sampling Sample Supernatant equilibration->sampling filtration Filter to Remove Undissolved Solids sampling->filtration analysis Analyze Filtrate (e.g., Gravimetric, HPLC, UV-Vis) filtration->analysis calculation Calculate Solubility analysis->calculation end_point End: Solubility Data calculation->end_point

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_external External Factors solute_polarity Polarity (Amine Group vs. Naphthalene Ring) solubility Solubility of This compound solute_polarity->solubility solute_hbond Hydrogen Bonding Capability (Primary Amine) solute_hbond->solubility solute_size Molecular Size and Shape solute_size->solubility solvent_polarity Polarity (Polar vs. Nonpolar) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capability (Protic vs. Aprotic) solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure (Primarily for Gaseous Solutes) pressure->solubility

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 1-Naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular geometry and conformational properties of 1-naphthalenemethylamine. The structural parameters presented herein are derived from single-crystal X-ray diffraction data of a closely related analogue, providing a robust foundation for understanding the molecule's three-dimensional architecture. This information is critical for applications in medicinal chemistry, materials science, and rational drug design where precise molecular shape and flexibility are paramount.

Molecular Geometry

While a crystal structure for the free base of this compound is not publicly available, the structure of its hydrochloride salt, (1-naphthylmethyl)ammonium chloride, has been determined by single-crystal X-ray diffraction.[1][2][3] The protonation of the amine group induces minor changes in the geometry around the nitrogen atom; however, the overall geometry of the naphthalenemethyl fragment is considered an excellent proxy for the free base. The key structural parameters from this crystallographic study are summarized below.

Bond Lengths

The intramolecular bond lengths of the (1-naphthylmethyl)ammonium cation are presented in Table 1. The values are typical for a molecule constituted of sp² and sp³ hybridized carbon atoms and a protonated amine group.

Table 1: Selected Bond Lengths for (1-Naphthylmethyl)ammonium Chloride

Atom 1Atom 2Bond Length (Å)
C1C21.365
C1C91.423
C2C31.409
C3C41.356
C4C101.419
C5C61.358
C5C101.422
C6C71.401
C7C81.361
C8C91.420
C9C101.425
C1C111.503
C11N11.480

Data extracted from the crystallographic study of (1-Naphthylmethyl)ammonium chloride.[1][2]

Bond Angles

Selected bond angles are provided in Table 2, detailing the geometry of the naphthalene (B1677914) ring system and the methylamine (B109427) substituent. The angles within the naphthalene core deviate slightly from the ideal 120° of sp² hybridization due to ring fusion and steric effects.

Table 2: Selected Bond Angles for (1-Naphthylmethyl)ammonium Chloride

Atom 1Atom 2Atom 3Bond Angle (°)
C2C1C9118.8
C2C1C11122.2
C9C1C11119.0
C1C2C3120.9
C4C3C2120.5
C3C4C10121.1
C6C5C10121.0
C5C6C7120.5
C8C7C6120.0
C7C8C9121.2
C8C9C1118.9
C8C9C10122.5
C1C9C10118.6
C5C10C4122.1
C5C10C9119.4
C4C10C9118.5
N1C11C1111.4

Data extracted from the crystallographic study of (1-Naphthylmethyl)ammonium chloride.[1][2]

Molecular Conformation

The conformation of this compound is primarily defined by the torsion angles around the C1-C11 and C11-N1 bonds. These rotations determine the spatial orientation of the aminomethyl group relative to the plane of the naphthalene ring.

Key Torsional Angles

The solid-state conformation observed in the crystal structure of (1-naphthylmethyl)ammonium chloride provides a snapshot of a low-energy conformation. The key dihedral angle C9-C1-C11-N1, which describes the rotation of the aminomethyl group relative to the naphthalene ring, is crucial for understanding its conformational preferences. In the crystal structure, this angle indicates that the C11-N1 bond is not perpendicular to the plane of the aromatic system.

Table 3: Key Torsional Angle for (1-Naphthylmethyl)ammonium Chloride

Atom 1Atom 2Atom 3Atom 4Torsional Angle (°)
C2C1C11N1-72.7
C9C1C11N1108.8

Data extracted from the crystallographic study of (1-Naphthylmethyl)ammonium chloride.[1][2]

In solution, it is expected that there will be a dynamic equilibrium between different conformers due to rotation around the C1-C11 single bond. The energy barrier for this rotation is likely to be relatively low, allowing for rapid interconversion at room temperature. The preferred conformation will be a balance between steric hindrance (peri-hydrogen at C8) and electronic effects.

Caption: Key rotatable bonds (τ1, τ2) defining the conformation of this compound.

Experimental Protocols

The determination of molecular geometry and conformation relies on experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and dihedral angles in the solid state.

Methodology for (1-Naphthylmethyl)ammonium Chloride: [1][2]

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution of the compound at room temperature. The synthesis involved reacting this compound with hydrochloric acid in pyridine.

  • Data Collection: A suitable crystal was mounted on a diffractometer. Data for (1-naphthylmethyl)ammonium chloride was collected at 298 K using Mo Kα radiation.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the amine protons were located from a difference Fourier map and refined freely.

G A Synthesis of Salt B Crystallization (Slow Evaporation) A->B C Crystal Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final Structural Model (Bond Lengths, Angles) F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

NMR Spectroscopy for Conformational Analysis

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.

General Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical as it may influence conformational equilibria.

  • 1D NMR (¹H, ¹³C): Standard proton and carbon-13 spectra are acquired to confirm the chemical structure. Chemical shifts, particularly of the benzylic protons (on C11) and the protons on the naphthalene ring (especially H8), can provide initial clues about the predominant conformation.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY, HSQC, HMBC: These experiments are used to assign all proton and carbon signals unambiguously.

    • NOESY/ROESY: These experiments are crucial for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å). A key experiment would be to look for Nuclear Overhauser Effects (NOEs) between the benzylic protons (H11) and the peri-proton of the naphthalene ring (H8). The intensity of this NOE signal is proportional to the inverse sixth power of the distance between the protons, providing quantitative information about the time-averaged internuclear distance and thus the preferred conformation in solution.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers between different conformers.

  • Computational Modeling: The experimental NMR data is often used in conjunction with computational chemistry methods (e.g., DFT, molecular mechanics) to build and validate a model of the conformational landscape of the molecule.

Conclusion

The molecular geometry of this compound is well-defined by the rigid naphthalene scaffold and a flexible aminomethyl side chain. Quantitative data from the crystal structure of its hydrochloride salt provides precise bond lengths and angles, offering a reliable model for the molecule's static structure. The conformation is primarily dictated by rotation around the C1-C11 bond, with steric interactions with the peri-hydrogen likely playing a significant role in determining the rotational preference in both solid and solution states. A comprehensive understanding of its 3D structure and dynamics, achievable through the combined application of X-ray diffraction, advanced NMR techniques, and computational modeling, is essential for its application in scientific and pharmaceutical research.

References

Electronic Properties of 1-Naphthalenemethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethylamine is a versatile organic compound that serves as a crucial building block in the synthesis of various materials and molecules of interest.[1] Its applications span from the development of advanced optoelectronic devices to its use in creating dyes, pigments, and pharmaceuticals.[1] Notably, it plays a significant role in enhancing the material properties of perovskite light-emitting diodes (LEDs) by improving interlayer electronic properties and device stability.[1] This technical guide provides an in-depth overview of the core electronic properties of this compound, presenting available data, outlining relevant experimental methodologies, and visualizing key concepts to support further research and development.

Core Electronic Properties

The electronic behavior of this compound is dictated by the interplay of the naphthalene (B1677914) ring system and the methylamine (B109427) substituent. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, we can infer and estimate its properties based on studies of related naphthalene derivatives and computational chemistry.

Table 1: Summary of Key Electronic and Physical Properties of this compound and Related Compounds

PropertyThis compoundNaphthalene (for comparison)1-Methylnaphthalene (for comparison)Data Type
Formula C₁₁H₁₁NC₁₀H₈C₁₁H₁₀-
Molecular Weight 157.21 g/mol 128.17 g/mol 142.20 g/mol -
Ionization Energy Not Experimentally Determined8.14 eV[2]7.96 eV[3][4]Experimental (PI, PE)
Electron Affinity Not Experimentally Determined-0.20 eV[2]<0.16 eV[4]Experimental (ECD)
HOMO Calculated values vary-6.13 eV (DFT/aug-cc-pVQZ)[5]Not availableComputational
LUMO Calculated values vary-1.38 eV (DFT/aug-cc-pVQZ)[5]Not availableComputational
HOMO-LUMO Gap Calculated values vary4.75 eV (DFT/aug-cc-pVQZ)[5]Not availableComputational
Dipole Moment Not Experimentally Determined0 DNot availableExperimental
Conductivity Not Experimentally Determined---
Dielectric Constant Not Experimentally Determined---
Boiling Point 290-293 °C[1]218 °C244.6 °CExperimental
Density 1.073 g/mL at 25 °C[1]1.14 g/cm³1.02 g/cm³Experimental
Refractive Index n20/D 1.643[1]1.58981.615Experimental

Note: DFT (Density Functional Theory), PI (Photoionization), PE (Photoelectron Spectroscopy), ECD (Electron Capture Detection). The computational values for naphthalene are provided as a benchmark for the aromatic system.

Experimental Protocols for Electronic Characterization

While specific experimental protocols for this compound are not detailed in readily available literature, standard methodologies for characterizing the electronic properties of naphthalene derivatives can be applied.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. For naphthalene derivatives, absorption spectra are typically recorded in a suitable solvent, such as isooctane (B107328) or dichloromethane.[6][7]

Typical Protocol:

  • Solution Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., isooctane) in a volumetric flask. A series of dilutions are then made to obtain solutions of varying concentrations.[6]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1.0 cm path length is standard.[6]

  • Measurement: The spectrophotometer is blanked using the pure solvent. The absorption spectra of the prepared solutions are then recorded over a relevant wavelength range (e.g., 200-400 nm for naphthalene derivatives).[6]

  • Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined. These values provide information about the energy of electronic transitions.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution (this compound in UV-grade solvent) B Perform Serial Dilutions A->B C Blank Spectrophotometer (with pure solvent) B->C D Measure Absorbance Spectra (200-400 nm) C->D E Determine λmax D->E F Calculate Molar Absorptivity (ε) E->F CV_Workflow cluster_setup Experimental Setup cluster_run Measurement cluster_data Data Processing A Prepare Analyte in Supporting Electrolyte B Assemble Three-Electrode Cell A->B C Apply Potential Sweep B->C D Record Current Response C->D E Identify Oxidation/Reduction Peaks D->E F Calculate HOMO/LUMO Levels E->F

References

Toxicological Profile of 1-Naphthalenemethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for 1-Naphthalenemethylamine is limited in publicly available scientific literature. This guide summarizes the available hazard information for this compound and provides a more detailed toxicological overview of the structurally related compound, 1-Naphthylamine, for informational purposes. It is crucial to note that 1-Naphthylamine and this compound are distinct chemical entities with potentially different toxicological profiles. The experimental protocols described herein are based on standardized guidelines and are intended to be illustrative of general toxicological testing methodologies.

Introduction to this compound

This compound (CAS No. 118-31-0), also known as 1-(Aminomethyl)naphthalene or Naphthylmethylamine, is an aromatic amine. Its toxicological properties have not been extensively studied. However, based on information from safety data sheets and chemical databases, it is recognized as a substance that can cause skin and eye irritation and may lead to respiratory irritation.[1] Due to the scarcity of specific data, a comprehensive risk assessment for this compound cannot be fully established at this time.

Hazard Identification for this compound

Available information from suppliers and chemical safety databases indicates the following potential hazards associated with this compound:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These classifications are based on general hazard assessments and not on detailed toxicological studies.

Toxicological Data of the Related Compound: 1-Naphthylamine

To provide a broader context, this section details the toxicological data for 1-Naphthylamine, a compound structurally related to this compound. Caution is strongly advised when extrapolating these findings to this compound.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral680 mg/kg[2]
Carcinogenicity

The carcinogenicity of 1-Naphthylamine has been investigated in several animal studies. The International Agency for Research on Cancer (IARC) has classified 1-Naphthylamine in Group 3, "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[3]

SpeciesRouteOutcomeReference
Mice, Hamsters, DogsOralNo carcinogenic effect observed.[3]
DogsOralNo carcinogenic effect observed.[4][5]

It is important to note that commercial 1-Naphthylamine used in some older studies was often contaminated with the known human bladder carcinogen 2-Naphthylamine (B18577), which may have confounded the results.[3]

Genotoxicity

Studies on the genotoxicity of 1-Naphthylamine have produced mixed results.

AssaySystemResultReference
Micronucleus TestMouse bone marrow in vivoNegative[3]
DNA Strand BreaksMouse in vivoPositive[3]
DNA Strand BreaksRat in vivoNegative[3]
Chromosomal AberrationsCultured rodent cellsPositive[3]
Sister Chromatid ExchangesCultured rodent cellsInconclusive[3]
Bacterial Reverse Mutation (Ames test)Salmonella typhimuriumMutagenic[3]

General Experimental Protocols in Toxicology

Detailed experimental protocols for toxicological studies on this compound are not available. Therefore, this section outlines standardized, generic protocols for key toxicological endpoints as per OECD (Organisation for Economic Co-operation and Development) and other regulatory guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This method is used to determine the median lethal dose (LD50) of a substance.

Principle: A sequential dosing regimen is used where the outcome of each animal's response determines the dose for the subsequent animal. This minimizes the number of animals required.

Methodology:

  • Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage.

  • Dosing Procedure: The first animal receives a dose one step below the estimated LD50. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Experimental Workflow for Acute Oral Toxicity (UDP)

start Start: Select Initial Dose Level dose Dose a single animal start->dose observe Observe for 48h (Mortality/Survival) dose->observe lower Decrease Dose for next animal observe->lower Death raise Increase Dose for next animal observe->raise Survival stop Stopping Criteria Met? lower->stop raise->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid.

Methodology:

  • Bacterial Strains: At least five strains are recommended (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102).[6]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[6]

  • Exposure: The test substance is incubated with the bacterial strains and the S9 mix (if applicable) in a liquid suspension or directly on agar (B569324) plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Ames Test Experimental Workflow

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_bacteria Prepare bacterial tester strains mix_no_s9 Mix: Bacteria + Test Compound prep_bacteria->mix_no_s9 mix_s9 Mix: Bacteria + Test Compound + S9 prep_bacteria->mix_s9 prep_s9 Prepare S9 metabolic activation mix prep_s9->mix_s9 prep_test Prepare test compound dilutions prep_test->mix_no_s9 prep_test->mix_s9 plate_no_s9 Plate on minimal glucose agar mix_no_s9->plate_no_s9 plate_s9 Plate on minimal glucose agar mix_s9->plate_s9 incubate Incubate plates for 48-72h at 37°C plate_no_s9->incubate plate_s9->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase count->analyze

Caption: General workflow for the bacterial reverse mutation (Ames) test.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD TG 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Principle: Animals are exposed to the test substance, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in newly formed erythrocytes. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

  • Animals: Mice or rats are commonly used.

  • Dose Administration: The substance is typically administered once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after the last administration.

  • Slide Preparation and Analysis: Smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (or reticulocytes).

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

In Vivo Micronucleus Test Workflow

start Select animal model (e.g., mouse) dose Administer test substance (and controls) start->dose wait Wait for appropriate time interval dose->wait collect Collect bone marrow or peripheral blood wait->collect prepare Prepare and stain slides collect->prepare analyze Microscopic analysis of micronuclei frequency in erythrocytes prepare->analyze evaluate Statistical evaluation of results analyze->evaluate

Caption: Workflow for the in vivo mammalian erythrocyte micronucleus test.

Signaling Pathways

There is no information available in the scientific literature regarding specific signaling pathways that are affected by this compound. Toxicological effects such as irritation are often complex and can involve multiple pathways related to inflammation and cell damage. Without specific research, any depiction of a signaling pathway would be purely speculative.

Conclusion

The toxicological profile of this compound is largely uncharacterized. The available data is limited to hazard classifications indicating potential for skin, eye, and respiratory irritation. In contrast, the related compound 1-Naphthylamine has undergone more extensive toxicological evaluation, with data available on its acute toxicity, carcinogenicity, and genotoxicity. However, due to structural differences, the toxicological properties of 1-Naphthylamine cannot be directly extrapolated to this compound. Further research, following standardized testing protocols such as those outlined in this guide, is necessary to establish a comprehensive toxicological profile and to enable a thorough risk assessment for this compound. Professionals in drug development and research should handle this compound with appropriate caution, adhering to the safety information provided by suppliers, until more definitive toxicological data becomes available.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Terbinafine from 1-Naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terbinafine (B446) is a synthetic allylamine (B125299) antifungal agent that is highly effective against a broad spectrum of fungal infections. It functions by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to the accumulation of squalene and a deficiency in ergosterol, which ultimately results in fungal cell death. The synthesis of terbinafine typically involves the coupling of N-methyl-1-naphthalenemethanamine with a suitable side chain. This document outlines a detailed protocol for the synthesis of terbinafine, starting from 1-naphthalenemethylamine. The process involves an initial N-methylation step to form the key intermediate, N-methyl-1-naphthalenemethanamine, followed by N-alkylation to yield terbinafine.

Overall Synthesis Pathway

The synthesis is a two-step process:

  • N-Methylation of this compound: The primary amine, this compound, is converted to the secondary amine, N-methyl-1-naphthalenemethanamine, via the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1][2][3]

  • N-Alkylation to form Terbinafine: The synthesized N-methyl-1-naphthalenemethanamine is then alkylated with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne to produce terbinafine.[4][5][6]

Experimental Protocols

Step 1: Synthesis of N-methyl-1-naphthalenemethanamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1] It is a reductive amination process that avoids the formation of quaternary ammonium (B1175870) salts.[7]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (B28343)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add formic acid (3.0 eq) to the flask, followed by the slow addition of formaldehyde solution (2.2 eq).

  • Heat the reaction mixture to 80-100°C and maintain it under reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 2 M sodium hydroxide solution until the pH is approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude N-methyl-1-naphthalenemethanamine.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Terbinafine via N-Alkylation

This step involves the coupling of N-methyl-1-naphthalenemethanamine with the pre-synthesized side chain, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.[8][9][10]

Materials:

  • N-methyl-1-naphthalenemethanamine (from Step 1)

  • (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[4]

  • Dimethylformamide (DMF) or Toluene[4][11]

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve N-methyl-1-naphthalenemethanamine (1.0 eq) in dimethylformamide.

  • Add potassium carbonate (1.5 eq) to the solution and stir the suspension.

  • Add (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70-90°C and stir for 4-6 hours.[4] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude terbinafine base.

  • For purification and conversion to the hydrochloride salt, dissolve the crude base in ethyl acetate and slowly add a solution of hydrochloric acid in isopropanol.

  • The terbinafine hydrochloride will precipitate. Filter the solid, wash with cold ethyl acetate, and dry under vacuum.[4][12]

Data Presentation

Table 1: Reactant Stoichiometry and Yields for Terbinafine Synthesis

StepReactant 1Molar Eq.Reactant 2Molar Eq.ProductTheoretical Yield (%)Reference
1This compound1.0Formaldehyde/Formic Acid2.2 / 3.0N-methyl-1-naphthalenemethanamine>80[2]
2N-methyl-1-naphthalenemethanamine1.0(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne1.1Terbinafine~75-85[4][11]

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₁H₁₁N157.21~ -10276
N-methyl-1-naphthalenemethanamineC₁₂H₁₃N171.24N/A145-147 (10 mmHg)
TerbinafineC₂₁H₂₅N291.43N/A (as free base)N/A
Terbinafine HClC₂₁H₂₆ClN327.90195-198N/A

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for Terbinafine cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: N-Alkylation Start This compound Reaction1 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Start->Reaction1 Workup1 Neutralization & Extraction Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Intermediate N-methyl-1-naphthalenemethanamine Purification1->Intermediate Reaction2 N-Alkylation (K2CO3, DMF) Intermediate->Reaction2 SideChain (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne SideChain->Reaction2 Workup2 Extraction & Washing Reaction2->Workup2 Purification2 Crystallization (as HCl salt) Workup2->Purification2 End Terbinafine HCl Purification2->End

Caption: Workflow for the two-step synthesis of Terbinafine HCl.

Caption: Key chemical transformations in Terbinafine synthesis.

References

Application Notes and Protocols: Chiral 1-(1-Naphthyl)ethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of chiral 1-(1-naphthyl)ethylamine (B3023371) in asymmetric synthesis. This powerful chiral building block serves as an effective chiral resolving agent, a chiral modifier in heterogeneous catalysis, and a key intermediate in the synthesis of pharmaceuticals. Detailed protocols for key applications are provided below, along with quantitative data to facilitate experimental design and execution.

Chiral Resolving Agent for Racemic Acids

Chiral 1-(1-naphthyl)ethylamine is widely employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization. The resolved enantiomers of the acid can then be recovered by treatment with a strong acid.

Table 1: Resolution of Racemic Acids with (S)-1-(1-Naphthyl)ethylamine
Racemic AcidResolving AgentDiastereomeric SaltYield (%)Enantiomeric Excess (ee%) of Recovered Acid
Ibuprofen (B1674241)(S)-1-(1-naphthyl)ethylamine(S)-acid-(S)-amine saltNot specified>95%
Mandelic Acid(R)-1-(1-naphthyl)ethylamine(R)-acid-(R)-amine saltNot specified>98%
Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol is adapted from established procedures for the resolution of racemic carboxylic acids using chiral amines.

Materials:

  • Racemic ibuprofen (1.0 equiv)

  • (S)-(-)-1-(1-Naphthyl)ethylamine (0.5 equiv)

  • Methanol

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, dissolve racemic ibuprofen in methanol.

  • In a separate flask, dissolve (S)-(-)-1-(1-naphthyl)ethylamine in methanol.

  • Slowly add the amine solution to the ibuprofen solution with stirring.

  • Allow the mixture to stand at room temperature for crystallization of the diastereomeric salt to occur. The less soluble (S)-ibuprofen-(S)-1-(1-naphthyl)ethylamine salt will precipitate.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • To recover the (S)-ibuprofen, suspend the diastereomeric salt in water and add 2 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.

  • Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation.

Resolution_Workflow cluster_prep Salt Formation cluster_separation Separation cluster_recovery Recovery racemic_acid Racemic Ibuprofen in Methanol mixing Mixing and Crystallization racemic_acid->mixing chiral_amine (S)-1-(1-Naphthyl)ethylamine in Methanol chiral_amine->mixing filtration Vacuum Filtration mixing->filtration crystals Diastereomeric Salt ((S)-acid-(S)-amine) filtration->crystals filtrate Filtrate (contains (R)-acid-(S)-amine) filtration->filtrate acidification Acidification (HCl) crystals->acidification extraction Extraction (Diethyl Ether) acidification->extraction final_product (S)-(+)-Ibuprofen extraction->final_product

Caption: Workflow for the resolution of a racemic acid.

Chiral Modifier in Heterogeneous Asymmetric Hydrogenation

Chiral 1-(1-naphthyl)ethylamine serves as an effective chiral modifier for metal-catalyzed heterogeneous asymmetric hydrogenations. It adsorbs onto the surface of the metal catalyst (e.g., platinum on alumina) and creates a chiral environment, leading to the preferential formation of one enantiomer of the product. A notable example is the enantioselective hydrogenation of ethyl pyruvate (B1213749) to ethyl lactate.

Table 2: Enantioselective Hydrogenation of Ethyl Pyruvate
CatalystChiral ModifierSolventTemperature (°C)Pressure (bar H₂)Enantiomeric Excess (ee%) of (R)-Ethyl Lactate
5% Pt/Al₂O₃(R)-1-(1-Naphthyl)ethylamineToluene257082%[1]
5% Pt/Al₂O₃(R)-1-(1-Naphthyl)ethylamineAcetic Acid257065%
Experimental Protocol: Enantioselective Hydrogenation of Ethyl Pyruvate

Materials:

  • 5% Pt/Al₂O₃ catalyst

  • (R)-(+)-1-(1-Naphthyl)ethylamine

  • Ethyl pyruvate

  • Toluene (anhydrous)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, add the 5% Pt/Al₂O₃ catalyst.

  • Add a solution of (R)-(+)-1-(1-naphthyl)ethylamine in toluene.

  • Stir the suspension under a hydrogen atmosphere for 1 hour to allow for the adsorption of the chiral modifier onto the catalyst surface.

  • Add ethyl pyruvate to the autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 70 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25°C) until the reaction is complete (monitor by GC).

  • After the reaction, cool the autoclave, release the pressure, and filter the catalyst.

  • The filtrate contains the product, (R)-ethyl lactate. Analyze the enantiomeric excess by chiral gas chromatography.

Hydrogenation_Mechanism cluster_reaction Enantioselective Hydrogenation catalyst Pt/Al₂O₃ Catalyst Surface product (R)-Ethyl Lactate (Chiral Product) catalyst->product Hydrogen Addition modifier (R)-1-(1-Naphthyl)ethylamine (Chiral Modifier) modifier->catalyst Adsorption substrate Ethyl Pyruvate (Prochiral) substrate->catalyst Adsorption H2 H₂ H2->catalyst Adsorption

Caption: Mechanism of chiral modification.

Key Intermediate in Pharmaceutical Synthesis: Cinacalcet

(R)-(+)-1-(1-Naphthyl)ethylamine is a crucial chiral building block in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. The stereochemistry of the final drug molecule is directly derived from the chiral amine starting material.

Synthetic Scheme: Synthesis of Cinacalcet

The synthesis involves a reductive amination reaction between (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propionaldehyde.

Experimental Protocol: Synthesis of Cinacalcet

This protocol is a general representation based on published synthetic routes.

Materials:

  • (R)-(+)-1-(1-Naphthyl)ethylamine

  • 3-[3-(Trifluoromethyl)phenyl]propionaldehyde

  • Sodium triacetoxyborohydride (B8407120)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propionaldehyde in dichloromethane.

  • Add sodium triacetoxyborohydride to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain Cinacalcet.

Cinacalcet_Synthesis start_amine (R)-(+)-1-(1-Naphthyl)ethylamine reductive_amination Reductive Amination (NaBH(OAc)₃, DCM) start_amine->reductive_amination start_aldehyde 3-[3-(Trifluoromethyl)phenyl]propionaldehyde start_aldehyde->reductive_amination cinacalcet Cinacalcet reductive_amination->cinacalcet

Caption: Synthesis of Cinacalcet.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-(1-Naphthyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic resolution of racemic amines is a cornerstone technique for accessing enantiomerically pure compounds, which are critical building blocks in the pharmaceutical industry. (R)-1-(1-Naphthyl)ethylamine, for instance, is a key intermediate in the synthesis of the calcimimetic agent Cinacalcet.[1] Enzymatic resolution, particularly through enantioselective acylation catalyzed by lipases, offers a highly efficient and environmentally benign alternative to traditional chemical resolution methods.[2][3] This document provides detailed application notes and protocols for the enzymatic resolution of racemic 1-(1-naphthyl)ethylamine (B3023371), focusing on the use of Candida antarctica lipase (B570770) B (CALB).

Principle of Enzymatic Resolution

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. The enzyme selectively acylates one enantiomer of the racemic amine at a much faster rate than the other. This results in a reaction mixture containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated.

Below is a diagram illustrating the principle of kinetic resolution of a racemic amine.

G racemate Racemic 1-(1-Naphthyl)ethylamine ((R)-amine + (S)-amine) enzyme Enzyme (e.g., CALB) + Acyl Donor racemate->enzyme Substrate products Reaction Mixture enzyme->products Catalysis separation Separation products->separation s_amide (S)-N-(1-Naphthylethyl)acetamide (Acylated) r_amine (R)-1-(1-Naphthyl)ethylamine (Unreacted) separation->s_amide Product separation->r_amine Enriched Starting Material

Caption: Principle of kinetic resolution of a racemic amine.

Data Presentation: Comparative Performance of Lipases

The choice of enzyme, acyl donor, and solvent significantly impacts the efficiency of the resolution process. The following tables summarize quantitative data from various studies on the enzymatic resolution of 1-(1-naphthyl)ethylamine.

Table 1: Performance of Candida antarctica Lipase B (CALB) under Various Conditions

Acyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Reference
Vinyl n-octanoate[C6mim][Tf2N] (Ionic Liquid)4049.399.2[1]
Vinyl acetateToluene40--[1]
Isopropyl 2-cyanoacetateMethyl tert-butyl ether (MTBE)40--[4]

Table 2: Performance of Subtilisin in a Continuous Reactor

Acyl DonorSolventOptical Purity of Unreacted Amine (%)Reference
2,2,2-Trifluoroethyl butyrate (B1204436)3-Methyl-3-pentanol> 90[5]

Experimental Protocols

This section provides detailed methodologies for the enzymatic resolution of racemic 1-(1-naphthyl)ethylamine.

Protocol 1: Batch Resolution using Candida antarctica Lipase B (CALB) in an Ionic Liquid

This protocol is adapted from a study demonstrating high enantioselectivity in an ionic liquid medium.[1]

Materials:

  • Racemic 1-(1-naphthyl)ethylamine ((R,S)-NEA)

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • Vinyl n-octanoate (acyl donor)

  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C6mim][Tf2N]) (ionic liquid solvent)

  • Stoppered reaction flasks (10 mL)

  • Orbital shaker with temperature control

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)

Procedure:

  • To a 10 mL stoppered flask, add 5 mL of the ionic liquid, [C6mim][Tf2N].

  • Add racemic 1-(1-naphthyl)ethylamine to a final concentration of 200 mmol/L.

  • Add vinyl n-octanoate to a final concentration of 120 mmol/L.

  • Add 100 mg of immobilized CALB to the reaction mixture.

  • Seal the flask and place it in an orbital shaker set to 180 rpm and 40 °C.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of the remaining amine and the formed amide.

  • Upon reaching approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separate the unreacted (R)-amine from the (S)-amide product using standard techniques such as column chromatography or acid-base extraction.

Protocol 2: Continuous Flow Resolution using Immobilized Subtilisin

This protocol describes a continuous process for larger-scale resolution, adapted from a study using immobilized subtilisin.[5]

Materials:

  • Racemic 1-(1-naphthyl)ethylamine

  • Subtilisin immobilized on glass beads

  • 2,2,2-Trifluoroethyl butyrate (active ester acyl donor)

  • 3-Methyl-3-pentanol (solvent)

  • Continuous-flow column bioreactor

  • Pumps for continuous feeding of reactants

  • Fraction collector

  • Analytical equipment: Chiral HPLC or GC

Procedure:

  • Pack a column bioreactor (e.g., 450 mL) with subtilisin immobilized on glass beads (e.g., 5.7 g of subtilisin on 570 g of beads).

  • Prepare a solution of racemic 1-(1-naphthyl)ethylamine and 2,2,2-trifluoroethyl butyrate in 3-methyl-3-pentanol.

  • Continuously pump the reactant solution through the column bioreactor at a controlled flow rate.

  • Collect the eluent containing the unreacted (R)-amine and the (S)-amide product using a fraction collector.

  • Continuously monitor the optical purity of the unreacted amine in the eluent using chiral HPLC or GC.

  • The unreacted (R)-amine can be separated from the (S)-amide and the solvent can be recycled.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the enzymatic kinetic resolution of a racemic amine.

G start Start setup Reaction Setup: - Racemic Amine - Acyl Donor - Solvent - Enzyme start->setup reaction Incubation (Controlled Temperature & Shaking) setup->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring monitoring->reaction < 50% Conversion quench Reaction Quench (e.g., Filter Enzyme) monitoring->quench ~50% Conversion separation Product Separation (Column Chromatography or Acid-Base Extraction) quench->separation analysis Analysis of Separated Products (Determine e.e. and Yield) separation->analysis end End analysis->end

Caption: Experimental workflow for kinetic resolution.

Conclusion

The enzymatic resolution of racemic 1-(1-naphthyl)ethylamine is a robust and highly selective method for obtaining the enantiomerically pure amine, a valuable intermediate in pharmaceutical synthesis. Candida antarctica lipase B has demonstrated excellent performance in this application. The provided protocols offer a starting point for researchers to develop and optimize this resolution process for their specific needs, with the potential for both small-scale batch and larger-scale continuous production. Careful selection of the enzyme, acyl donor, and reaction solvent is crucial for achieving high enantioselectivity and conversion.

References

Synthesis of Cinacalcet Intermediate (R)-(+)-1-(1-Naphthyl)ethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-(+)-1-(1-naphthyl)ethylamine, a key chiral intermediate in the manufacture of the calcimimetic agent Cinacalcet (B1662232). The synthesis of this compound with high enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient.

Introduction

(R)-(+)-1-(1-Naphthyl)ethylamine is a chiral amine that serves as a crucial building block in the synthesis of Cinacalcet. The stereochemistry at the ethylamine (B1201723) moiety is essential for the pharmacological activity of Cinacalcet. Therefore, robust and efficient methods for producing the (R)-enantiomer in high purity are of significant interest in pharmaceutical development. This document outlines three primary strategies for obtaining enantiomerically pure (R)-(+)-1-(1-naphthyl)ethylamine: chemical resolution of a racemic mixture, asymmetric synthesis from a prochiral precursor, and enzymatic resolution.

Synthetic Strategies

Several methods have been developed for the synthesis of (R)-(+)-1-(1-naphthyl)ethylamine, each with its own advantages and disadvantages. The choice of method often depends on factors such as cost, scalability, and desired purity.

Chemical Resolution

Chemical resolution is a classical and widely used method for separating enantiomers. This technique involves the reaction of a racemic mixture of 1-(1-naphthyl)ethylamine (B3023371) with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the free amine.

Commonly used chiral resolving agents include tartaric acid and its derivatives, as well as chiral carboxylic acids like aspartic acid. For the resolution of 1-(1-naphthyl)ethylamine to obtain the (R)-enantiomer, D-(-)-tartaric acid is an effective resolving agent[1].

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the need for a resolution step and the associated loss of 50% of the material. A common approach is the asymmetric reduction of a prochiral ketone or its derivative. For instance, 1-(1-naphthyl)ethanone oxime can be asymmetrically reduced to 1-(1-naphthyl)ethylamine using a chiral catalyst[2][3]. Ruthenium-based catalysts containing chiral ligands have shown high efficiency and enantioselectivity in this transformation.

Another asymmetric route involves the asymmetric hydrogenation of 1-acetonaphthone to (S)-1-(1-naphthyl)ethanol, which is then converted to the desired (R)-amine through a series of stereospecific reactions[4].

Enzymatic Resolution and Synthesis

Enzymatic methods offer high selectivity and mild reaction conditions. Transaminases are a class of enzymes that can be used for the synthesis of chiral amines. They can be employed in two ways:

  • Kinetic Resolution: A racemic mixture of 1-(1-naphthyl)ethylamine is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted desired enantiomer.

  • Asymmetric Synthesis: A prochiral ketone, such as 1-acetylnaphthalene, is converted directly to the chiral amine using a transaminase and an amino donor[5][6]. R-selective transaminases can produce (R)-(+)-1-(1-naphthyl)ethylamine with high enantiomeric excess.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Chemical Resolution of 1-(1-Naphthyl)ethylamine

Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
D-(-)-Tartaric AcidMethanol (B129727)/Water30-32>95[1]
L-Aspartic AcidDioxane/WaterNot specifiedNot specified[7]

Table 2: Asymmetric Synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine

Starting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (e.e.) (%)Reference
1-(1-Naphthyl)ethanone oximeChlorine{--INVALID-LINK-- ammonia} (p-cymene)ruthenium(II)9196[2][3]
1-Acetonaphthone(S,S)-DiopRuCl2(S)-Me-BIMAH (multi-step)86.3 (azidation step)High (not specified)[4]

Table 3: Enzymatic Synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine

SubstrateEnzymeConversion (%)IsomerReference
1-AcetylnaphthaleneTransaminase ATA-P2-A0764.75100% R-isomer[5][6]

Experimental Protocols

Protocol 1: Chemical Resolution using D-(-)-Tartaric Acid

This protocol is based on the resolution method described in patent CN101735070A[1].

Materials:

Procedure:

  • In a three-neck flask, dissolve D-(-)-tartaric acid (3.75 g, 25 mmol) in 10 ml of water with stirring and heating to 55°C until fully dissolved.

  • Prepare a solution of racemic 1-(1-naphthyl)ethylamine (4.28 g, 25 mmol) in 40 ml of methanol.

  • Add the methanolic solution of the amine dropwise to the tartaric acid solution over 1 hour.

  • Maintain the reaction mixture at 55°C for an additional 3 hours after the addition is complete.

  • Cool the mixture to 30°C and stir for 1 hour to allow for crystallization.

  • Collect the precipitated solid, R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate, by suction filtration. Wash the filter cake with 5 ml of methanol and dry. The expected yield is approximately 2.57 g (32%).

  • To obtain the free amine, suspend the tartrate salt in water and add dichloromethane.

  • While stirring, adjust the pH of the aqueous layer to 12 with a NaOH solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield (R)-(+)-1-(1-naphthyl)ethylamine as a light yellow oil. The reported yield for this step is 97.0% with an e.e. of 96%[1].

Protocol 2: Asymmetric Catalytic Reduction of 1-(1-Naphthyl)ethanone Oxime

This protocol is adapted from the method described in patent CN105294449A[2][3].

Materials:

  • 1-(1-Naphthyl)ethanone oxime

  • Ammonium (B1175870) formate (B1220265)

  • Chlorine{--INVALID-LINK-- ammonia} (p-cymene)ruthenium(II) catalyst

  • Dimethylformamide (DMF) or other suitable polar solvent

  • Dichloromethane (CH2Cl2)

  • Sodium carbonate solution (20%)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 1-(1-naphthyl)ethanone oxime in a polar solvent such as dimethylformamide.

  • Add the chiral ruthenium catalyst, chlorine{--INVALID-LINK-- ammonia} (p-cymene)ruthenium(II).

  • Add ammonium formate (the molar ratio of oxime to ammonium formate can range from 1:3.0 to 1:35.0).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by liquid chromatography.

  • Once the starting material is consumed, add water to the reaction mixture.

  • Adjust the pH to 9 with a 20% sodium carbonate solution.

  • Extract the mixture with dichloromethane (3 times).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and remove the dichloromethane by distillation.

  • Purify the resulting yellow oily product by vacuum distillation to obtain (R)-(+)-1-(1-naphthyl)ethylamine. The reported yield is 91% with a chiral purity of 96% e.e.[2].

Visualizations

Synthesis_Pathways cluster_resolution Chemical Resolution cluster_asymmetric Asymmetric Synthesis cluster_enzymatic Enzymatic Synthesis racemate Racemic 1-(1-Naphthyl)ethylamine diastereomeric_salts Diastereomeric Salts racemate->diastereomeric_salts + resolving_agent D-(-)-Tartaric Acid resolving_agent->diastereomeric_salts r_salt R-(+)-Amine Tartrate Salt diastereomeric_salts->r_salt Crystallization s_salt S-(-)-Amine Tartrate Salt diastereomeric_salts->s_salt In solution r_amine (R)-(+)-1-(1-Naphthyl)ethylamine r_salt->r_amine Basification ketone_oxime 1-(1-Naphthyl)ethanone Oxime r_amine_asym (R)-(+)-1-(1-Naphthyl)ethylamine ketone_oxime->r_amine_asym Asymmetric Reduction chiral_catalyst Chiral Ru Catalyst chiral_catalyst->r_amine_asym ketone 1-Acetylnaphthalene r_amine_enz (R)-(+)-1-(1-Naphthyl)ethylamine ketone->r_amine_enz Asymmetric Amination enzyme R-selective Transaminase enzyme->r_amine_enz

Caption: Synthetic pathways to (R)-(+)-1-(1-naphthyl)ethylamine.

Experimental_Workflow_Resolution start Start: Racemic Amine & D-(-)-Tartaric Acid dissolve Dissolve in Methanol/Water start->dissolve react React at 55°C dissolve->react cool Cool to 30°C & Crystallize react->cool filter Filter to Isolate Salt cool->filter basify Basify Salt with NaOH filter->basify extract Extract with CH2Cl2 basify->extract dry Dry & Evaporate Solvent extract->dry end End: (R)-(+)-1-(1-Naphthyl)ethylamine dry->end

Caption: Workflow for chemical resolution.

Experimental_Workflow_Asymmetric start Start: 1-(1-Naphthyl)ethanone Oxime dissolve Dissolve in Polar Solvent start->dissolve add_catalyst Add Chiral Ru Catalyst & Ammonium Formate dissolve->add_catalyst react React at Room Temperature add_catalyst->react quench Quench with Water & Adjust pH react->quench extract Extract with CH2Cl2 quench->extract purify Dry, Evaporate & Distill extract->purify end End: (R)-(+)-1-(1-Naphthyl)ethylamine purify->end

Caption: Workflow for asymmetric synthesis.

References

Application Notes and Protocols for Antimicrobial Naphthylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of various naphthylamine analogs. The included protocols offer detailed, step-by-step guidance for the preparation and biological assessment of these promising compounds.

Introduction to Antimicrobial Naphthylamine Analogs

Naphthylamine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1] The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Several clinically used drugs, such as the antifungal agents naftifine (B1207962) and terbinafine, and the antibiotic nafcillin, feature the naphthalene nucleus, highlighting its importance in antimicrobial drug design. The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and naphthylamine analogs represent a promising avenue for the development of next-generation antimicrobial agents.

This document focuses on the preparation and evaluation of several classes of antimicrobial naphthylamine analogs, including those incorporating azetidinone, thiazolidinone, and thiazole (B1198619) moieties.

Synthesis of Antimicrobial Naphthylamine Analogs

The synthesis of antimicrobial naphthylamine analogs typically involves a multi-step process, beginning with the formation of a Schiff base from a naphthylamine precursor, followed by cyclization to introduce various heterocyclic rings.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and screening of antimicrobial naphthylamine analogs.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening A Naphthylamine C Schiff Base Formation A->C B Aromatic Aldehyde B->C E Cyclization Reaction C->E D Cyclizing Agent (e.g., Chloroacetyl chloride, Thioglycolic acid) D->E F Naphthylamine Analog (e.g., Azetidinone, Thiazolidinone) E->F G Purified Naphthylamine Analog F->G Purification H Antimicrobial Susceptibility Testing (e.g., MIC, Zone of Inhibition) G->H I Data Analysis and Structure-Activity Relationship (SAR) H->I J Lead Compound Identification I->J G cluster_mechanism Proposed Mechanism of Action A Naphthylamine Analog C Electrostatic Interaction A->C B Bacterial Cell Membrane (Negatively Charged) D Membrane Permeabilization and Disruption B->D Disruption C->B E Leakage of Intracellular Components (Ions, ATP, etc.) D->E G Intracellular Uptake D->G F Bacterial Cell Death E->F H Inhibition of DNA Gyrase G->H I Inhibition of DNA Replication H->I I->F

References

Application Notes and Protocols for the Synthesis of Calcimimetic Analogs Using 1-Naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-naphthalenemethylamine as a key building block in the synthesis of calcimimetic analogs, potent allosteric modulators of the Calcium-Sensing Receptor (CaSR). The protocols detailed below are based on established synthetic routes for compounds such as Cinacalcet and NPS-R-568, offering a foundational methodology for the development of novel CaSR modulators.

Introduction to Calcimimetics and the Role of this compound

Calcimimetics are a class of therapeutic agents that enhance the sensitivity of the CaSR to extracellular calcium ions.[1] This receptor plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[1] By allosterically modulating the CaSR, calcimimetics can effectively lower PTH levels, making them valuable for the treatment of hyperparathyroidism.[2]

The chiral scaffold of (R)-1-(1-naphthyl)ethylamine is a critical component in many potent calcimimetics. This structural motif has been shown to be essential for high-affinity binding to the CaSR and subsequent receptor activation. The R-enantiomer, in particular, has demonstrated significantly higher potency compared to its S-counterpart, highlighting the stereospecificity of the receptor's binding pocket.[1][2]

Data Presentation: Structure-Activity Relationship of Calcimimetic Analogs

The following table summarizes the in vitro potency of several calcimimetic analogs based on the this compound scaffold. The data is extracted from studies on bovine parathyroid cells and HEK 293 cells expressing the human CaSR.

CompoundStructureAssayCell TypePotency (EC50/IC50)Reference
NPS R-568 (R)-N-(3-(2-chlorophenyl)propyl)-1-(1-naphthyl)ethan-1-aminePTH Secretion InhibitionBovine Parathyroid CellsIC50 = 27 ± 7 nM[1]
NPS S-568 (S)-N-(3-(2-chlorophenyl)propyl)-1-(1-naphthyl)ethan-1-aminePTH Secretion InhibitionBovine Parathyroid Cells> 1 µM[1]
NPS R-467 (R)-N-(3-phenylpropyl)-1-(1-naphthyl)ethan-1-aminePTH Secretion InhibitionBovine Parathyroid Cells≥ 10 nM[1]
NPS S-467 (S)-N-(3-phenylpropyl)-1-(1-naphthyl)ethan-1-aminePTH Secretion InhibitionBovine Parathyroid Cells> 1 µM[1]
NPS R-568 Intracellular Ca2+ MobilizationBovine Parathyroid CellsPotentiates Ca2+ response[1]
NPS R-467 Intracellular Ca2+ MobilizationBovine Parathyroid CellsPotentiates Ca2+ response[1]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are indicators of a drug's potency. A lower value indicates higher potency. The data clearly shows the superior potency of the R-enantiomers.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Calcimimetic Analog via Reductive Amination

This protocol describes a general method for the synthesis of a calcimimetic analog, exemplified by the synthesis of Cinacalcet, through the reductive amination of an appropriate aldehyde with (R)-1-(1-naphthyl)ethylamine.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) in methanol. To this solution, add (R)-1-(1-naphthyl)ethylamine (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude amine by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the chosen solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: In Vitro Potency Assessment - Intracellular Calcium Mobilization Assay

This protocol outlines a general method to assess the potency of newly synthesized calcimimetic analogs by measuring their ability to induce intracellular calcium mobilization in cells expressing the CaSR.

Materials:

  • HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Test compounds (calcimimetic analogs)

  • Positive control (e.g., Cinacalcet or NPS-R-568)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture the CaSR-expressing HEK293 cells in appropriate cell culture flasks or plates until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37 °C for 30-60 minutes.

  • Washing: After incubation, gently wash the cells with HBSS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorometric imaging plate reader. Measure the baseline fluorescence (excitation at ~340 nm and ~380 nm, emission at ~510 nm). Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm). Plot the change in fluorescence ratio against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2_ext->CaSR Binds Calcimimetic Calcimimetic (e.g., Cinacalcet) Calcimimetic->CaSR Allosteric Modulation Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_int Intracellular Ca²⁺ Release ER->Ca2_int Releases Ca²⁺ PTH_secretion ↓ PTH Secretion Ca2_int->PTH_secretion Leads to MAPK MAPK Pathway PKC->MAPK Activates MAPK->PTH_secretion Contributes to

Caption: CaSR Signaling Pathway Activation by Calcimimetics.

Experimental Workflow for Calcimimetic Synthesis

Synthetic_Workflow Aldehyde 3-(3-(Trifluoromethyl)phenyl)propanal Imine_Formation Imine Formation (Methanol, RT) Aldehyde->Imine_Formation Amine (R)-1-(1-Naphthyl)ethylamine Amine->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reductive Amination (NaBH(OAc)₃, 0°C to RT) Imine->Reduction Crude_Product Crude Calcimimetic Analog Reduction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure Calcimimetic Analog Purification->Pure_Product Salt_Formation Salt Formation (HCl) Pure_Product->Salt_Formation Final_Product Calcimimetic HCl Salt Salt_Formation->Final_Product

Caption: General Synthetic Workflow for Calcimimetic Analogs.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Naphthalenemethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-naphthalenemethylamine, a key intermediate in the production of various pharmaceuticals. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Reductive Amination of 1-Naphthaldehyde (B104281): This involves the reaction of 1-naphthaldehyde with methylamine (B109427) to form an imine, which is then reduced to the final product.

  • Nucleophilic Substitution of 1-Chloromethylnaphthalene: This can be achieved through direct reaction with methylamine or via a Gabriel synthesis approach.

  • Reaction of 1-Chloromethylnaphthalene with N-Methylformamide: This is an improved method that proceeds through an N-formyl intermediate followed by hydrolysis, which helps to avoid common side reactions.[1][2]

Q2: What is the main advantage of the N-methylformamide method?

A2: The N-methylformamide method is advantageous as it prevents the formation of the bis-alkylated impurity, N,N-bis(1-naphthylmethyl)methylamine, which is a common byproduct in the direct reaction of 1-chloromethylnaphthalene with methylamine.[3] This process is also described as economical and suitable for commercial-scale production.[3]

Q3: Why is the reductive amination of 1-naphthaldehyde sometimes considered less economically viable?

A3: The primary drawback of this method can be the synthesis of the starting material, 1-naphthaldehyde, which can involve a multi-step process.[1]

Q4: What is the Gabriel synthesis and is it suitable for preparing this compound?

A4: The Gabriel synthesis is a reliable method for forming primary amines from alkyl halides.[4][5][6] It involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis to release the primary amine.[4][5] This method can be adapted to produce this compound from 1-chloromethylnaphthalene and would prevent over-alkylation. However, the hydrolysis step can require harsh conditions.[4][7]

Troubleshooting Guides

Issue 1: Low Yield in the Direct Alkylation of Methylamine with 1-Chloromethylnaphthalene
Possible Cause Suggestion
Over-alkylation The primary amine product is more nucleophilic than methylamine and can react with another molecule of 1-chloromethylnaphthalene to form a tertiary amine. Use a large excess of methylamine to favor the formation of the primary amine.
Incomplete Reaction Ensure the reaction temperature and time are optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Solubility Select a solvent that effectively dissolves both reactants. Aprotic polar solvents are often a good choice.
Issue 2: Formation of Bis-Alkylated Impurity
Possible Cause Suggestion
High Reactivity of Product The desired this compound can react further with the starting material. To avoid this, consider using the N-methylformamide synthesis route, which is designed to prevent this side reaction.[2]
Incorrect Stoichiometry Using an insufficient excess of methylamine can lead to the formation of the bis-alkylated product.
Issue 3: Difficulties in the Gabriel Synthesis Workup
Possible Cause Suggestion
Harsh Hydrolysis Conditions Acidic or basic hydrolysis can be slow and may affect other functional groups. Consider using hydrazine (B178648) (the Ing-Manske procedure) for a milder cleavage of the phthalimide.[4][7]
Precipitation of Phthalhydrazide (B32825) The phthalhydrazide byproduct can sometimes be difficult to filter. Ensure complete precipitation and wash thoroughly with a suitable solvent to remove any trapped product.

Data Presentation: Comparison of Synthesis Parameters

Method Starting Materials Key Reagents Solvent Temperature Typical Yield Key Advantages/Disadvantages
N-Methylformamide Route 1-Chloromethylnaphthalene, N-MethylformamideStrong Base (e.g., NaH) or Mild Base + Phase Transfer CatalystToluene (B28343), DMF25-45°CUp to 85%[3]Advantage: High yield, avoids bis-alkylation.[2][3] Disadvantage: Two-step process (formation and hydrolysis of formamide).
Direct Alkylation 1-Chloromethylnaphthalene, MethylamineBase (e.g., K2CO3)Benzene, EthanolRoom Temperature to RefluxVariableAdvantage: One-step reaction. Disadvantage: Prone to over-alkylation, leading to impurities.
Reductive Amination 1-Naphthaldehyde, MethylamineReducing Agent (e.g., NaBH4, H2/Catalyst)Methanol, EthanolVariableGood to ExcellentAdvantage: Generally clean reactions with high yields. Disadvantage: Availability and synthesis of 1-naphthaldehyde can be a drawback.[1]
Gabriel Synthesis 1-Chloromethylnaphthalene, Potassium PhthalimideHydrazine or Strong Acid/BaseDMFRefluxModerate to GoodAdvantage: Prevents over-alkylation. Disadvantage: Can require harsh workup conditions.[4][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Methylformamide Route

This protocol is adapted from a patented procedure.[1]

Step A: Synthesis of N-methyl-N-(1-naphthylmethyl)-formamide

  • To a stirred solution of sodium hydride (e.g., 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add N-methylformamide (e.g., 1.1 equivalents) dropwise at 20-25°C.

  • Stir the mixture at 25-30°C for 1 hour.

  • Slowly add a solution of 1-chloromethylnaphthalene (1.0 equivalent) in toluene.

  • Maintain the reaction temperature at 40-45°C for 1 hour.

  • After completion (monitored by TLC), quench the reaction by pouring it into water.

  • Extract the product with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)-formamide.

Step B: Hydrolysis to this compound

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 10% aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and extract with toluene to remove any non-basic impurities.

  • Basify the aqueous layer to pH 10 with sodium hydroxide.

  • Extract the liberated amine with toluene.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Identify Synthesis Route Start->Check_Reaction Route_A Direct Alkylation? Check_Reaction->Route_A Route_B Gabriel Synthesis? Check_Reaction->Route_B Route_C Reductive Amination? Check_Reaction->Route_C Impurity_Check Bis-alkylation Impurity Present? Route_A->Impurity_Check Yes Incomplete_Reduction Incomplete Reduction? Route_A->Incomplete_Reduction No Harsh_Workup Difficulty with Hydrolysis? Route_B->Harsh_Workup Yes Route_C->Incomplete_Reduction Yes Increase_Amine Increase excess of methylamine Impurity_Check->Increase_Amine Yes Switch_Method Consider N-Methylformamide Route Impurity_Check->Switch_Method Persistent Increase_Amine->Check_Reaction Use_Hydrazine Use Ing-Manske procedure (Hydrazine) Harsh_Workup->Use_Hydrazine Yes Optimize_Reducer Optimize reducing agent/conditions Incomplete_Reduction->Optimize_Reducer Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 1-Naphthalenemethylamine by Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acid-base extraction to purify crude 1-Naphthalenemethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound using acid-base extraction?

A1: The purification relies on the basicity of the amine functional group in this compound. By reacting the crude mixture with an acid (e.g., hydrochloric acid), the basic amine is protonated to form a water-soluble salt (1-naphthalenemethylammonium chloride). This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic phase. Subsequently, the aqueous layer is treated with a base (e.g., sodium hydroxide) to neutralize the ammonium (B1175870) salt, regenerating the water-insoluble free amine, which can then be extracted back into an organic solvent and isolated in a purified form.[1][2][3][4]

Q2: Which solvents are appropriate for this extraction?

A2: An organic solvent in which this compound is soluble but which is immiscible with water is required. Diethyl ether or toluene (B28343) are suitable choices.[2] For the aqueous phase, a dilute solution of a strong acid like hydrochloric acid (HCl) is used for the initial extraction, and a dilute solution of a strong base like sodium hydroxide (B78521) (NaOH) is used for the final neutralization step.[2][3]

Q3: How can I determine if the extraction of the amine into the acidic aqueous layer is complete?

A3: To ensure complete extraction, it is advisable to perform multiple extractions of the organic layer with fresh portions of the acidic solution.[4] Typically, two to three extraction cycles are sufficient. After the final extraction, you can test a small amount of the organic layer by adding a drop of the acidic solution. If no cloudiness (precipitation of the amine salt) is observed, it indicates that the majority of the amine has been transferred to the aqueous phase.

Q4: What is the expected recovery and purity of this compound after acid-base extraction?

A4: While the exact yield and purity can vary depending on the initial purity of the crude material and the careful execution of the experimental protocol, acid-base extraction is a highly effective purification technique. For primary amines, extraction yields can be as high as 99%, with purities also reaching over 99%.[5][6] A patent describing the purification of a similar compound, N-methyl-1-naphthalenemethanamine, by acid/base treatment suggests that this method is effective for achieving high purity.[7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Emulsion formation at the interface of the organic and aqueous layers. - Vigorous shaking of the separatory funnel.- High concentration of the amine, which can act as a surfactant.- Presence of particulate matter.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion.- If the emulsion persists, pass the mixture through a plug of glass wool or Celite.- In some cases, allowing the mixture to stand for an extended period can resolve the emulsion.
Low yield of purified this compound. - Incomplete extraction of the amine into the acidic aqueous layer.- Incomplete neutralization of the amine salt in the aqueous layer.- The amine salt may be partially soluble in the organic layer.- The free amine may have some solubility in the basic aqueous solution.- Perform multiple extractions (2-3 times) of the initial organic solution with the acidic solution.- Ensure the aqueous layer is sufficiently basic (pH > 12) during the neutralization step by testing with pH paper.- After neutralization, extract the aqueous layer multiple times (2-3 times) with a fresh organic solvent to recover all of the free amine.- "Salting out" by adding sodium chloride to the aqueous layer before the final extraction can reduce the solubility of the amine and improve recovery.
The final product is an oil instead of a solid, or it appears cloudy. - Presence of residual water in the final organic extract.- Incomplete removal of the organic solvent.- After the final extraction, dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before evaporating the solvent.- Ensure the organic solvent is completely removed under reduced pressure.
Difficulty in isolating the 1-naphthalenemethylammonium chloride salt. - The salt may be more soluble in the aqueous solution than anticipated.- If direct precipitation is desired, cooling the acidic aqueous solution in an ice bath may promote crystallization.[2]- Alternatively, proceed with the neutralization and back-extraction of the free amine without isolating the salt.

Experimental Protocol: Purification of Crude this compound

This protocol outlines the general steps for the purification of crude this compound via acid-base extraction.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Acidic Extraction:

    • Add a portion of 1 M HCl solution to the separatory funnel. The volume should be roughly equal to the organic phase.

    • Gently swirl and invert the funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the 1-naphthalenemethylammonium chloride.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl two more times, combining all the aqueous extracts.

  • Washing the Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Neutralization and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH solution while stirring until the solution is strongly basic (pH > 12), as confirmed with pH paper. The free this compound will separate from the aqueous solution.

    • Transfer the basified solution back to a clean separatory funnel.

    • Add a portion of fresh diethyl ether to the separatory funnel.

    • Gently swirl and invert the funnel to extract the free amine into the ether layer.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh diethyl ether two more times, combining all the organic extracts.

  • Drying and Solvent Removal:

    • Wash the combined organic extracts with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Decant or filter the dried organic solution into a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 157.21 g/mol
Form Liquid
Density ~1.073 g/mL at 25 °C
Boiling Point 290-293 °C
Predicted pKa (of the conjugate acid) 9.06 ± 0.30
Typical Purity after Extraction >98%[8][9]
Expected Yield High (potentially >90%)[5][6]

Experimental Workflow

AcidBaseExtraction crude Crude this compound in Organic Solvent (e.g., Diethyl Ether) sep_funnel1 Separatory Funnel crude->sep_funnel1 aqueous_layer Aqueous Layer (1-Naphthalenemethylammonium chloride) sep_funnel1->aqueous_layer Separate Layers organic_layer1 Organic Layer (Neutral Impurities) sep_funnel1->organic_layer1 add_hcl Add 1M HCl add_hcl->sep_funnel1 sep_funnel2 Separatory Funnel aqueous_layer->sep_funnel2 aqueous_waste Aqueous Waste sep_funnel2->aqueous_waste organic_layer2 Organic Layer (Purified this compound) sep_funnel2->organic_layer2 Separate Layers add_ether Add Fresh Organic Solvent sep_funnel2->add_ether add_naoh Add 1M NaOH (Basify to pH > 12) add_naoh->sep_funnel2 drying Dry with Na₂SO₄ organic_layer2->drying add_ether->sep_funnel2 evaporation Solvent Evaporation drying->evaporation pure_product Purified this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

References

removing bis-alkylated impurities in naphthalenemethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of naphthalenemethylamine. The following information addresses common challenges, with a specific focus on the formation and removal of bis-alkylated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N-methyl-1-naphthalenemethylamine?

A1: Common synthetic routes to N-methyl-1-naphthalenemethylamine include the reductive amination of naphthaldehyde with methylamine (B109427) and the N-alkylation of methylamine with 1-chloromethylnaphthalene.[1][2] Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[2][3][4][5]

Q2: What is the most common bis-alkylated impurity formed during the synthesis of N-methyl-1-naphthalenemethylamine?

A2: The primary bis-alkylated impurity is N,N-bis(naphthalen-1-ylmethyl)methanamine. This impurity arises when the secondary amine product, N-methyl-1-naphthalenemethylamine, undergoes a second alkylation with the starting material, 1-chloromethylnaphthalene.

Q3: How can the formation of this bis-alkylated impurity be minimized?

A3: The formation of the bis-alkylated impurity can be minimized by controlling the reaction stoichiometry, slowly adding the alkylating agent (1-chloromethylnaphthalene) to the reaction mixture, and maintaining a lower reaction temperature. A process has been developed that reports the preparation of N-methyl-1-naphthalenemethylamine free from this impurity by reacting the anion of N-methylformamide with 1-chloromethylnaphthalene, followed by hydrolysis.[6]

Q4: What are the recommended methods for removing the bis-alkylated impurity?

A4: A common and effective method for removing the bis-alkylated impurity is through the formation of the hydrochloride salt of the desired product, N-methyl-1-naphthalenemethylamine.[6] The difference in solubility between the hydrochloride salt of the desired secondary amine and the bis-alkylated tertiary amine allows for separation through extraction or crystallization.[6]

Troubleshooting Guide

Issue: Presence of a significant amount of bis-alkylated impurity in the final product.

Possible Cause Suggested Solution
Incorrect stoichiometry (excess alkylating agent).Carefully control the molar ratio of reactants. Use a slight excess of methylamine relative to 1-chloromethylnaphthalene.
Rapid addition of the alkylating agent.Add the 1-chloromethylnaphthalene solution dropwise to the reaction mixture over an extended period to maintain a low concentration of the alkylating agent.
High reaction temperature.Maintain the reaction temperature between 40-45°C during the addition of 1-chloromethylnaphthalene.[6]
Inefficient purification.Employ the hydrochloride salt formation and extraction method as detailed in the experimental protocols below.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-1-naphthalenemethylamine via N-alkylation

This protocol is adapted from a patented procedure designed to minimize bis-alkylation.[6]

Materials:

Procedure:

  • Under a nitrogen atmosphere, charge a reaction flask with dry DMF and sodium hydride.

  • Cool the mixture to 20°C.

  • Slowly add a solution of N-methylformamide in DMF, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at 25-30°C for 1 hour after the addition is complete.

  • Slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture.

  • Maintain the reaction temperature at 40-45°C for 1 hour.

  • Quench the reaction by carefully pouring it into water.

  • Separate the organic layer and wash it with water.

  • Hydrolyze the resulting formamide (B127407) derivative using an acid or base to yield the crude secondary amine.

  • Purify the crude product by acid/base treatment.

Protocol 2: Purification of N-methyl-1-naphthalenemethylamine via Hydrochloride Salt Formation

This protocol describes the removal of the bis-alkylated impurity.[6]

Materials:

  • Crude N-methyl-1-naphthalenemethylamine containing the bis-alkylated impurity

  • Toluene

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide solution

Procedure:

  • Dissolve the crude product in toluene.

  • Cool the solution and slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt of N-methyl-1-naphthalenemethylamine.

  • Filter the precipitate and wash it with cold toluene.

  • To further remove the bis-alkylated impurity, the crude hydrochloride salt can be subjected to repeated extractions with diethyl ether.[6] The bis-alkylated impurity, being a tertiary amine, will have different solubility characteristics.

  • After purification, the hydrochloride salt can be neutralized with a sodium hydroxide solution to liberate the free base.

  • Extract the pure N-methyl-1-naphthalenemethylamine with a suitable organic solvent (e.g., toluene).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of the purification protocol. Actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.

Sample N-methyl-1-naphthalenemethylamine (%) N,N-bis(naphthalen-1-ylmethyl)methanamine (%)
Crude Product8515
After HCl Salt Formation955
After Ether Extraction>99<1

Visualizations

Synthesis_Pathway 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine 1-Chloromethylnaphthalene->N-methyl-1-naphthalenemethylamine Alkylation Bis-alkylated_Impurity N,N-bis(naphthalen-1-ylmethyl)methanamine 1-Chloromethylnaphthalene->Bis-alkylated_Impurity Methylamine Methylamine Methylamine->N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine->Bis-alkylated_Impurity Further Alkylation

Caption: Reaction pathway for the synthesis of N-methyl-1-naphthalenemethylamine and the formation of the bis-alkylated impurity.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Reaction N-alkylation of Methylamine Start->Reaction Crude_Product Crude Product Analysis Reaction->Crude_Product Check_Purity Bis-alkylated Impurity Present? Crude_Product->Check_Purity Optimize_Conditions Optimize Reaction Conditions: - Stoichiometry - Addition Rate - Temperature Check_Purity->Optimize_Conditions Yes Purification Purification via HCl Salt Formation & Extraction Check_Purity->Purification Yes Pure_Product Pure Product Check_Purity->Pure_Product No Optimize_Conditions->Reaction Purification->Pure_Product

Caption: Troubleshooting workflow for addressing bis-alkylated impurities in naphthalenemethylamine synthesis.

References

troubleshooting low yield in 1-Naphthalenemethylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1-Naphthalenemethylamine, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are the direct alkylation of methylamine (B109427) with 1-chloromethylnaphthalene and the reductive amination of 1-naphthaldehyde (B104281) with methylamine. An alternative route involves the reaction of 1-chloromethylnaphthalene with N-methylformamide followed by hydrolysis.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A2: A common byproduct, particularly in the direct alkylation of methylamine with 1-chloromethylnaphthalene, is the bis-alkylated tertiary amine, N,N-bis(naphthalen-1-ylmethyl)methylamine.[1] Using a large excess of methylamine can help to minimize the formation of this impurity.

Q3: My reductive amination of 1-naphthaldehyde is giving me 1-naphthalenemethanol (B1198782) as a byproduct. What is causing this?

A3: The formation of 1-naphthalenemethanol is a result of the direct reduction of the starting aldehyde, 1-naphthaldehyde, by the reducing agent before it can react with methylamine to form the imine. To mitigate this, consider using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (B8407120).

Q4: What are some suitable solvents for the synthesis of this compound?

A4: The choice of solvent depends on the synthetic route. For the reaction of 1-chloromethylnaphthalene with methylamine, ethanol (B145695) is a commonly used solvent.[2] For the reaction involving N-methylformamide, a mixture of N,N-dimethylformamide and a non-polar solvent like toluene (B28343) can be used.[1] For reductive amination, methanol (B129727) or other alcohols are often employed.

Q5: How can I purify the final this compound product?

A5: Purification can be achieved through acid-base extraction followed by distillation. The crude product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base is liberated by the addition of a base and extracted back into an organic solvent. The solvent is then removed, and the product can be further purified by vacuum distillation.[1]

Troubleshooting Guides for Low Yield

Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are troubleshooting guides for the most common methods.

Route 1: Direct Alkylation of Methylamine with 1-Chloromethylnaphthalene

This method involves the direct reaction of 1-chloromethylnaphthalene with methylamine.

A significant side reaction is the formation of the tertiary amine, N,N-bis(naphthalen-1-ylmethyl)methylamine, which lowers the yield of the desired secondary amine.

  • Increase the Excess of Methylamine: Employing a large excess of methylamine will statistically favor the reaction of 1-chloromethylnaphthalene with methylamine over the reaction with the product, this compound.

  • Slow Addition of 1-Chloromethylnaphthalene: Adding the 1-chloromethylnaphthalene solution slowly to the methylamine solution can help maintain a high effective concentration of methylamine throughout the reaction, further suppressing the formation of the bis-alkylated product.

  • Prepare a chilled solution of methylamine in absolute methanol.

  • Slowly add a solution of 1-chloromethylnaphthalene in a suitable solvent to the methylamine solution with stirring.

  • Allow the reaction to proceed for a set time (e.g., 6 hours).[2]

  • After the reaction is complete, proceed with workup and purification.

A reported yield for this method is approximately 60%.[2]

Route 2: Reaction of 1-Chloromethylnaphthalene with N-Methylformamide and Subsequent Hydrolysis

This two-step process involves the formation of an N-formyl intermediate, which is then hydrolyzed to yield the final product. This method can avoid the formation of the bis-alkylated impurity.[1]

If the hydrolysis of the N-methyl-N-(1-naphthylmethyl)formamide intermediate is not complete, the final yield will be reduced.

  • Optimize Hydrolysis Conditions: The choice of acid or base for hydrolysis and the reaction conditions (temperature and time) are critical. As indicated in the table below, base-catalyzed hydrolysis has been reported to give a significantly higher yield.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the formamide (B127407) intermediate and the appearance of the product to ensure the reaction goes to completion.

Hydrolysis MethodReagentsReaction TimeTemperatureYield
Acid Hydrolysis10% Aqueous Sulfuric Acid4 hoursReflux41%
Base Hydrolysis20% Aqueous Sodium Hydroxide (B78521)7 hours60-70°C85%

Data sourced from patent WO2004080945A1.[1]

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in a 20% aqueous sodium hydroxide solution.

  • Heat the mixture at 60-70°C for 7 hours.

  • Cool the reaction mixture to 25°C.

  • Extract the product with toluene.

  • Perform an acid-base workup by extracting the toluene layer with 3N hydrochloric acid.

  • Decolorize the aqueous layer with activated carbon.

  • Basify the aqueous layer to pH 10 with 20% aqueous sodium hydroxide.

  • Extract the liberated amine with toluene.

  • Distill off the toluene and purify the crude product by high vacuum distillation.

Route 3: Reductive Amination of 1-Naphthaldehyde with Methylamine

This one-pot reaction involves the formation of an imine from 1-naphthaldehyde and methylamine, which is then reduced in situ.

A common side reaction is the reduction of 1-naphthaldehyde to 1-naphthalenemethanol by the reducing agent, which competes with the desired imine reduction.

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride or sodium cyanoborohydride are generally preferred over stronger reducing agents like sodium borohydride (B1222165) for reductive aminations as they are less likely to reduce the starting aldehyde.

  • Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first by reacting 1-naphthaldehyde and methylamine, followed by the addition of the reducing agent. Monitoring imine formation by TLC can be beneficial.

  • pH Control: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in This compound Synthesis Route Identify Synthetic Route Start->Route DirectAlkylation Direct Alkylation of Methylamine Route->DirectAlkylation 1-Chloromethylnaphthalene + Methylamine FormamideRoute N-Methylformamide Route Route->FormamideRoute 1-Chloromethylnaphthalene + N-Methylformamide ReductiveAmination Reductive Amination of 1-Naphthaldehyde Route->ReductiveAmination 1-Naphthaldehyde + Methylamine BisAlkylation Issue: Bis-Alkylation Byproduct DirectAlkylation->BisAlkylation IncompleteHydrolysis Issue: Incomplete Hydrolysis FormamideRoute->IncompleteHydrolysis AldehydeReduction Issue: Aldehyde Reduction Byproduct ReductiveAmination->AldehydeReduction Sol_BisAlkylation Solution: - Use large excess of methylamine - Slow addition of 1-chloromethylnaphthalene BisAlkylation->Sol_BisAlkylation Sol_Hydrolysis Solution: - Optimize hydrolysis conditions (base preferred) - Monitor reaction progress (TLC) IncompleteHydrolysis->Sol_Hydrolysis Sol_Reduction Solution: - Use milder reducing agent (e.g., NaBH(OAc)3) - Pre-form imine - Control pH (6-7) AldehydeReduction->Sol_Reduction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow_Base_Hydrolysis Start Start: Crude N-methyl-N-(1-naphthylmethyl)formamide Step1 Suspend in 20% aq. NaOH Start->Step1 Step2 Heat at 60-70°C for 7 hours Step1->Step2 Step3 Cool to 25°C and Extract with Toluene Step2->Step3 Step4 Acid-Base Workup: 1. Extract with 3N HCl 2. Decolorize with Carbon 3. Basify to pH 10 4. Extract with Toluene Step3->Step4 Step5 Remove Toluene Step4->Step5 Step6 High Vacuum Distillation Step5->Step6 End End: Pure this compound Step6->End

Caption: Experimental workflow for the base-catalyzed hydrolysis route.

References

Technical Support Center: Synthesis of N-methyl-1-naphthalenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-methyl-1-naphthalenemethanamine. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve synthetic challenges.

Troubleshooting Guides for Common Side Reactions

The synthesis of N-methyl-1-naphthalenemethanamine can be accomplished through several routes, each with its own set of potential side reactions. Below are troubleshooting tables for the most common synthetic methods.

Method 1: Reductive Amination of 1-Naphthaldehyde (B104281) with Methylamine (B109427)

This one-pot reaction is efficient but can be prone to over-alkylation and aldehyde reduction.

Logical Flow for Troubleshooting Reductive Amination

start Start: Low yield or impure product check_impurities Identify Impurities (TLC, LC-MS, NMR) start->check_impurities is_tertiary_amine Tertiary Amine (Bis-alkylation)? check_impurities->is_tertiary_amine is_alcohol 1-Naphthalenemethanol (Aldehyde Reduction)? is_tertiary_amine->is_alcohol No solution_tertiary Solution: - Use excess methylamine - Stepwise addition of reducing agent - Lower reaction temperature is_tertiary_amine->solution_tertiary Yes other_issue Other Issues/ Unreacted Starting Material is_alcohol->other_issue No solution_alcohol Solution: - Use milder reducing agent (e.g., NaBH(OAc)₃) - Ensure complete imine formation before adding reductant is_alcohol->solution_alcohol Yes solution_other Solution: - Check reagent purity - Optimize reaction time/temperature - Ensure proper pH for imine formation other_issue->solution_other Yes end End: Improved Yield/Purity other_issue->end Resolved solution_tertiary->end solution_alcohol->end solution_other->end

Caption: Troubleshooting workflow for reductive amination.

Observed Issue Potential Side Product Plausible Cause Recommended Solution
Low yield of desired secondary amine; presence of a higher molecular weight impurity. N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine (Tertiary Amine)The product, N-methyl-1-naphthalenemethanamine, reacts with remaining 1-naphthaldehyde to form a new imine, which is subsequently reduced. This is a common issue in direct alkylation and one-pot reductive aminations.[1]- Use an excess of methylamine: This increases the probability of 1-naphthaldehyde reacting with the primary amine rather than the secondary amine product.- Stepwise procedure: First, allow the imine to form completely by stirring 1-naphthaldehyde and methylamine together before introducing the reducing agent.[2]- Control temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.
Presence of an impurity with a similar polarity to the starting material. 1-NaphthalenemethanolThe reducing agent directly reduces the starting aldehyde, 1-naphthaldehyde, to the corresponding alcohol. This is more common with stronger reducing agents like sodium borohydride (B1222165).[3]- Use a milder reducing agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is more selective for the reduction of the iminium ion over the aldehyde.[3][4]- Ensure complete imine formation: Allow sufficient time for the imine to form before adding the reducing agent. The use of a catalyst like acetic acid can facilitate imine formation.[5]
Incomplete reaction; presence of unreacted 1-naphthaldehyde. N/A- Inefficient imine formation.- Insufficient amount or potency of the reducing agent.- Optimize pH: Imine formation is often catalyzed by mild acid. Ensure the reaction conditions are not too acidic or basic.[1]- Verify reducing agent activity: Use a fresh, properly stored batch of the reducing agent and ensure stoichiometry is correct.
Method 2: Nucleophilic Substitution of 1-Chloromethylnaphthalene with Methylamine

This method involves the direct reaction of an alkyl halide with an amine.

Synthesis and Side Reaction Pathway

cluster_main Main Reaction cluster_side Side Reaction 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene N-methyl-1-naphthalenemethanamine N-methyl-1-naphthalenemethanamine 1-Chloromethylnaphthalene->N-methyl-1-naphthalenemethanamine + Methylamine Methylamine Methylamine Tertiary_Amine N-Methyl-N-(1-naphthalenylmethyl) -1-naphthalenemethanamine N-methyl-1-naphthalenemethanamine->Tertiary_Amine + 1-Chloromethylnaphthalene

Caption: Main vs. side reaction in the synthesis from 1-chloromethylnaphthalene.

Observed Issue Potential Side Product Plausible Cause Recommended Solution
Formation of a high-boiling, less polar impurity. N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine (Tertiary Amine)Similar to reductive amination, the desired secondary amine product acts as a nucleophile and reacts with another molecule of 1-chloromethylnaphthalene.- Use a large excess of methylamine: This favors the reaction of 1-chloromethylnaphthalene with the primary amine.[6]- Slow addition: Add the 1-chloromethylnaphthalene slowly to a solution of methylamine to maintain a high concentration of the primary amine relative to the alkyl halide.- Use a phase transfer catalyst: In some protocols, a phase transfer catalyst like tetrabutylammonium (B224687) bromide is used, which may require optimization to minimize side reactions.[6]
Presence of a polar impurity. 1-NaphthalenemethanolHydrolysis of 1-chloromethylnaphthalene, especially if water is present in the reaction mixture and reaction times are prolonged or temperatures are high.- Use anhydrous solvents: Ensure all solvents and reagents are dry to minimize water content.- Control reaction temperature: Avoid excessive heat, which can accelerate hydrolysis.
Residual starting material. Unreacted 1-Chloromethylnaphthalene- Insufficient reaction time or temperature.- Inadequate mixing, especially in biphasic systems.- Increase reaction time and/or temperature: Monitor the reaction by TLC or GC to determine the optimal conditions.- Ensure efficient stirring: Vigorous stirring is crucial for heterogeneous reactions to ensure good contact between reactants.
Method 3: Synthesis via N-Formyl Intermediate and Subsequent Hydrolysis

This two-step method is designed to prevent the formation of the tertiary amine impurity.[7][8]

Observed Issue Potential Side Product Plausible Cause Recommended Solution
Impurity in the intermediate N-methyl-N-(1-naphthylmethyl)formamide. Bis-(chloromethyl)naphthalene, Di-1-naphthylmethaneThese impurities can be formed during the synthesis of the starting material, 1-chloromethylnaphthalene, from naphthalene (B1677914).[9]- Purify the 1-chloromethylnaphthalene: Use distillation or chromatography to purify the starting material before use.[9]
Low yield of the final product after hydrolysis. Unreacted N-methyl-N-(1-naphthylmethyl)formamideIncomplete hydrolysis of the formamide (B127407) intermediate.- Ensure sufficient hydrolysis time and temperature: Acid or base-catalyzed hydrolysis may require several hours at reflux to go to completion.[7]- Use appropriate acid/base concentration: For acid hydrolysis, 10% aqueous sulfuric acid is commonly used. For base hydrolysis, 20% aqueous sodium hydroxide (B78521) can be employed.[7][10]
Formation of unexpected byproducts during hydrolysis. Decomposition productsHarsh hydrolysis conditions (very high temperatures or prolonged reaction times with strong acid/base) could potentially lead to degradation of the naphthalene ring or other undesired reactions.- Monitor the reaction: Follow the progress of the hydrolysis by TLC or LC-MS to avoid unnecessarily long reaction times.- Choose appropriate conditions: Select either acidic or basic hydrolysis based on the stability of the molecule and downstream purification requirements.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the different synthetic routes.

Synthetic Route Key Reagents Solvent Temperature (°C) Time (h) Reported Yield (%) Key Impurities
Reductive Amination 1-Naphthaldehyde, Methylamine, NaBH₄/NaBH(OAc)₃Methanol, Ethanol, DCE0 - Room Temp2 - 1260 - 85Tertiary Amine, 1-Naphthalenemethanol
Nucleophilic Substitution 1-Chloromethylnaphthalene, MethylamineBenzene, Toluene (B28343), THFRoom Temp - 804 - 2450 - 75Tertiary Amine, 1-Naphthalenemethanol
N-Formyl Intermediate 1. 1-Chloromethylnaphthalene, N-Methylformamide, Base2. Acid or Base1. DMF, Toluene2. Aqueous H₂SO₄ or NaOH1. 20 - 452. 60 - 100 (Reflux)1. 2 - 42. 4 - 741 - 85 (overall)Unreacted formamide, Byproducts from starting material

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of the bis-alkylated (tertiary amine) impurity in my reaction. How can I prevent this?

A1: The formation of the tertiary amine, N-methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine, is a common problem. To minimize this side reaction, you can:

  • Use a large excess of methylamine: This statistically favors the reaction of your electrophile (1-naphthaldehyde or 1-chloromethylnaphthalene) with the primary amine.

  • Control the addition of reagents: Slowly adding the electrophile to the methylamine solution can help maintain a low concentration of the secondary amine product, reducing its chances of reacting further.

  • Consider the N-formyl intermediate route: This synthetic pathway is specifically designed to avoid the formation of the tertiary amine impurity by protecting the nitrogen atom during the alkylation step.[7][8]

Q2: During the reductive amination, my starting aldehyde is being converted to an alcohol. What is causing this?

A2: This occurs when the reducing agent reacts with the aldehyde before it can form an imine with methylamine. To prevent this:

  • Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder than sodium borohydride (NaBH₄) and preferentially reduces the iminium ion over the aldehyde.[3][4]

  • Perform a stepwise reaction: Mix the 1-naphthaldehyde and methylamine (with a catalytic amount of acid if necessary) and allow them to stir for 1-2 hours to ensure imine formation is complete before adding the reducing agent.[2]

Q3: My hydrolysis of the N-formyl intermediate is slow or incomplete. How can I improve the yield?

A3: Hydrolysis of amides can be sluggish. To drive the reaction to completion:

  • Increase temperature: Refluxing the reaction mixture is often necessary.[7][10]

  • Ensure adequate time: These reactions can take several hours. Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[7]

  • Use a sufficient concentration of acid or base: Typically, a 10% solution of a strong acid like H₂SO₄ or a 20% solution of a strong base like NaOH is effective.[7]

Q4: What is the best method for purifying the final product, N-methyl-1-naphthalenemethanamine?

A4: The choice of purification method depends on the impurities present:

  • Acid/Base Extraction: This is an effective first step to separate the basic amine product from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer, containing the protonated amine, is then basified, and the free amine is re-extracted into an organic solvent.[7]

  • High Vacuum Distillation: This is suitable for removing non-volatile impurities and can yield a very pure product.[7][10]

  • Column Chromatography: This is useful for separating impurities with similar polarities. Due to the basic nature of the amine, it is often recommended to treat the silica (B1680970) gel with a small amount of triethylamine (B128534) or use a mobile phase containing triethylamine to prevent peak tailing.

Experimental Protocols

Protocol 1: Synthesis via N-Formyl Intermediate and Hydrolysis

This protocol is adapted from a patented, impurity-free process.[7][10]

Experimental Workflow

cluster_step1 Step 1: Formamide Formation cluster_step2 Step 2: Hydrolysis a Charge DMF and NaH to flask under N₂ b Add N-methylformamide at 20-25°C a->b c Add 1-chloromethylnaphthalene in toluene at 40-45°C b->c d Quench with water and extract with toluene c->d e Distill off solvent to get crude formamide d->e f Suspend crude formamide in 10% aq. H₂SO₄ e->f Proceed to Hydrolysis g Heat to reflux for 4h f->g h Cool, extract with toluene to remove non-basic impurities g->h i Basify aqueous layer with NaOH h->i j Extract product with toluene i->j k Distill off solvent to get crude N-methyl-1-naphthalenemethanamine j->k

Caption: Workflow for the N-formyl intermediate synthesis route.

Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide

  • In a suitable reaction vessel under a nitrogen atmosphere, charge dry N,N-dimethylformamide (DMF) and sodium hydride (as a 50% dispersion in oil).

  • Cool the mixture to 20°C.

  • Slowly add a solution of N-methylformamide in DMF, maintaining the temperature between 20-25°C.

  • Stir the mixture for 1 hour at 25-30°C after the addition is complete.

  • Slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture.

  • Maintain the temperature at 40-45°C for 1 hour.

  • Cool the reaction mixture and quench by adding it to water.

  • Extract the product into toluene.

  • Wash the combined organic layers and distill off the solvent under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)formamide, which can be used directly in the next step.[7]

Step 2: Acid Hydrolysis

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in 10% aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to 25°C.

  • Extract the mixture with toluene to remove any non-basic organic impurities.

  • Treat the aqueous layer with activated carbon and filter.

  • Basify the filtrate to a pH of 10 with aqueous sodium hydroxide.

  • Extract the liberated N-methyl-1-naphthalenemethanamine into toluene.

  • Distill the toluene to yield the crude product, which can be further purified by vacuum distillation to obtain the pure amine.[7][10]

References

Technical Support Center: Chiral Resolution of 1-(1-Naphthyl)ethylamine using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing the chiral resolution of 1-(1-naphthyl)ethylamine (B3023371) using tartaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the chiral resolution of 1-(1-naphthyl)ethylamine with tartaric acid?

A1: The resolution is based on the formation of diastereomeric salts. Racemic 1-(1-naphthyl)ethylamine, a mixture of (R) and (S) enantiomers, is reacted with a single enantiomer of tartaric acid (e.g., D-(-)-tartaric acid). This reaction forms two diastereomeric salts: (R)-1-(1-naphthyl)ethylammonium-(D)-tartrate and (S)-1-(1-naphthyl)ethylammonium-(D)-tartrate. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[1][2][3] This difference in solubility allows for their separation by fractional crystallization.[1][4]

Q2: Which enantiomer of tartaric acid should I use to resolve a specific enantiomer of 1-(1-naphthyl)ethylamine?

A2: To obtain (R)-(+)-1-(1-naphthyl)ethylamine, D-(-)-tartaric acid is used as the resolving agent.[1] The resulting less soluble diastereomeric salt, R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate, will preferentially crystallize from the solution.[1] Conversely, L-(+)-tartaric acid can be used to resolve (S)-(-)-1-(1-naphthyl)ethylamine.

Q3: What is a typical solvent system for this resolution?

A3: A mixture of an alcohol and water is a commonly used solvent system.[1] Methanol (B129727) or ethanol (B145695) in combination with water has been shown to be effective.[1] The ratio of alcohol to water is a critical parameter that influences the solubility of the diastereomeric salts and should be optimized for best results.

Troubleshooting Guide

Problem 1: Low or no precipitation of the diastereomeric salt.

  • Possible Cause: The solution is too dilute, or the incorrect solvent ratio is being used, leading to high solubility of both diastereomeric salts.

  • Solution:

    • Try concentrating the solution by carefully evaporating some of the solvent.

    • Adjust the solvent ratio. The solubility of the diastereomeric salts is highly dependent on the solvent composition. Experiment with different alcohol-to-water ratios.

    • Ensure the solution is cooled sufficiently and for an adequate amount of time to induce crystallization. Sometimes, scratching the inside of the flask with a glass rod can initiate crystallization.[5]

Problem 2: The obtained enantiomeric excess (e.e.) is low.

  • Possible Cause 1: Incomplete separation of the diastereomeric salts. The desired crystalline salt may be contaminated with the more soluble diastereomer.

  • Solution 1:

    • Recrystallization: Purify the obtained diastereomeric salt by recrystallizing it from a suitable solvent system.[4][6] This process can be repeated until a constant optical rotation is achieved, indicating high diastereomeric purity.

    • Optimize Crystallization Conditions: Control the cooling rate during crystallization. Slow cooling often leads to the formation of purer crystals. Avoid cooling the solution to a temperature where the more soluble diastereomer also starts to crystallize.[4]

  • Possible Cause 2: Inaccurate measurement of optical rotation.

  • Solution 2:

    • Ensure the polarimeter is properly calibrated.

    • Prepare the sample for analysis at a precise concentration and in the specified solvent as literature values are concentration and solvent-dependent.[7]

Problem 3: The yield of the resolved enantiomer is low.

  • Possible Cause 1: Sub-optimal ratio of resolving agent to the racemic amine.

  • Solution 1:

    • Theoretically, a 0.5 molar equivalent of the resolving agent is needed to resolve a racemate. However, in practice, the optimal ratio may vary. Experiment with slight variations in the molar ratio of tartaric acid to 1-(1-naphthyl)ethylamine.

  • Possible Cause 2: Loss of product during isolation and purification steps.

  • Solution 2:

    • Ensure efficient extraction of the free amine from the aqueous layer after basification. Use an appropriate organic solvent like dichloromethane (B109758) and perform multiple extractions.[1][8]

    • Minimize transfer losses by using appropriate techniques and glassware.

Problem 4: Difficulty liberating the free amine from the tartrate salt.

  • Possible Cause: Incomplete basification of the diastereomeric salt.

  • Solution:

    • Use a sufficiently strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the ammonium (B1175870) salt.[1][9]

    • Ensure the pH of the aqueous solution is sufficiently high (typically >10) to ensure the complete conversion of the amine salt to the free amine.[10] Monitor the pH with a pH meter or pH paper.

Experimental Protocols

Protocol 1: Resolution of Racemic 1-(1-naphthyl)ethylamine to obtain the (R)-(+)-enantiomer

This protocol is a generalized procedure based on common laboratory practices.[1]

  • Dissolution of Resolving Agent: In a suitable flask, dissolve D-(-)-tartaric acid (0.5 molar equivalents relative to the racemic amine) in a minimal amount of warm water.

  • Addition of Racemic Amine: To the tartaric acid solution, add a solution of racemic 1-(1-naphthyl)ethylamine (1.0 molar equivalent) dissolved in an alcohol (e.g., methanol or ethanol).

  • Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature. The less soluble R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate salt will start to crystallize. For improved yield, the flask can be cooled further in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (the same alcohol-water mixture used for crystallization).

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected salt from a fresh portion of the hot solvent mixture.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the salt dissolves completely and the solution becomes basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated (R)-(+)-1-(1-naphthyl)ethylamine with an organic solvent such as dichloromethane (3 x volume of the aqueous phase).

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-(+)-1-(1-naphthyl)ethylamine.

Quantitative Data Summary

ParameterReported ValueReference
Yield of R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate 30-35%[1]
Enantiomeric Excess (e.e.) of R-(+)-1-(1-naphthyl)ethylamine >95%[1]
Specific Rotation [α]D of R-(+)-1-(1-naphthyl)ethylamine +55° (c = 2 in ethanol)[7]
Boiling Point of 1-(1-naphthyl)ethylamine 153 °C at 11 mmHg[7]
Density of 1-(1-naphthyl)ethylamine 1.067 g/mL at 20 °C[7]

Visualizations

G cluster_prep Step 1: Diastereomeric Salt Formation cluster_sep Step 2: Fractional Crystallization cluster_iso Step 3: Liberation of Free Amine racemic_amine Racemic (R/S)- 1-(1-naphthyl)ethylamine mixture Solution of Diastereomeric Salts racemic_amine->mixture 1.0 eq tartaric_acid D-(-)-Tartaric Acid tartaric_acid->mixture 0.5 eq solvent Alcohol/Water Solvent solvent->mixture crystallization Cooling & Crystallization mixture->crystallization filtration Vacuum Filtration crystallization->filtration crystals (R)-Amine-(D)-Tartrate (Less Soluble Salt) filtration->crystals mother_liquor Mother Liquor with (S)-Amine-(D)-Tartrate filtration->mother_liquor basification Add Base (e.g., NaOH) crystals->basification extraction Solvent Extraction (e.g., CH2Cl2) basification->extraction final_product (R)-(+)-1-(1-naphthyl)ethylamine extraction->final_product

Caption: Workflow for the chiral resolution of 1-(1-naphthyl)ethylamine.

Troubleshooting cluster_low_yield Low Yield cluster_low_ee Low Enantiomeric Excess cluster_no_precipitate No Precipitation start Problem Encountered cause_ratio Sub-optimal Reagent Ratio start->cause_ratio cause_loss Product Loss During Isolation start->cause_loss cause_contamination Incomplete Separation of Diastereomeric Salts start->cause_contamination cause_solubility High Solubility of Salts start->cause_solubility solution_ratio Optimize Molar Ratio of Amine to Tartaric Acid cause_ratio->solution_ratio solution_loss Improve Extraction and Handling Techniques cause_loss->solution_loss solution_recrystallize Recrystallize the Diastereomeric Salt cause_contamination->solution_recrystallize solution_cooling Optimize Cooling Rate cause_contamination->solution_cooling solution_concentrate Concentrate Solution cause_solubility->solution_concentrate solution_solvent Adjust Solvent Ratio cause_solubility->solution_solvent solution_induce Induce Crystallization (Scratching/Seeding) cause_solubility->solution_induce

Caption: Troubleshooting logic for common issues in chiral resolution.

References

Technical Support Center: Improving the Yield of (R)-1-(1-naphthyl)ethylamine Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the enzymatic resolution of racemic 1-(1-naphthyl)ethylamine (B3023371) to obtain the (R)-enantiomer, a key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction conversion stopping at approximately 50%?

This is the theoretical maximum conversion for a standard kinetic resolution (KR). In KR, one enantiomer of a racemic mixture reacts much faster than the other.[1][2] When the reaction reaches ~50% conversion, the faster-reacting enantiomer (in this case, the (R)-enantiomer) has been almost entirely converted to the product (e.g., an amide), leaving behind the unreacted, slower-reacting (S)-enantiomer.[1] To achieve a yield of the desired product greater than 50%, a Dynamic Kinetic Resolution (DKR) process is required. DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100%.[2][3]

Q2: My yield of the acylated (R)-product is significantly below 50%. What are the common causes?

Several factors can lead to low yields:

  • Suboptimal Reaction Conditions: Parameters like temperature, pH, and water activity may not be optimal for the enzyme's activity and stability.

  • Poor Choice of Acyl Donor or Solvent: The nature of the acyl donor and the solvent system profoundly impacts reaction rate and enzyme performance.[4][5]

  • Enzyme Inhibition: The reaction can be slowed or stopped by substrate or product inhibition.[4][6] At high concentrations, the substrate can bind to the enzyme in a non-productive manner, while the product can compete with the substrate for the active site.[6]

  • Enzyme Deactivation: The enzyme may be denatured by harsh conditions (e.g., extreme pH or temperature) or incompatible solvents.[7]

  • Non-Enzymatic Side Reactions: A competing non-enzymatic reaction between the amine and the acyl donor can reduce selectivity and yield.[8]

Q3: The enantiomeric excess (ee) of my product is poor. How can I improve it?

Low enantiomeric excess is often due to:

  • A Non-Selective Enzyme: While Candida antarctica lipase (B570770) B (CALB) is generally highly selective for this resolution, batch-to-batch variation or improper storage can affect its performance.[4][9]

  • Uncatalyzed Background Reaction: A non-enzymatic acylation reaction, which is not stereoselective, can occur, especially at elevated temperatures.[2] This increases the amount of the undesired acylated (S)-enantiomer, thus lowering the overall ee.

  • Reaction Conversion: For kinetic resolutions, the highest enantiomeric excess of the product is typically achieved at lower conversions, while the ee of the remaining substrate is highest at higher conversions (approaching 50%). It is crucial to monitor the reaction and stop it at the optimal point.

Q4: My reaction is proceeding very slowly. What are some strategies to increase the rate?

To accelerate the reaction, consider the following:

  • Optimize Temperature: Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to enzyme denaturation. The optimal temperature needs to be determined empirically, often in the range of 30-50°C for lipases like CALB.[5]

  • Increase Enzyme Loading: Using a higher concentration of the enzyme will increase the overall rate. However, this also increases costs.

  • Select an Efficient Acyl Donor: Acyl donors like vinyl esters (e.g., vinyl acetate (B1210297), vinyl n-octanoate) are often used as they generate a vinyl alcohol tautomer that converts to acetaldehyde, making the acylation step essentially irreversible and driving the reaction forward.[4] Alkyl methoxyacetates have also been shown to be effective acyl donors.[1][2]

  • Improve Mass Transfer: In heterogeneous systems (e.g., with an immobilized enzyme), ensure adequate mixing or shaking to minimize mass transfer limitations.[5]

Q5: Can the choice of solvent affect the reaction outcome?

Absolutely. The solvent plays a critical role in enzyme stability, activity, and substrate solubility.

  • Non-polar Solvents: Solvents like toluene (B28343) or hexane (B92381) are often suitable for lipase-catalyzed reactions as they tend to maintain the enzyme's active conformation.[5][7]

  • Ionic Liquids (ILs): Certain ILs can enhance lipase activity and stability, leading to improved conversion and enantioselectivity.[4] However, the structure of the IL is crucial, as some can suppress enzyme activity.[4]

  • Solvent-Free Systems: In some cases, using the acyl donor as the solvent can be an effective strategy, simplifying the process.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield (< 40%) 1. Substrate or Product Inhibition: High concentrations of amine or the resulting amide are inhibiting the enzyme.[4][6]- Decrease the initial substrate concentration.- Implement a fed-batch strategy where the substrate is added gradually over time.
2. Enzyme Deactivation: The solvent, temperature, or pH is denaturing the enzyme.[7]- Screen alternative solvents (e.g., toluene, MTBE, ionic liquids).[4][5]- Optimize the reaction temperature (e.g., test a range from 30°C to 50°C).[5]- Control the pH, especially if using an aqueous-organic biphasic system.
3. Poor Acyl Donor: The chosen acyl donor has low reactivity under the reaction conditions.- Test activated esters like vinyl acetate or vinyl n-octanoate.[4]- Consider using alkyl 2-alkoxyacetates, which have shown high efficiency.[10]
Low Enantiomeric Excess (ee < 95%) 1. Non-Enzymatic Background Reaction: The amine is being acylated without enzymatic catalysis.[2][8]- Lower the reaction temperature.[2]- Choose reaction conditions that minimize contact time between the amine and the acyl donor before the enzyme is added.[11]
2. Reaction Overtaken: The reaction has proceeded for too long, allowing the slower acylation of the (S)-amine to occur.- Perform a time-course study and analyze samples at regular intervals to determine the optimal reaction time for maximum product ee.[6]
3. Poor Enzyme Selectivity: The enzyme itself is not providing high selectivity under the chosen conditions.- Ensure the enzyme is from a reliable source and has been stored correctly.- Screen different forms of the enzyme (e.g., immobilized vs. free). Immobilization can sometimes enhance selectivity.[12]
Slow Reaction Rate 1. Mass Transfer Limitation: Substrates are not efficiently reaching the active sites of the immobilized enzyme.- Increase the shaking or stirring speed.[5]- Use an enzyme immobilized on a support with a large surface area, such as glass beads.[11]
2. Low Enzyme Activity: The intrinsic activity of the enzyme is low under the reaction conditions.- Optimize temperature and pH.- Ensure essential water activity for the enzyme is maintained, especially in non-aqueous solvents.- Increase the enzyme loading.
3. Inappropriate Solvent: The solvent may be stripping essential water from the enzyme or causing conformational changes.[7]- Screen a range of non-polar organic solvents.- Consider adding a small, controlled amount of water to the organic solvent.

Quantitative Data Summary

Table 1: Optimal Conditions for Lipase-Catalyzed Resolution of 1-(1-naphthyl)ethylamine and Analogues
ParameterOptimal Value / ConditionEnzymeSubstrateYield / ConversionEnantiomeric Excess (ee)Reference
Solvent TolueneNovozym 4351-Phenylethylamine39% Conversion (Product)96% (eep)[5]
Solvent Ionic Liquid ([C6mim][Tf2N])CALB(R,S)-NEA49.3% Conversion99.2% (eep)[4]
Temperature 30°CNovozym 4351-Phenylethylamine39% Conversion96% (eep)[5]
Temperature 40°CCALB(R,S)-NEA--[4]
Acyl Donor Isopropyl acetateNovozym 4351-Phenylethylamine39% Conversion96% (eep)[5]
Acyl Donor Vinyl n-octanoateCALB(R,S)-NEA49.3% Conversion99.2% (eep)[4]
Acyl Donor Isopropyl 2-propoxyacetateImmobilized CALB1-PhenylethylamineHigh Conversion> 99% (eep)[10]
Substrate Conc. 200 mmol/LNovozym 4351-Phenylethylamine52.4% Conversion98% (ees)[5]
Substrate Conc. 200 mmol/LCALB(R,S)-NEA--[4]

eep: enantiomeric excess of the product; ees: enantiomeric excess of the remaining substrate; (R,S)-NEA: (R,S)-1-(1-naphthyl)ethylamine; CALB: Candida antarctica lipase B.

Table 2: Kinetic Parameters for CALB-Catalyzed Resolution of (R,S)-NEA[4]

A ping-pong bi-bi mechanism with inhibition by both substrates was determined to be the kinetic model.

ParameterDescriptionValue
Kma Michaelis constant of (R,S)-NEA461.8 mmol/L
Kmb Michaelis constant of vinyl n-octanoate262.1 mmol/L
Kia Inhibition constant of (R,S)-NEA8737.2 mmol/L
Kib Inhibition constant of vinyl n-octanoate62336.8 mmol/L
rmax Maximum reaction rate0.352 mmol/(mg·min)

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(1-naphthyl)ethylamine

This protocol is a general guideline based on typical lab-scale enzymatic resolutions.[4][6] Optimization for your specific enzyme batch and reagents is recommended.

Materials:

  • (±)-1-(1-naphthyl)ethylamine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl n-octanoate or isopropyl 2-propoxyacetate)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE))

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Shaker incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring (e.g., Chiral GC or HPLC)

Procedure:

  • To a 10 mL screw-cap vial, add the immobilized enzyme (e.g., 100 mg CALB).[4]

  • Add 5 mL of anhydrous toluene to the vial.

  • Add (±)-1-(1-naphthyl)ethylamine to a final concentration of 200 mmol/L.

  • Add the acyl donor. A slight molar excess relative to the amine (e.g., 1.1 to 1.5 equivalents) is often used, but an equimolar amount can also be effective. For vinyl n-octanoate, a concentration of 120 mmol/L has been reported.[4]

  • Seal the vial tightly and place it in a shaker incubator set to the optimal temperature (e.g., 40°C) and shaking speed (e.g., 180-200 rpm).[4][5]

  • Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 1-2 hours). Quench the enzymatic reaction in the aliquot (e.g., by filtering out the enzyme or adding a denaturing solvent) and analyze by chiral GC/HPLC to determine conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion is achieved (ideally close to 50% for optimal separation), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

  • The product mixture, containing the acylated (R)-amine and the unreacted (S)-amine, can be separated. A common method is acid-base extraction:

    • Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The unreacted (S)-amine will move to the aqueous phase as a salt.

    • The organic phase contains the neutral acylated (R)-amine. It can be washed, dried, and the solvent evaporated to yield the product.

    • The aqueous phase can be basified (e.g., with NaOH) to recover the (S)-amine.

Visualizations

Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Resolution cluster_workup 3. Workup & Separation A Add Immobilized Enzyme (e.g., CALB) B Add Anhydrous Solvent (e.g., Toluene) C Add Racemic Amine (±)-1-(1-naphthyl)ethylamine D Add Acyl Donor (e.g., Vinyl n-octanoate) E Incubate with Shaking (e.g., 40°C, 180 rpm) D->E F Monitor Reaction (Chiral GC/HPLC) E->F G Stop Reaction (Filter Enzyme) F->G Conversion ≈ 50% H Acid-Base Extraction G->H I Isolate (R)-Amide (Organic Phase) H->I J Isolate (S)-Amine (Aqueous Phase) H->J G Start Low Yield or Low ee? P1 Conversion stalled at ~50%? Start->P1 Yield Issue P3 Low Enantiomeric Excess (ee)? Start->P3 Selectivity Issue S1 This is expected for Kinetic Resolution. Consider Dynamic Kinetic Resolution (DKR) for >50% yield. P1->S1 Yes P2 Yield < 40% AND Conversion < 50%? P1->P2 No S2 Check for Inhibition: - Lower substrate concentration - Use fed-batch approach P2->S2 Yes S3 Check for Deactivation: - Optimize Temperature/Solvent - Check enzyme age/storage P2->S3 Yes S4 Check for Background Reaction: - Lower reaction temperature - Minimize amine/acyl donor pre-incubation P3->S4 Yes S5 Optimize Reaction Time: - Perform a time-course study to find optimal endpoint P3->S5 Yes G cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) Racemate_KR Racemate (R)-Amine + (S)-Amine Enzyme_KR Enzyme (e.g., CALB) Racemate_KR->Enzyme_KR k_fast Unreacted_KR (S)-Amine Racemate_KR->Unreacted_KR k_slow Product_KR (R)-Amide Enzyme_KR->Product_KR label_KR Max Yield = 50% Racemate_DKR Racemate (R)-Amine Enzyme_DKR Enzyme (e.g., CALB) Racemate_DKR->Enzyme_DKR k_fast Unreacted_DKR (S)-Amine Racemization Racemization Catalyst Unreacted_DKR->Racemization Product_DKR (R)-Amide Enzyme_DKR->Product_DKR Racemization->Racemate_DKR k_racemization label_DKR Theoretical Yield = 100%

References

Technical Support Center: 1-Naphthalenemethylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-naphthalenemethylamine and its derivatives. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reproducibility of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound and its derivatives in a question-and-answer format.

Q1: My this compound solution has changed color from colorless/light yellow to a darker yellow, red, or brown. Is it still usable?

A: A significant color change is a primary indicator of potential degradation.[1][2] this compound is known to be sensitive to air and light, which can lead to oxidation. The oxidation of related aromatic amines, such as α-naphthylamine, is known to produce colored compounds. While a slight yellow tint may be acceptable for some applications, a pronounced color change suggests the formation of impurities that could interfere with your experiments.

Recommended Action:

  • For sensitive applications (e.g., cell-based assays, enzyme kinetics): It is highly recommended to discard the colored solution and prepare a fresh stock from solid material.

  • For less sensitive applications (e.g., some organic synthesis): If you must use the solution, its purity should be assessed first. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can help you quantify the amount of remaining active compound and identify the presence of degradation products.[3][4]

Q2: I've observed precipitation in my stock solution after storing it in the freezer. What could be the cause and how should I proceed?

A: Precipitation upon thawing can be due to two main reasons:

  • Low Solubility at Cold Temperatures: The compound's solubility may be significantly lower at the storage temperature, causing it to crystallize or precipitate out of solution.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

Recommended Action:

  • Attempt to Re-dissolve: Warm the solution to room temperature and vortex or sonicate it to see if the precipitate redissolves. If it does, this suggests a solubility issue. To prevent this in the future, consider storing the compound at a lower concentration or using a different solvent in which it has higher solubility.

  • Check for Degradation: If the precipitate does not redissolve, it is likely a degradation product. The solution should not be used for experiments where concentration is critical.

  • Best Practice: To avoid repeated freeze-thaw cycles that can affect stability, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: My experimental results are inconsistent when using an older stock solution of a this compound derivative. Could this be a stability issue?

A: Yes, inconsistent results are a common consequence of compound degradation. Over time, the concentration of the active compound in your solution may decrease, leading to a reduced effect in your assays. Furthermore, the degradation products themselves might have unintended biological or chemical activities that interfere with your experiment.

Recommended Action:

  • Prepare a Fresh Solution: The most reliable way to resolve inconsistency is to prepare a fresh stock solution from the solid compound.

  • Perform a Stability Check: If you suspect an issue with a particular batch or storage condition, you can perform a stability analysis using HPLC to compare the purity of the old stock solution to a freshly prepared one.[3]

  • Standardize Handling Procedures: Ensure that all users are following strict protocols for the storage and handling of the compound to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its derivatives?

A: To ensure maximum stability, these compounds should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for solid forms and stock solutions.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.

Q2: What are the best solvents for preparing stock solutions of this compound?

A: this compound is miscible with ethanol (B145695), ether, and carbon disulfide. For biological experiments, dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used to prepare concentrated stock solutions. When preparing solutions, it is crucial to use anhydrous (dry) solvents to prevent hydrolysis.

Q3: What are the primary factors that cause the degradation of this compound and its derivatives?

A: The main factors contributing to degradation are:

  • Oxygen: As an aromatic amine, the compound is susceptible to oxidation, which is often accelerated by light.

  • Light: Photodegradation can occur upon exposure to UV or even ambient light.

  • pH: Extreme pH values can affect the stability of the compound. The amine group is basic and will be protonated at acidic pH, which can alter its reactivity and stability. Alkaline conditions can promote the degradation of certain classes of chemicals.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

Q4: Are there any known chemical incompatibilities for this compound?

A: Yes, avoid mixing this compound with strong oxidizing agents, as this will lead to rapid degradation. It is also incompatible with strong acids and bases, which can cause salt formation or promote degradation reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Common Derivative

PropertyThis compoundN-Methyl-1-naphthalenemethylamine HCl
CAS Number 118-31-0[7]65473-13-4[6]
Molecular Formula C₁₁H₁₁N[7]C₁₂H₁₃N · HCl[6]
Molecular Weight 157.21 g/mol [7]207.70 g/mol [6]
Appearance Clear, colorless to yellow/red/brown liquid[1]White to cream powder[5]
Boiling Point 290-293 °C[7]N/A
Melting Point N/A191-193 °C[6]
Storage Temp. 2-8°CRoom Temperature

Table 2: Factors Influencing the Stability of this compound Solutions

FactorPotential IssueRecommended Action to Ensure Stability
Light Photodegradation, leading to the formation of unknown byproducts.Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Oxygen (Air) Oxidation, often indicated by a color change in the solution.Use anhydrous solvents and purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Prepare fresh solutions frequently.
Temperature Accelerated degradation at higher temperatures. Potential precipitation at low temperatures.Store stock solutions at 2-8°C or frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
pH The protonation state of the amine affects solubility and reactivity. Extreme pH can catalyze degradation.Prepare solutions in buffers relevant to the experimental conditions. Be aware that the stability in highly acidic or basic buffers may be limited.
Solvent Purity Presence of water can lead to hydrolysis. Other impurities can catalyze degradation.Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

This protocol outlines the best practices for preparing and handling stock solutions to minimize degradation.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps (B75204) and PTFE septa

  • Micropipettes

Procedure:

  • Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary.

  • Aliquoting: For long-term storage, aliquot the stock solution into smaller, single-use amber vials. Purge each aliquot with inert gas before sealing.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. For short-term use (1-2 weeks), storage at 2-8°C may be acceptable, but should be validated.

Protocol 2: General Procedure for Assessing Compound Stability using HPLC

This protocol provides a framework for developing a stability-indicating HPLC method to quantify this compound and its degradation products.[3][4]

Objective: To separate the parent compound from potential degradation products and quantify its concentration over time under various stress conditions.

1. Method Development:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: Use a photodiode array (PDA) or UV detector set at a wavelength where the parent compound has maximum absorbance.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound peak and any other peaks that appear in stressed samples.

2. Forced Degradation Study:

  • Prepare solutions of this compound in the relevant experimental buffer or solvent.

  • Expose the solutions to various stress conditions to intentionally induce degradation:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) or high-intensity visible light for 48 hours.

  • Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

3. Stability Study:

  • Prepare solutions of the compound under the desired experimental conditions (e.g., in cell culture medium, specific buffer).

  • Store the solutions under the intended storage and use conditions (e.g., 37°C, room temperature, 4°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • Analyze the aliquots by the validated stability-indicating HPLC method.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Inconsistent Results or Visual Change Observed q1 Is the solution visibly discolored or does it contain precipitate? start->q1 a1_yes High probability of degradation or insolubility. q1->a1_yes Yes a1_no Proceed to check other factors. q1->a1_no No action1 Prepare fresh stock solution. Re-evaluate solubility and solvent choice. a1_yes->action1 q2 Are stock solutions old or frequently freeze-thawed? a1_no->q2 end Problem Resolved action1->end a2_yes Potential for gradual degradation. q2->a2_yes Yes q2->end No action2 Prepare fresh stock solution. Implement single-use aliquots. a2_yes->action2 action2->end

Troubleshooting workflow for stability issues.

G cluster_pathway Illustrative Example: Inhibition of Canonical NF-κB Signaling cytokine Pro-inflammatory Stimulus (e.g., TNFα, IL-1β) receptor Cell Surface Receptor cytokine->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) ikb->nfkb_inactive sequesters nfkb_active Active NF-κB (p50/p65) nfkb_inactive->nfkb_active IκBα degradation nucleus Nucleus nfkb_active->nucleus translocates to gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription initiates inhibitor Naphthalene Derivative (Potential Inhibitor) inhibitor->ikk inhibits

Potential inhibition of the NF-κB pathway.

G cluster_mapk Illustrative Example: Inhibition of MAPK/ERK Signaling growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors P response Cellular Response (Proliferation, Survival) transcription_factors->response inhibitor Naphthalene Derivative (Potential Inhibitor) inhibitor->raf inhibits

Potential inhibition of the MAPK/ERK pathway.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 1-Naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 1-Naphthalenemethylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is particularly well-suited for separating a wide range of organic impurities, including starting materials, by-products, and degradation products.[1] GC is ideal for identifying and quantifying volatile organic compounds, such as residual solvents and certain low molecular weight impurities like naphthalene (B1677914).[2] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities in this compound can originate from several sources:

  • Process-related impurities: These arise from the synthetic route and can include unreacted starting materials (e.g., 1-chloromethylnaphthalene, methylamine), intermediates, and by-products of the reaction.[3][4]

  • Degradation products: These are formed due to the degradation of this compound under various stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[5][6]

  • Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.[1]

  • Inorganic impurities: These can include reagents, catalysts, and heavy metals.[7]

Q3: Why is it crucial to perform forced degradation studies?

A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products that could form under various environmental conditions.[5][8][9] This information is critical for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and establishing degradation pathways.[5][8] The results from these studies are a key component of regulatory submissions for new drug substances.[8]

Q4: How can I troubleshoot common issues like peak tailing or poor resolution in my HPLC analysis?

A4: Peak tailing and poor resolution are common challenges in the HPLC analysis of basic compounds like this compound. Here are some troubleshooting tips:

  • Peak Tailing: This is often caused by the interaction of the basic amine group with acidic silanol (B1196071) groups on the silica-based column. To mitigate this, consider using a base-deactivated or end-capped C18 column, or adding a competing amine (like triethylamine) to the mobile phase. Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of this compound can also help.

  • Poor Resolution: To improve the separation of closely eluting peaks, you can optimize the mobile phase composition (e.g., the ratio of organic solvent to buffer), change the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa), adjust the flow rate, or try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is adapted from a validated procedure for a structurally related compound and is a strong starting point for the analysis of this compound and its impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute more non-polar impurities. A typical gradient might be: 0-5 min (90% A), 5-25 min (linear gradient to 30% A), 25-30 min (hold at 30% A), followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm or 280 nm (Naphthalene moiety has strong absorbance in this region)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B, or methanol). A typical concentration would be 1 mg/mL.

  • For impurity analysis, a more concentrated sample solution (e.g., 5-10 mg/mL) may be necessary to detect low-level impurities.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method for Naphthalene Detection

This method is based on a published procedure for detecting naphthalene in a related compound and can be adapted for this compound.[2]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterRecommended Conditions
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Nitrogen or Helium at a constant flow rate
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Injector Temperature 250 °C
Detector Temperature 280 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent like dichloromethane (B109758) or toluene (B28343) to a final concentration of approximately 10 mg/mL.

  • Use a standard solution of naphthalene in the same solvent for quantification.

Forced Degradation Study Protocol

To identify potential degradation products, subject this compound to the following stress conditions.[5][6][8] A concentration of 1 mg/mL in a suitable solvent is a good starting point.

Stress ConditionProcedure
Acid Hydrolysis Treat the sample solution with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105°C for 48 hours. Dissolve in a suitable solvent before analysis.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours).

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameTypePotential SourceRecommended Analytical Technique
NaphthaleneProcess-related / DegradationStarting material for synthesis / DegradationGC, HPLC
1-ChloromethylnaphthaleneProcess-relatedUnreacted starting materialHPLC
MethylamineProcess-relatedUnreacted starting materialIon Chromatography or derivatization followed by GC/HPLC
Di(1-naphthylmethyl)amineProcess-relatedBy-product of synthesisHPLC
1-NaphthaldehydeDegradationOxidative degradationHPLC
1-Naphthoic acidDegradationOxidative degradationHPLC
N-(1-naphthylmethyl)formamideProcess-relatedIntermediate if using formamide (B127407) in synthesisHPLC

Table 2: Typical HPLC Method Validation Parameters

ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from all known impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 for the main component and all quantifiable impurities.
Accuracy Recovery of spiked impurities should be within 80-120%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for the main component and ≤ 10% for impurities.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Reference Standards Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GC GC Analysis Filter->GC LCMS LC-MS/GC-MS (for unknowns) HPLC->LCMS Integration Peak Integration HPLC->Integration GC->LCMS GC->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_resolution Resolution & Retention Issues cluster_solutions Potential Solutions Start Analytical Issue Encountered PeakTailing Peak Tailing Start->PeakTailing PeakFronting Peak Fronting Start->PeakFronting SplitPeaks Split Peaks Start->SplitPeaks PoorResolution Poor Resolution Start->PoorResolution RetentionShift Retention Time Shift Start->RetentionShift Sol1 Use Base-Deactivated Column PeakTailing->Sol1 Sol2 Adjust Mobile Phase pH PeakTailing->Sol2 Sol3 Optimize Mobile Phase Composition PeakFronting->Sol3 Sol4 Check for Column Void SplitPeaks->Sol4 PoorResolution->Sol3 Sol5 Ensure Consistent Temperature RetentionShift->Sol5 Sol6 Check for System Leaks RetentionShift->Sol6

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

1-Naphthalenemethylamine vs 2-Naphthalenemethylamine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-Naphthalenemethylamine and 2-Naphthalenemethylamine in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the design and execution of synthetic strategies. Naphthalenemethylamine isomers, with their rigid aromatic scaffold and reactive primary amine functionality, offer unique opportunities in the construction of complex molecules. This guide provides an objective comparison of this compound and 2-Naphthalenemethylamine, summarizing their physical and chemical properties, reactivity in common organic transformations, and applications in organic synthesis, supported by available experimental data and detailed protocols.

Introduction to Naphthalenemethylamine Isomers

This compound and 2-Naphthalenemethylamine are isomers that differ in the point of attachment of the aminomethyl group to the naphthalene (B1677914) ring. This seemingly subtle structural difference leads to distinct physical properties and can influence their reactivity due to variations in steric hindrance and electronic effects. This compound is a well-established building block in the synthesis of pharmaceuticals and other fine chemicals. In contrast, 2-Naphthalenemethylamine is less commonly utilized, and as such, there is a comparative scarcity of literature detailing its specific applications and reactivity.

Physicochemical Properties

The difference in the substitution pattern on the naphthalene ring has a notable impact on the physical properties of the two isomers. This compound is a liquid at room temperature, while 2-Naphthalenemethylamine is a solid. This difference in physical state can have practical implications for handling, storage, and reaction setup.

PropertyThis compound2-Naphthalenemethylamine
CAS Number 118-31-02018-90-8
Molecular Formula C₁₁H₁₁NC₁₁H₁₁N
Molecular Weight 157.21 g/mol 157.22 g/mol
Appearance Clear light yellow to yellow liquid[1]White to light yellow powder to crystal
Melting Point Not applicable (liquid at room temperature)57.0 to 61.0 °C
Boiling Point 290-293 °CNot available
Density 1.073 g/mL at 25 °CNot available
Refractive Index n20/D 1.643Not available

Synthesis of Naphthalenemethylamine Isomers

The synthetic accessibility of these isomers is a key consideration for their practical application.

This compound is commonly synthesized from 1-chloromethylnaphthalene, which is obtained from naphthalene. The reaction with methylamine (B109427) yields the desired product.[2]

2-Naphthalenemethylamine can be synthesized through a multi-step process starting from 2-methylnaphthalene. This typically involves bromination, followed by conversion to the aminomethyl group via methods such as the Gabriel synthesis or reductive amination of the corresponding aldehyde.[3][4]

cluster_1 Synthesis of this compound cluster_2 Synthesis of 2-Naphthalenemethylamine Naphthalene Naphthalene 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Naphthalene->1-Chloromethylnaphthalene CH₂O, HCl This compound This compound 1-Chloromethylnaphthalene->this compound CH₃NH₂ 2-Methylnaphthalene 2-Methylnaphthalene 2-Bromomethylnaphthalene 2-Bromomethylnaphthalene 2-Methylnaphthalene->2-Bromomethylnaphthalene NBS, initiator Phthalimide derivative Phthalimide derivative 2-Bromomethylnaphthalene->Phthalimide derivative Potassium phthalimide 2-Naphthalenemethylamine 2-Naphthalenemethylamine Phthalimide derivative->2-Naphthalenemethylamine Hydrazine Naphthalenemethylamine 1- or 2- Naphthalenemethylamine Reaction N-Acylation Naphthalenemethylamine->Reaction Acylating Agent Acyl Chloride or Anhydride Acylating Agent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product N-Acylnaphthalenemethylamine Reaction->Product

References

A Comparative Guide: Chemical vs. Enzymatic Resolution of 1-(1-Naphthyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral amines is a critical step in the development of enantiomerically pure pharmaceuticals. 1-(1-Naphthyl)ethylamine (B3023371) is a key chiral building block, and its resolution into single enantiomers is of significant industrial importance. This guide provides an objective comparison of two primary methods for its resolution: classical chemical resolution using a chiral resolving agent and enzymatic kinetic resolution.

This comparison will delve into the experimental protocols and quantitative outcomes of each method, offering a clear overview to aid in the selection of the most suitable technique for a given research or development objective.

At a Glance: Comparing Resolution Methods

ParameterChemical ResolutionEnzymatic Resolution
Resolving Agent D-(-)-Tartaric AcidCandida antarctica lipase (B570770) B (CALB)
Principle Formation of diastereomeric salts with differential solubility.Enantioselective acylation of one enantiomer.
Solvent Methanol (B129727)/WaterToluene or Ionic Liquids
Temperature 40-90 °C40 °C
Reaction Time 3-5 hoursNot explicitly stated, but typically several hours
Yield of Resolved Product ~30% (for the R-(+)-enantiomer)~25% (theoretical max for one enantiomer is 50%)
Enantiomeric Excess (e.e.) of Product >96%>99%
Key Advantages Well-established, relatively low-cost resolving agent.High enantioselectivity, mild reaction conditions.
Key Disadvantages Lower theoretical maximum yield (50%), requires stoichiometric amounts of resolving agent, racemization of the unwanted enantiomer is a separate step.Requires screening for optimal enzyme and conditions, potential for enzyme inhibition.

Experimental Workflows

The fundamental approaches of chemical and enzymatic resolution differ significantly in their execution. The following diagrams illustrate the distinct experimental workflows for each method.

chemical_resolution racemate Racemic 1-(1-naphthyl)ethylamine dissolution Dissolution & Heating (40-90°C, 3-5h) racemate->dissolution tartaric_acid D-(-)-Tartaric Acid tartaric_acid->dissolution solvent_mix Methanol/Water solvent_mix->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Insoluble Diastereomeric Salt (R-amine salt) filtration->diastereomeric_salt mother_liquor Mother Liquor (Enriched in S-amine salt) filtration->mother_liquor basification Basification (NaOH) diastereomeric_salt->basification racemization Racemization of S-amine (for recycling) mother_liquor->racemization extraction Solvent Extraction basification->extraction pure_amine Pure R-(+)-1-(1-naphthyl)ethylamine extraction->pure_amine

Caption: Workflow for the chemical resolution of 1-(1-naphthyl)ethylamine.

enzymatic_resolution racemate Racemic 1-(1-naphthyl)ethylamine reaction Enzymatic Acylation (e.g., 40°C) racemate->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme CALB Enzyme enzyme->reaction solvent Organic Solvent solvent->reaction separation Separation (e.g., Chromatography) reaction->separation acylated_amine Acylated S-amine separation->acylated_amine unreacted_amine Unreacted R-amine separation->unreacted_amine hydrolysis Hydrolysis of Acylated Amine acylated_amine->hydrolysis pure_s_amine Pure S-1-(1-naphthyl)ethylamine hydrolysis->pure_s_amine

Caption: Workflow for the enzymatic kinetic resolution of 1-(1-naphthyl)ethylamine.

Detailed Experimental Protocols

Chemical Resolution with D-(-)-Tartaric Acid

This protocol is adapted from a patented method for the resolution of R-(+)-1-(1-naphthyl)ethylamine.[1]

1. Formation of the Diastereomeric Salt:

  • In a 100 ml three-neck flask, dissolve 3.75 g (25 mmol) of D-(-)-tartaric acid in 10 ml of water with stirring and heating to 55-60°C until fully dissolved.

  • Separately, prepare a solution of 4.28 g (25 mmol) of racemic 1-(1-naphthyl)ethylamine in 40-50 ml of methanol or ethanol (B145695).

  • Add the amine solution dropwise to the tartaric acid solution over 1 hour.

  • Maintain the temperature of the reaction mixture for an additional 3 hours after the addition is complete.

  • Cool the mixture to 30-40°C and stir for 1 hour to facilitate crystallization.

  • Collect the precipitated white solid, R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate, by suction filtration.

  • Wash the filter cake with a small amount of cold methanol or ethanol and dry. This should yield approximately 2.6-2.8 g of the diastereomeric salt.[1]

2. Liberation of the Free Amine:

  • Suspend the dried R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate (e.g., 2.57 g) in a mixture of 10 ml of water and 20 ml of dichloromethane (B109758) at room temperature.[1]

  • While stirring, add a NaOH aqueous solution dropwise to adjust the pH to 11.

  • Separate the organic layer. Extract the aqueous layer twice with 20 ml portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the R-(+)-1-(1-naphthyl)ethylamine as a light-yellow oil. The expected enantiomeric excess (e.e.) is approximately 96%.[1]

Enzymatic Kinetic Resolution with Candida antarctica lipase B (CALB)

This protocol is based on a study of the resolution of (R,S)-1-(1-naphthyl)ethylamine using CALB in an organic solvent.

1. Enzymatic Acylation:

  • In a 10 ml flask with a stopper, add 200 mmol/L of (R,S)-1-(1-naphthyl)ethylamine and 120 mmol/L of vinyl acetate (B1210297) to 5 ml of toluene.

  • To this solution, add 100 mg of Candida antarctica lipase B (CALB).

  • The reaction is carried out at 40°C with shaking at 180 rpm.

  • The progress of the reaction is monitored to achieve a conversion of approximately 50%.

2. Separation and Isolation:

  • After the reaction reaches the desired conversion, the enzyme is removed by filtration.

  • The solvent is evaporated to yield a mixture of the acylated amine and the unreacted amine.

  • The two components are then separated using standard chromatographic techniques (e.g., column chromatography).

  • The unreacted enantiomer is isolated directly, while the acylated enantiomer can be hydrolyzed to obtain the free amine.

Concluding Remarks

Both chemical and enzymatic methods offer effective pathways for the resolution of 1-(1-naphthyl)ethylamine, each with its own set of advantages and disadvantages.

Chemical resolution with tartaric acid is a robust and well-documented method that utilizes a relatively inexpensive resolving agent. However, the theoretical maximum yield for a single enantiomer is 50%, and achieving high enantiomeric purity may require multiple recrystallization steps. A subsequent racemization step is necessary to convert the undesired enantiomer back to the racemate for recycling, adding to the overall process complexity.

Enzymatic kinetic resolution using lipases such as CALB demonstrates exceptional enantioselectivity, often yielding products with very high e.e. values (>99%). The reactions are performed under mild conditions, which can be advantageous for sensitive substrates. Similar to chemical resolution, the maximum yield for one enantiomer is 50%. The cost and stability of the enzyme can be a consideration, although immobilization can facilitate reuse and reduce costs.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, cost considerations, and the available laboratory equipment and expertise. For high-purity applications where enantioselectivity is paramount, the enzymatic approach may be favored. For larger-scale, cost-sensitive processes, the classical chemical resolution method remains a viable and widely practiced option.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Antimicrobial Naphthylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances that govern the antimicrobial efficacy of naphthylamine derivatives reveals a complex interplay of structural modifications. This guide synthesizes experimental data to offer a comparative analysis of these promising compounds, providing researchers and drug development professionals with a clear overview of their therapeutic potential and the structural keys to unlocking it.

The naphthalene (B1677914) scaffold, a simple bicyclic aromatic system, has proven to be a versatile foundation for the development of potent antimicrobial agents.[1] Clinically established drugs such as the antifungal agents naftifine (B1207962) and terbinafine, and the antibiotic nafcillin, all feature this core structure, underscoring its therapeutic significance.[1][2] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and naphthylamine derivatives have emerged as a promising frontier in this endeavor.[1][3] This guide examines the structure-activity relationships (SAR) of various classes of antimicrobial naphthylamine derivatives, presenting a comparative analysis based on available experimental data.

Heterocyclic Hybrids: Enhancing Potency through Molecular Scaffolding

The antimicrobial activity of the naphthylamine core can be significantly modulated by the introduction of various heterocyclic moieties. Studies have shown that derivatization with azetidin-2-one (B1220530) and thiazolidin-4-one rings can yield compounds with broad-spectrum antibacterial and notable antifungal activity.[4] Similarly, the incorporation of a thiazolidinone moiety in conjunction with a nitro group has been demonstrated to produce derivatives with antibacterial and antifungal properties.[5]

Comparative Antimicrobial Activity of Azetidinone and Thiazolidinone Naphthylamine Derivatives

A study by Chopra et al. (2017) explored the synthesis and antimicrobial evaluation of 2-naphthylamine (B18577) analogs bearing azetidin-2-one and thiazolidin-4-one rings.[4] The results, summarized in the table below, highlight the impact of these heterocyclic systems on antimicrobial efficacy.

Compound IDR GroupHeterocyclic MoietyZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
4a HAzetidin-2-one181715
4e 4-ClAzetidin-2-one201916
4f 4-FAzetidin-2-one191815
4g 4-NO₂Azetidin-2-one212017
5b 2-ClThiazolidin-4-one161519
5e 4-ClThiazolidin-4-one171620
3b 2-ClSchiff Base (precursor)151418
Ampicillin --2221-
Amphotericin B ----21

Data extracted from Chopra et al., 2017.[4]

The data indicates that the introduction of an azetidin-2-one ring, particularly with electron-withdrawing substituents on the phenyl ring (e.g., 4-NO₂ in compound 4g ), leads to potent broad-spectrum antibacterial activity.[4] Conversely, derivatives containing the thiazolidin-4-one moiety, such as 5b and 5e , exhibited significant antifungal activity against Candida albicans.[4]

The Influence of Substituents on N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines

Another class of naphthylamine derivatives, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, has been investigated for antifungal and cytotoxic activities. A study by Kouznetsov et al. (2012) provides insights into the SAR of these compounds, which can be considered structural analogs of the allylamine (B125299) antifungal drugs naftifine and terbinafine.[6][7]

Antifungal and Cytotoxic Activity of Substituted N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines

The following table summarizes the antifungal activity (Minimum Inhibitory Concentration - MIC) and cytotoxic activity (50% Inhibitory Concentration - IC50) of these derivatives.

Compound IDR³ SubstituentMIC vs. T. rubrum (µg/mL)IC50 vs. MCF-7 (µg/mL)IC50 vs. H-460 (µg/mL)IC50 vs. SF-268 (µg/mL)
5a OMe>100≤ 10≤ 10≤ 10
5b F>100≤ 10≤ 10≤ 10
5c Cl>100≤ 10≤ 10≤ 10
5d Br>100≤ 10≤ 10≤ 10
6b - (N-(pyridin-3-ylmethyl)naphthalen-1-amine)6.25>100>100>100
Terbinafine -0.01-0.04---

Data extracted from Kouznetsov et al., 2012.[6][7]

Interestingly, while the N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines (5a-d ) displayed significant cytotoxicity against human cancer cell lines, their antifungal activity was limited.[6][7] In contrast, the N-(pyridin-3-ylmethyl)naphthalen-1-amine derivative (6b ) showed moderate antifungal activity against Trichophyton rubrum with low cytotoxicity, highlighting the importance of the substituent attached to the amine nitrogen.[6][7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are crucial.

Antimicrobial Susceptibility Testing: Agar (B569324) Plate Diffusion Method

This method was utilized for the evaluation of azetidinone and thiazolidinone naphthylamine derivatives.[4]

  • Microbial Strains: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans were used.

  • Culture Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

  • Inoculum Preparation: A suspension of the test microorganism was prepared and adjusted to a concentration of 10^5 CFU/mL.

  • Assay Procedure:

    • The sterile agar medium was poured into petri dishes and allowed to solidify.

    • The microbial suspension was uniformly spread over the agar surface.

    • Wells of 6 mm diameter were made in the agar.

    • A 100 µL solution of each test compound (at a specific concentration, e.g., 50 µg/mL) was added to the wells.

    • Standard antibiotic (Ampicillin) and antifungal (Amphotericin B) solutions were used as positive controls, and the solvent (DMSO) as a negative control.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The diameter of the zone of complete inhibition was measured in millimeters.

Antifungal Susceptibility Testing: Microbroth Dilution Assay

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines.[6]

  • Microbial Strains: A panel of pathogenic fungi including yeasts, hialohyphomycetes, and dermatophytes were used.

  • Culture Medium: RPMI-1640 medium was used for the assay.

  • Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Assay Procedure:

    • The assay was performed in 96-well microtiter plates.

    • Serial two-fold dilutions of the test compounds were prepared in the microtiter plates.

    • The fungal inoculum was added to each well.

    • The plates were incubated at 35°C for 48-72 hours.

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that produced a significant inhibition (≥80%) of fungal growth compared to the drug-free control.

Structure-Activity Relationship: Visualizing the Logic

The relationship between the chemical structure of naphthylamine derivatives and their antimicrobial activity can be visualized to better understand the key determinants of their potency.

SAR_Antimicrobial_Naphthylamine_Derivatives cluster_naphthylamine_core Naphthylamine Core cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity Core Naphthylamine Scaffold Heterocycles Addition of Heterocycles (Azetidinone, Thiazolidinone) Core->Heterocycles Derivatization Substituents Substituents on Amine Nitrogen (Aryl, Pyridinylmethyl) Core->Substituents Derivatization ArylSubstituents Substituents on Aryl Ring (Electron-withdrawing groups) Antibacterial Enhanced Antibacterial Activity Heterocycles->Antibacterial Azetidinone Moiety Antifungal Enhanced Antifungal Activity Heterocycles->Antifungal Thiazolidinone Moiety Substituents->Antifungal Pyridinylmethyl Group Cytotoxicity Increased Cytotoxicity Substituents->Cytotoxicity Aryl Group ArylSubstituents->Antibacterial e.g., -NO2

Caption: Key structure-activity relationships of antimicrobial naphthylamine derivatives.

The diagram illustrates that the derivatization of the naphthylamine core with different moieties leads to distinct biological activities. The addition of an azetidinone ring tends to enhance antibacterial properties, especially with electron-withdrawing substituents on an associated aryl ring. In contrast, a thiazolidinone moiety or a pyridinylmethyl group on the amine nitrogen can boost antifungal activity. However, the presence of an N-aryl group can also lead to increased cytotoxicity.

Experimental_Workflow_Agar_Diffusion prep Prepare Agar Plates and Microbial Inoculum inoculate Inoculate Agar Surface with Microorganism prep->inoculate wells Create Wells in Agar inoculate->wells add_compounds Add Test Compounds, Controls to Wells wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Experimental workflow for the agar plate diffusion antimicrobial bioassay.

This workflow diagram outlines the key steps involved in the agar diffusion method, a common technique for screening the antimicrobial activity of chemical compounds.

References

A Comparative Guide to Naphthalimide Derivatives: Unraveling the Influence of Functional Groups on Biological and Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide (B145957) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent biological activities and remarkable photophysical properties. The versatility of this core structure allows for facile functionalization at various positions, leading to a diverse library of derivatives with fine-tuned characteristics. This guide provides a comparative analysis of two key naphthalimide derivatives, 4-amino-N-butyl-1,8-naphthalimide and 4-nitro-N-butyl-1,8-naphthalimide, highlighting the profound impact of the electron-donating amino group versus the electron-withdrawing nitro group on their anticancer activity and fluorescent properties.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for our two representative naphthalimide derivatives, showcasing the stark contrasts conferred by the 4-position functional group.

Property4-Amino-N-butyl-1,8-naphthalimide4-Nitro-N-butyl-1,8-naphthalimide
Anticancer Activity (IC50)
HeLa (Cervical Cancer)~0.71 µM[1]> 10 µM[2]
A549 (Lung Cancer)Not widely reported~2.8 µM (for a similar 3-nitro derivative)[2]
K562 (Leukemia)Active (qualitative)[3]Not widely reported
Photophysical Properties
Absorption Max (λabs) in CHCl3~430 nm[4]~350 nm
Emission Max (λem) in CHCl3~550 nm[4]Weak to no emission
Stokes Shift~120 nmNot applicable
Fluorescence Quantum Yield (ΦF)High (e.g., 0.54-0.93 in CHCl3 for similar derivatives)[5]Very low (often quenched)
Fluorescence Lifetime (τF)~0.5 - 9 ns (solvent dependent)Not applicable

Experimental Protocols

Detailed methodologies for the synthesis of the compared naphthalimide derivatives are provided below.

Synthesis of 4-Nitro-N-butyl-1,8-naphthalimide

This procedure involves the condensation of 4-nitro-1,8-naphthalic anhydride (B1165640) with n-butylamine.

Materials:

Procedure:

  • A mixture of 4-nitro-1,8-naphthalic anhydride (1.0 eq) and n-butylamine (1.1 eq) is suspended in ethanol.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to yield 4-nitro-N-butyl-1,8-naphthalimide as a pale-yellow solid.

Synthesis of 4-Amino-N-butyl-1,8-naphthalimide

This two-step synthesis involves the initial preparation of 4-bromo-N-butyl-1,8-naphthalimide followed by a nucleophilic substitution with ammonia (B1221849). An alternative common method is the reduction of the corresponding 4-nitro derivative.

Method 1: From 4-Bromo-N-butyl-1,8-naphthalimide

Step 1: Synthesis of 4-Bromo-N-butyl-1,8-naphthalimide

  • 4-bromo-1,8-naphthalic anhydride (1.0 eq) and n-butylamine (1.1 eq) are refluxed in ethanol for 12 hours.

  • The mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

Step 2: Amination

  • The obtained 4-bromo-N-butyl-1,8-naphthalimide is reacted with aqueous ammonia in a sealed vessel at 150-180°C.

  • After cooling, the product is isolated by filtration, washed with water, and purified by recrystallization.

Method 2: Reduction of 4-Nitro-N-butyl-1,8-naphthalimide

Materials:

  • 4-nitro-N-butyl-1,8-naphthalimide

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • 4-nitro-N-butyl-1,8-naphthalimide is dissolved in a mixture of ethanol and concentrated HCl.

  • Tin(II) chloride dihydrate (excess) is added portion-wise to the stirred solution.

  • The reaction mixture is heated at reflux for 2-4 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is treated with a saturated sodium bicarbonate solution to neutralize the acid and precipitate the product.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography to yield 4-amino-N-butyl-1,8-naphthalimide as a bright yellow, fluorescent solid.

Mandatory Visualization

The following diagrams illustrate the key biological mechanisms of action reported for anticancer naphthalimide derivatives.

G2_M_Arrest cluster_0 Naphthalimide Derivative Action cluster_1 Cellular Response Naphthalimide Naphthalimide Derivative Topoisomerase_II Topoisomerase II Naphthalimide->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Induction ATM ATM Kinase DNA_Damage->ATM Activation Chk2 Chk2 Kinase ATM->Chk2 Phosphorylation/ Activation Cdc25C Cdc25C Phosphatase Chk2->Cdc25C Inhibitory Phosphorylation CyclinB_CDK1 Cyclin B/CDK1 Complex Cdc25C->CyclinB_CDK1 Dephosphorylation/ Activation G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition Promotion Cell_Cycle_Arrest G2/M Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest Inhibition

Caption: G2/M Phase Cell Cycle Arrest Pathway Induced by Naphthalimide Derivatives.

Apoptosis_Pathway cluster_0 Inducing Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Naphthalimide Naphthalimide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Naphthalimide->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Naphthalimide->Bax Upregulation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Recruitment Apoptosome Apoptosome Caspase9->Apoptosome Formation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Intrinsic Apoptosis Pathway Triggered by Naphthalimide Derivatives.

References

A Comparative Guide to Analytical Methods for 1-Naphthalenemethylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 1-Naphthalenemethylamine is essential for various applications, including pharmacokinetic studies, impurity profiling, and quality control. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data from analogous compounds. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of the analysis. The following table summarizes the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound and structurally similar aromatic amines.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
Typical Stationary Phase C18 or C8 reversed-phase columns.Phenyl-substituted polysiloxane capillary columns.[1]C18 or C8 reversed-phase columns.[2]
Detection UV-Vis (typically around 280 nm for the naphthalene (B1677914) moiety).Mass Spectrometry (provides structural information).Tandem Mass Spectrometry (high selectivity and sensitivity).
Derivatization Generally not required.May be required to improve volatility and thermal stability.Generally not required.
Linearity (R²) > 0.999[2]> 0.999[3]> 0.99[4][5]
Limit of Detection (LOD) In the low ng/mL range.10 ppm for naphthalene in a related matrix.[6] Can be lower for other applications.1.5-5 ng/L for related aromatic amines.[4]
Precision (%RSD) < 2%< 1%[6]< 10%[4]
Accuracy/Recovery (%) Typically 98-102%98.2-99.8% for naphthalene in a related matrix.[6]87.7-111.3% for related aromatic amines.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods for structurally similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and formulations.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid. For MS compatibility, formic acid is preferred.[8] A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.[2][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 280 nm, corresponding to the UV absorbance maximum of the naphthalene ring.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]

  • Chromatographic Column: A fused silica (B1680970) capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The molecular ion of this compound (m/z 157) and key fragment ions would be monitored.

  • Sample Preparation: Dissolve the sample in a suitable solvent like toluene.[6] Derivatization with an agent like acetic anhydride (B1165640) may be necessary to improve chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids.[9]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[2]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution starting with a low percentage of B, increasing over time to elute the analyte.

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) will be the protonated molecule of this compound ([M+H]⁺, m/z 158). Product ions (Q3) will be determined by infusing a standard solution and optimizing fragmentation.

  • Sample Preparation: For biological samples, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction is typically required to remove matrix interferences.[4]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

G start Method Development validation_protocol Validation Protocol start->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

References

Alternative Reagents and Synthetic Strategies to 1-Naphthalenemethylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

1-Naphthalenemethylamine is a crucial chemical intermediate, serving as a foundational building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its unique naphthalenic structure is a key pharmacophore in several drugs. However, the exploration of alternative reagents and synthetic pathways is a continual process in drug discovery and development, driven by the need for improved efficiency, cost-effectiveness, and the discovery of novel chemical entities with enhanced biological activity.

This guide provides a comparative analysis of alternative reagents and synthetic strategies to this compound, with a primary focus on the synthesis of the antifungal agent Terbinafine (B446), a major application of this intermediate. We will explore alternative synthetic routes to Terbinafine that offer procedural advantages and also discuss the use of benzylamine (B48309) as a structural analog to create related antifungal compounds.

Part 1: Comparative Synthesis of Terbinafine

The conventional synthesis of Terbinafine involves the preparation of N-methyl-1-naphthalenemethylamine, which is then coupled with a suitable side chain. An alternative approach simplifies this process into a one-pot reaction. Below is a comparison of these two synthetic strategies.

Synthetic Route Comparison
ParameterRoute A: Conventional Two-Step SynthesisRoute B: Alternative One-Pot Synthesis
Description N-methyl-1-naphthalenemethylamine is first synthesized from 1-chloromethylnaphthalene and methylamine (B109427). This intermediate is then isolated and reacted with 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) to yield Terbinafine.1-chloromethylnaphthalene, methylamine, and 1-chloro-6,6-dimethyl-2-hepten-4-yne are reacted together in a single reaction vessel to directly form Terbinafine.
Number of Steps 21
Overall Yield Typically lower due to multiple steps and isolation procedures.Reported yields are as high as 91.3%[1].
Reaction Conditions Requires isolation of the intermediate. The second step often involves a base and a solvent.The reaction is carried out in an aqueous medium with an acid-binding agent like potassium carbonate at a controlled temperature (10-20 °C)[1].
Advantages Allows for the purification of the intermediate, which can lead to a cleaner final product.Higher yield, simpler procedure, fewer steps, and reduced use of toxic solvents, making it more environmentally friendly and suitable for industrial production[1].
Disadvantages Lower overall yield and more time-consuming.May require careful control of reaction conditions to minimize side products.
Experimental Protocols

Route A: Conventional Two-Step Synthesis of Terbinafine

  • Step 1: Synthesis of N-methyl-1-naphthalenemethylamine

    • 1-chloromethylnaphthalene is reacted with an excess of methylamine in a suitable solvent (e.g., benzene (B151609) or ethanol) in a sealed vessel.[2]

    • The reaction mixture is stirred for several hours at room temperature or with gentle heating.

    • After the reaction is complete, the solvent is removed, and the residue is worked up to isolate N-methyl-1-naphthalenemethylamine. Purification can be achieved by distillation under reduced pressure.

  • Step 2: Synthesis of Terbinafine

    • N-methyl-1-naphthalenemethylamine is dissolved in a solvent such as dimethylformamide (DMF).

    • A base, such as sodium carbonate, is added to the solution.

    • trans-1-chloro-6,6-dimethyl-2-hepten-4-yne is added, and the mixture is heated (e.g., 80-100 °C) for several hours.

    • The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated. The crude Terbinafine can be purified by crystallization, often as the hydrochloride salt.

Route B: Alternative One-Pot Synthesis of Terbinafine [1]

  • To a reaction vessel containing purified water, slowly add methylamine followed by an acid-binding agent such as potassium carbonate.

  • Simultaneously, slowly drip 1-chloromethylnaphthalene and 1-chloro-6,6-dimethyl-2-hepten-4-yne into the solution while maintaining the temperature between 10-20 °C. The molar ratio of methylamine, 1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-yne is typically in the range of 1.8-2 : 1-1.2 : 1.

  • After the addition is complete, continue the reaction for 2-3 hours at 10-20 °C.

  • Extract the reaction mixture with a solvent like chloroform.

  • Concentrate the organic layer under reduced pressure.

  • Add ethyl acetate (B1210297) to the residue to crystallize the Terbinafine product.

  • The resulting solid is filtered and dried to yield pure Terbinafine.

Visualizing the Synthetic Workflows

G cluster_A Route A: Conventional Two-Step Synthesis cluster_B Route B: Alternative One-Pot Synthesis A1 1-Chloromethylnaphthalene A3 Synthesis of Intermediate A1->A3 A2 Methylamine A2->A3 A4 N-methyl-1-naphthalenemethylamine A3->A4 A6 Coupling Reaction A4->A6 A5 1-chloro-6,6-dimethyl- 2-hepten-4-yne A5->A6 A7 Terbinafine A6->A7 B1 1-Chloromethylnaphthalene B4 One-Pot Reaction B1->B4 B2 Methylamine B2->B4 B3 1-chloro-6,6-dimethyl- 2-hepten-4-yne B3->B4 B5 Terbinafine B4->B5

Caption: Comparative workflows of Terbinafine synthesis.

Part 2: Benzylamine as a Structural Alternative for Antifungal Drug Discovery

A different approach to finding alternatives to this compound is to replace the entire naphthylmethyl group with a simpler aromatic moiety, such as a benzyl (B1604629) group. This leads to the synthesis of structurally distinct analogues, which can be evaluated for their biological activity. Benzylamine is a readily available and less complex starting material compared to this compound.

Conceptual Comparison

The underlying principle here is the exploration of structure-activity relationships (SAR). By substituting the bulky, lipophilic naphthalene (B1677914) ring with a phenyl ring, researchers can investigate the impact of this change on the antifungal potency and pharmacokinetic properties of the resulting compounds. Several studies have synthesized and tested benzylamine-type antimycotics, comparing their efficacy to existing drugs like Terbinafine.[3]

Performance Comparison: Antifungal Activity

Direct comparison of synthetic yields is not applicable here as the final products are different. However, a comparison of the biological performance of the resulting compounds is highly relevant. The following table presents a conceptual comparison of the antifungal activity (Minimum Inhibitory Concentration - MIC) of Terbinafine with a representative benzylamine-based antifungal.

CompoundTarget OrganismMIC (µg/mL)
Terbinafine Candida glabrataComparable to benzylamine analogs[3]
Benzylamine Analogues (with aromatic ether side chain)Candida glabrataSignificant antimycotic activity, comparable to Terbinafine[3]

Note: Specific MIC values can vary depending on the exact structure of the benzylamine analogue and the specific strain of the fungus tested.

Experimental Protocol: Synthesis of Benzylamine-based Antifungals via Reductive Amination[3]
  • A substituted benzaldehyde (B42025) derivative is dissolved in a suitable solvent such as dichloromethane.

  • An appropriate amine (e.g., 2-amino-6-methylheptane) is added to the solution.

  • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the mixture.

  • The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The final product can be purified by column chromatography or by precipitation as a hydrochloride salt.

Visualization of Structural Alternatives

G cluster_terbinafine Terbinafine Core Structure cluster_benzylamine Benzylamine-based Analog Core Structure terbinafine_img benzylamine_img terbinafine_label N-methyl-1-naphthalenemethylamine moiety benzylamine_label Benzylamine moiety

Caption: Structural comparison of Terbinafine and a benzylamine analog.

Conclusion

This guide has presented two key alternative approaches to the use of this compound in the synthesis of the antifungal agent Terbinafine.

Firstly, alternative synthetic routes, such as the one-pot synthesis of Terbinafine, can offer significant advantages in terms of yield, efficiency, and environmental impact compared to the conventional multi-step process. This represents a process optimization that retains the core structure of the final product.

Secondly, the use of structural analogs like benzylamine as alternative building blocks opens up avenues for the discovery of new chemical entities. While this does not provide a direct replacement for this compound in a specific reaction, it is a fundamental strategy in drug development for exploring structure-activity relationships and potentially identifying compounds with improved therapeutic profiles.

For researchers and professionals in drug development, the choice between these strategies will depend on the specific goals of their project, whether it be the optimization of an existing synthesis or the discovery of novel bioactive molecules.

References

A Comparative Analysis of Synthetic Pathways to N-methyl-1-naphthalenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

N-methyl-1-naphthalenemethanamine is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine.[1][2] The efficiency, cost-effectiveness, and impurity profile of its synthesis are of significant interest to researchers and professionals in drug development. This guide provides a comparative study of the primary synthetic routes to N-methyl-1-naphthalenemethanamine, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.

Executive Summary of Synthetic Routes

Three main synthetic strategies have been predominantly employed for the synthesis of N-methyl-1-naphthalenemethanamine: alkylation of N-methylformamide followed by hydrolysis, direct alkylation of methylamine (B109427), and reductive amination of 1-naphthaldehyde (B104281). Each route presents a unique set of advantages and disadvantages in terms of yield, purity, cost, and scalability.

Synthetic RouteStarting MaterialsKey ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
Alkylation of N-methylformamide & Hydrolysis 1-Chloromethylnaphthalene, N-methylformamideStrong base (e.g., NaH) or mild base (e.g., KOH) with a phase transfer catalyst, Acid (for hydrolysis)41-85%[3][4]High (free from bis-alkylated impurity)[3][4]Avoids bis-alkylation impurity, scalable.[3]Two-step process.
Direct Alkylation of Methylamine 1-Chloromethylnaphthalene, MethylamineExcess methylamine60%[5]Formation of bis-alkylated impurity requires purification.[3]One-step reaction.Prone to over-alkylation, requires a large excess of methylamine.[3]
Reductive Amination 1-Naphthaldehyde, MethylamineReducing agent (e.g., Me2SiHCl, NaBH4), Catalyst (e.g., Pt/C)Up to 96% (for similar compounds)[6]HighHigh yield and purity.[6]The multi-step synthesis of 1-naphthaldehyde and the cost of reagents can be prohibitive for large-scale production.[3][4]

Detailed Experimental Protocols

Route 1: Alkylation of N-methylformamide followed by Hydrolysis

This method involves the formation of an N-substituted formamide, which is subsequently hydrolyzed to yield the desired secondary amine. This approach effectively prevents the formation of the bis-alkylated impurity often seen in direct alkylation methods.[3][4]

Step 1: Synthesis of N-methyl-N-(1-naphthylmethyl)formamide

  • Method A (Strong Base):

    • Under a nitrogen atmosphere, suspend sodium hydride (32g, 50% in paraffin (B1166041) oil) in dry N,N-dimethylformamide (200ml) in a three-necked flask.

    • Cool the mixture to 20°C.

    • Slowly add a solution of N-methylformamide (50g) in N,N-dimethylformamide (50ml) over 1.5-2 hours, maintaining the temperature at 20-25°C.

    • Stir the reaction mixture at 25-30°C for 1 hour.

    • Add a solution of 1-chloromethylnaphthalene to the flask.

  • Method B (Mild Base and Phase Transfer Catalyst):

    • Charge a flask with 1-chloromethylnaphthalene (100g), N-methylformamide (120g), and tetra-n-butylammonium bromide (5g).

    • Cool the mixture to 5°C.

    • Add powdered potassium hydroxide (B78521) (50g) in portions, keeping the temperature below 5°C.

    • Maintain the reaction at this temperature for 4 hours.

    • Warm the mixture to 25°C and dilute with water (200ml) and toluene (B28343) (200ml).

    • The organic layer containing the crude product is separated and used directly in the next step.[4]

Step 2: Hydrolysis of N-methyl-N-(1-naphthylmethyl)formamide

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 10% aqueous sulfuric acid (800ml).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to 25°C and extract with toluene (2 x 150ml) to remove any unreacted starting material.

  • Treat the aqueous layer with activated carbon and filter.

  • Basify the filtrate to a pH of 10.0 with sodium hydroxide.

  • Extract the liberated N-methyl-1-naphthalenemethanamine into toluene.

  • Distill the toluene to obtain the crude product, which can be further purified by vacuum distillation to yield the pure product (39g, 41% overall yield for Method A; 79-82g, 82-85% overall yield for Method B).[3][4]

Experimental Workflow for Alkylation of N-methylformamide & Hydrolysis

cluster_step1 Step 1: Formamide Synthesis cluster_step2 Step 2: Hydrolysis start1 1-Chloromethylnaphthalene + N-methylformamide reaction1 Formamide Formation start1->reaction1 reagents1 Base (NaH or KOH) + (Phase Transfer Catalyst) reagents1->reaction1 crude_formamide Crude N-methyl-N- (1-naphthylmethyl)formamide reaction1->crude_formamide hydrolysis Acid Hydrolysis (H2SO4) crude_formamide->hydrolysis workup Workup: - Toluene Extraction - Basification (NaOH) - Toluene Extraction hydrolysis->workup purification Purification: Vacuum Distillation workup->purification product Pure N-methyl-1- naphthalenemethanamine purification->product

Caption: Workflow for the two-step synthesis via N-methylformamide.

Route 2: Direct Alkylation of Methylamine

This classical approach involves the direct reaction of 1-chloromethylnaphthalene with an excess of methylamine. While straightforward, this method is often plagued by the formation of a bis-alkylated impurity, which can complicate purification.[3]

Experimental Protocol:

  • React 1-chloromethylnaphthalene with a large excess of methylamine in a suitable solvent such as benzene (B151609) in a sealed vessel.[3]

  • Alternatively, 1-chloromethylnaphthalene can be reacted with methylamine in the presence of a base and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[7]

  • After the reaction is complete, the mixture is worked up.

  • The bis-alkylated impurity is typically removed by forming the hydrochloride salt of the desired product and performing repeated extractions with a non-polar solvent like ether.[3]

  • A reported yield for a similar N-alkylation of methylamine with 1-chloromethylnaphthalene is around 60%.[5]

Logical Relationship in Direct Alkylation of Methylamine

start 1-Chloromethylnaphthalene + Excess Methylamine reaction Direct Alkylation start->reaction mixture Reaction Mixture: - N-methyl-1-naphthalenemethanamine - Bis-alkylated Impurity - Unreacted Methylamine reaction->mixture purification Purification: - HCl salt formation - Ether Extraction mixture->purification product Pure N-methyl-1- naphthalenemethanamine purification->product

Caption: Reaction and purification scheme for direct alkylation.

Route 3: Reductive Amination

Reductive amination offers a high-yield and clean alternative, starting from 1-naphthaldehyde and methylamine. However, the multi-step preparation and purification of the starting aldehyde can make this route less economically viable for large-scale production.[3][4]

Experimental Protocol:

A general protocol for the reductive amination of aldehydes to secondary N-methylamines has been developed using Me2SiHCl as a reductant.[6]

  • To a solution of the aldehyde (e.g., 1-naphthaldehyde, 0.50 mmol) in acetonitrile (B52724) (1.0 mL) at 25°C, add N-Boc-N-methylamine (0.75 mmol).

  • Add Me2SiHCl (1.5 mmol) to the mixture.

  • Stir the reaction for 8 hours.

  • The reaction proceeds through a Boc-protected intermediate, which undergoes in situ deprotection.

  • The final product is typically isolated as its hydrochloride salt.

  • This method has been shown to produce excellent yields (e.g., 96% for N-methyl-1-phenylmethanamine hydrochloride) for a variety of aldehydes.[6]

Signaling Pathway for Reductive Amination

aldehyde 1-Naphthaldehyde intermediate Boc-protected secondary amine aldehyde->intermediate amine N-Boc-N-methylamine amine->intermediate reductant Me2SiHCl reductant->intermediate deprotection In situ Boc-deprotection (HCl generated) intermediate->deprotection product N-methyl-1- naphthalenemethanamine (as HCl salt) deprotection->product

Caption: Key steps in the reductive amination pathway.

Conclusion

The choice of synthetic route for N-methyl-1-naphthalenemethanamine is a trade-off between yield, purity, cost, and operational simplicity.

  • The alkylation of N-methylformamide followed by hydrolysis stands out as a robust and scalable method that effectively avoids the problematic bis-alkylation impurity, offering high yields in its optimized version.[3][4]

  • Direct alkylation of methylamine is a simpler, one-step process but requires careful purification to remove the over-alkylation byproduct and necessitates the use of a large excess of methylamine.[3]

  • Reductive amination provides an elegant and high-yielding route to a very pure product but is hampered by the cost and multi-step synthesis of the starting aldehyde, making it less favorable for commercial-scale production.[3][4][6]

For industrial applications where purity and scalability are paramount, the N-methylformamide route appears to be the most advantageous. For laboratory-scale synthesis where the starting aldehyde is readily available, reductive amination can provide a quick and clean route to the desired product.

References

A Comparative Analysis of the Biological Activity of 1-Naphthylamine Derivatives and Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-naphthylamine (B1663977) derivatives against other aromatic amines, such as 2-naphthylamine (B18577) and aniline (B41778) derivatives. The information is supported by experimental data to highlight their differential effects, ranging from carcinogenicity to therapeutic potential.

Introduction: The Dichotomy of Aromatic Amines

Aromatic amines are a broad class of organic compounds characterized by an amino group attached to an aromatic ring. They are foundational materials in the chemical industry, used in the synthesis of dyes, pesticides, rubber products, and pharmaceuticals.[1][2] However, their biological effects are profoundly varied. While some, like 2-naphthylamine, are potent human carcinogens, others, including many synthetic derivatives of 1-naphthylamine and aniline, exhibit promising therapeutic activities such as anticancer, antifungal, and antibacterial properties.[3][4]

The biological activity of an aromatic amine is largely dictated by its chemical structure, which influences its metabolic fate within the body. This guide will delve into these differences, presenting quantitative data, experimental methodologies, and pathway visualizations to offer a clear comparative perspective.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of many aromatic amines is not an intrinsic property of the parent molecule but is a consequence of its metabolic activation.[5] This process, primarily occurring in the liver, transforms the relatively inert amine into a highly reactive electrophile capable of damaging DNA.

The key steps in this bioactivation pathway are:

  • N-hydroxylation: The first and rate-limiting step is the oxidation of the exocyclic amino group to an N-hydroxy derivative, a reaction catalyzed by cytochrome P450 enzymes (specifically, CYP1A2).[5][6]

  • Esterification: The resulting N-hydroxyarylamine undergoes esterification, typically through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs).[7]

  • Formation of Arylnitrenium Ion: The N-acetoxy or N-sulfonyloxy ester is an unstable intermediate that spontaneously breaks down to form a highly reactive arylnitrenium ion.[5][8]

  • DNA Adduct Formation: This ultimate carcinogen is a powerful electrophile that attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form covalent DNA adducts.[8][9] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[9]

Metabolic_Activation cluster_0 General Metabolic Activation of Aromatic Amines AromaticAmine Aromatic Amine (Pro-carcinogen) N_Hydroxy N-Hydroxyarylamine AromaticAmine->N_Hydroxy Cytochrome P450 (N-hydroxylation) Ester N-Acetoxyarylamine or N-Sulfonyloxyarylamine N_Hydroxy->Ester NAT or SULT (Esterification) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Reacts with DNA (Guanine) Mutation Mutations, Cancer Initiation DNA_Adduct->Mutation

Caption: Generalized pathway for the metabolic activation of aromatic amines.

Comparative Biological Activities: Quantitative Data

The structural differences between aromatic amines lead to significant variations in their biological effects. This is most starkly illustrated by the isomers 1-naphthylamine and 2-naphthylamine.

While both are aromatic amines, their carcinogenic potential is vastly different. 2-Naphthylamine is a well-established human bladder carcinogen.[10][11][12] In contrast, extensive studies have shown that pure 1-naphthylamine is not carcinogenic.[13][14] Early reports of carcinogenicity associated with commercial-grade 1-naphthylamine were later attributed to contamination with the highly potent 2-naphthylamine isomer.[13][14] A lifetime study in dogs clearly demonstrated this disparity.

Table 1: Carcinogenicity of Naphthylamine Isomers in Dogs [13][14]

Compound AdministeredTotal DoseDurationOutcome
Pure 2-NaphthylamineVariableUp to 34 monthsAll dogs developed transitional-cell carcinoma of the bladder.
Pure 1-Naphthylamine950 gUp to 109 monthsNo bladder neoplasia observed.
0.5% 2-NA in 1-NA400 mg/dayUp to 109 months2 of 8 dogs developed haemangioma of the bladder.
6% 2-NA in 1-NA400 mg/dayUp to 109 months2 of 8 dogs developed early carcinoma.

Data sourced from a lifetime carcinogenicity study in beagle dogs.

While the parent 1-naphthylamine lacks carcinogenic activity, its synthetic derivatives have been explored for therapeutic applications, including as cytotoxic agents against cancer cells.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µg/mL) of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines [3]

CompoundSubstituent (R)MCF-7 (Breast)H-460 (Lung)SF-268 (CNS)
5a 4-OMe2.11.83.3
5b 4-Me4.86.17.2
5c 4-H3.54.25.1
5d 4-F7.68.99.3
5e 4-Cl5.24.96.8

IC₅₀: The concentration of a drug that gives half-maximal response. Lower values indicate higher cytotoxicity.

Certain derivatives of 1-naphthylamine have also demonstrated potential as antifungal agents, structurally analogous to allylamine (B125299) antifungal drugs like terbinafine.[3]

Table 3: Antifungal Activity (MIC in µg/mL) of N-(pyridinylmethyl)naphthalen-1-amines [3]

CompoundIsomerCandida albicansAspergillus fumigatusTrichophyton rubrum
6a 2-pyridinyl>100>100>100
6b 3-pyridinyl646425
6c 4-pyridinyl>100>100>100

MIC: Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Aniline, the simplest aromatic amine, and its derivatives form the backbone of a vast number of pharmaceuticals.[4] Their biological activities are highly dependent on the nature of their substitutions.

  • Antimicrobial Agents: The discovery of sulfanilamide, an aniline derivative, revolutionized medicine as the first synthetic antibacterial agent.[4]

  • Anticancer Agents: Many modern targeted cancer therapies are aniline derivatives. For example, 4-anilinoquinazoline (B1210976) compounds act as tyrosine kinase inhibitors, blocking signaling pathways like EGFR that are crucial for cancer cell growth.[4]

  • Other Therapeutic Uses: Aniline derivatives are found in drugs for heart failure, inflammation (e.g., paracetamol), and other conditions.[1][15]

Experimental Protocols

Reproducible and standardized methodologies are essential for comparing the biological activity of chemical compounds.

The Ames test is a widely used method to assess the mutagenic potential of chemicals and is a primary screening tool for genotoxicity.[16]

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause mutations that restore the bacteria's ability to synthesize histidine (reversion), allowing them to grow on a histidine-free medium.

  • Methodology:

    • Metabolic Activation: Since many aromatic amines are pro-mutagens, the test is typically performed both with and without a mixture of liver enzymes (S9 fraction) to simulate metabolic activation.

    • Exposure: The tester strains are exposed to the test compound at various concentrations on a minimal agar (B569324) plate containing only a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur).

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

This assay determines a compound's ability to inhibit the growth of or kill cancer cells in culture.

  • Principle: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the bottom of a microtiter plate. The amount of bound dye is proportional to the total cellular protein mass, which is related to the number of living cells.

  • Methodology:

    • Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

    • Compound Treatment: The cells are then treated with the test compound (e.g., 1-naphthylamine derivatives) across a range of concentrations for a defined period (typically 48-72 hours).

    • Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with SRB solution.

    • Washing & Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

    • Measurement: The absorbance of the solubilized dye is measured using a plate reader at a specific wavelength (e.g., 510 nm).

    • Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and from this, the IC₅₀ value is determined.

Cytotoxicity_Workflow cluster_1 Experimental Workflow for In Vitro Cytotoxicity Testing A 1. Seed Cancer Cells in 96-well plates B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Fix Cells (e.g., with TCA) C->D E 5. Stain with SRB Dye D->E F 6. Wash & Solubilize Dye E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Conclusion

This comparative guide underscores the critical role of chemical structure in determining the biological activity of aromatic amines.

  • 1-Naphthylamine vs. 2-Naphthylamine: There is a stark contrast between the isomers. Pure 1-naphthylamine is considered non-carcinogenic, whereas 2-naphthylamine is a potent human bladder carcinogen due to its specific metabolic activation pathway.[11][13][14]

  • Parent Compounds vs. Derivatives: While parent aromatic amines like aniline and 1-naphthylamine can be toxic or biologically inert, their synthetic derivatives are a rich source of therapeutic agents.[3][4] Through medicinal chemistry, the toxic properties can be mitigated and beneficial activities, such as cytotoxicity against cancer cells, antifungal action, or enzyme inhibition, can be introduced and optimized.[3][17]

For researchers in drug development, this highlights the importance of understanding metabolic pathways and structure-activity relationships. The aromatic amine scaffold, particularly that of 1-naphthylamine and aniline, remains a highly versatile and valuable platform for the design of new therapeutic molecules, provided that a thorough toxicological and mechanistic evaluation is conducted.

References

A Comparative Guide to the Anti-Inflammatory Properties of Synthetic Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene (B1677914) scaffold has emerged as a privileged structure in medicinal chemistry, with numerous synthetic derivatives demonstrating potent anti-inflammatory activities. This guide provides an objective comparison of the performance of various classes of synthetic naphthalene derivatives, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of synthetic naphthalene derivatives is commonly assessed through a combination of in vitro and in vivo assays. These evaluations typically focus on the inhibition of key inflammatory mediators and pathways. This section presents a comparative summary of the performance of representative naphthalene derivatives.

In Vitro Anti-Inflammatory Activity

In vitro assays provide crucial insights into the molecular mechanisms underlying the anti-inflammatory effects of synthetic naphthalene derivatives. Key parameters evaluated include the inhibition of cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 1: Comparative In Vitro Anti-Inflammatory Activity of Synthetic Naphthalene Derivatives

Compound ClassDerivativeTargetIC50 / % InhibitionReference CompoundIC50 / % InhibitionSource
2-Phenylnaphthalene PNAP-6NO Production (LPS-stimulated RAW 264.7)~50% inhibition at 20 µM--[1][2]
PNAP-8NO Production (LPS-stimulated RAW 264.7)~60% inhibition at 20 µM--[1][2]
PNAP-6TNF-α Production (LPS-stimulated RAW 264.7)~45% inhibition at 20 µM--[1][2]
PNAP-8TNF-α Production (LPS-stimulated RAW 264.7)~55% inhibition at 20 µM--[1][2]
PNAP-6IL-6 Production (LPS-stimulated RAW 264.7)~40% inhibition at 20 µM--[1][2]
PNAP-8IL-6 Production (LPS-stimulated RAW 264.7)~50% inhibition at 20 µM--[1][2]
Naphthalene-Pyrazole Hybrid Compound 5hCOX-138.76 nMIndomethacin35.72 nM[3]
Compound 5mCOX-287.74 nMCelecoxib-[3]
Naproxen (B1676952) Derivative Compound A22NO Production (LPS-stimulated RAW 264.7)5.66 µMNaproxen>100 µM[4]
Naproxen DerivativeIL-6 Suppression (IL-1β stimulated HUVECs)Significant suppression--[5]
Naproxen DerivativeTNF-α Suppression (IL-1β stimulated HUVECs)Significant suppression--[5]

Note: This table presents a selection of data from various sources for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This test measures the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan.

Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound ClassDerivativeDose (mg/kg)% Inhibition of Edema (at 3h)Reference CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Source
Naphthalene-Pyrazole Hybrid Compound 5h-79.39%Indomethacin--[3]
Compound 5m-72.12%Indomethacin--[3]
α-Amino Naphthalene Derivative Compound 6-Potent ActivityPhenylbutazone--[6]
Compound 10-Potent ActivityPhenylbutazone--[6]

Note: The specific doses and reference compound inhibition percentages were not uniformly available across all cited sources for a direct side-by-side numerical comparison in all rows.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the validation and comparison of anti-inflammatory properties. The following are methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the synthetic naphthalene derivatives.

  • Administration: Test compounds and the reference drug are administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the effect of compounds on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the synthetic naphthalene derivatives for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation of Inhibition: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis of COX-2 and iNOS Expression

This technique is used to quantify the protein levels of key inflammatory enzymes, COX-2 and inducible nitric oxide synthase (iNOS).[8][9]

Protocol:

  • Cell Lysis: After treatment and stimulation as described for the NO assay, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of COX-2 and iNOS is normalized to the loading control.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many synthetic naphthalene derivatives are mediated through the modulation of key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response.

MAPK/NF-κB Signaling Pathway

Several studies have shown that synthetic naphthalene derivatives can inhibit the phosphorylation of MAPK family members (ERK, p38, and JNK) and prevent the activation and nuclear translocation of NF-κB.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation MAPK Activation TLR4->MAPK_activation IKK IKK TLR4->IKK p38 p38 MAPK_activation->p38 ERK ERK MAPK_activation->ERK JNK JNK MAPK_activation->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes IkB IκBα IKK->IkB P NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 degradation NFkB_p65_nuc NF-κB (p65/p50) (Nuclear) NFkB_p65->NFkB_p65_nuc translocation NFkB_p65_nuc->Pro_inflammatory_genes iNOS iNOS Pro_inflammatory_genes->iNOS COX2 COX-2 Pro_inflammatory_genes->COX2 TNFa TNF-α Pro_inflammatory_genes->TNFa IL6 IL-6 Pro_inflammatory_genes->IL6 Naphthalene_Derivatives Synthetic Naphthalene Derivatives Naphthalene_Derivatives->MAPK_activation Naphthalene_Derivatives->IKK Naphthalene_Derivatives->IkB inhibition of degradation

Caption: MAPK/NF-κB signaling pathway and points of inhibition by synthetic naphthalene derivatives.

Experimental Workflow for In Vitro Anti-Inflammatory Assessment

The following diagram illustrates the typical workflow for evaluating the in vitro anti-inflammatory properties of synthetic naphthalene derivatives.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with Naphthalene Derivatives cell_culture->treatment stimulation LPS Stimulation treatment->stimulation incubation 24h Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for TNF-α, IL-6 supernatant_collection->elisa data_analysis Data Analysis and Comparison griess_assay->data_analysis elisa->data_analysis western_blot Western Blot for iNOS, COX-2 cell_lysis->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro anti-inflammatory assessment of naphthalene derivatives.

References

Comparative Analysis of Monoamine Transporter Inhibition by Fluoronaphthalene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potential of hypothetical fluoronaphthalene derivatives on monoamine transporters (MATs). While direct comparative experimental data for a specific series of fluoronaphthalene derivatives is not publicly available, this document outlines the established experimental framework and presents illustrative data to guide future research in this area.

The selective inhibition of monoamine transporters—dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters—is a cornerstone of treatment for numerous neuropsychiatric disorders.[1] The naphthalene (B1677914) scaffold has emerged as a versatile platform in medicinal chemistry for developing MAT inhibitors.[2] This guide focuses on a hypothetical series of 2-(Aminomethyl)-4-fluoronaphthalene derivatives to illustrate a comparative analysis of their potency and selectivity.

Data Presentation: Inhibitory Activity of Fluoronaphthalene Derivatives

The following table summarizes hypothetical, yet plausible, quantitative data for a series of 2-(Aminomethyl)-4-fluoronaphthalene derivatives. This data is intended to serve as an example for presenting results from radioligand binding and uptake inhibition assays. The inhibitory constants (Ki) and IC50 values are crucial for comparing the potency and selectivity of each compound.[2]

Table 1: Hypothetical Inhibitory Activity of 2-(Aminomethyl)-4-fluoronaphthalene Derivatives at Monoamine Transporters

Compound IDR1R2DAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Derivative 1HH150258025045140
Derivative 2CH₃H120156520028110
Derivative 3CH₃CH₃250189042035160
Derivative 4C₂H₅H1803511030060190
Derivative 5CyclopropylH95507516085130

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Selectivity Ratios:

To better understand the selectivity profile of each derivative, selectivity ratios can be calculated from the Ki or IC50 values. For example, SERT vs. DAT selectivity would be calculated as Ki (DAT) / Ki (SERT). A higher ratio indicates greater selectivity for SERT over DAT.[2]

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic Cleft Monoamine Neurotransmitter Vesicle->Synaptic Cleft Exocytosis Monoamine Monoamine MAT Monoamine Transporter (DAT, SERT, or NET) Fluoronaphthalene\nDerivative Fluoronaphthalene Derivative Fluoronaphthalene\nDerivative->MAT Inhibition Synaptic Cleft->MAT Reuptake Receptor Postsynaptic Receptor Synaptic Cleft->Receptor Binding & Signal Transduction

Monoamine transporter signaling pathway.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay A Membrane Preparation (Cells expressing DAT, SERT, or NET) B Incubation (Membranes + Radioligand + Fluoronaphthalene Derivative) A->B C Filtration (Separate bound from unbound radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Determine Ki values) D->E F Synaptosome Preparation (From specific brain regions) G Pre-incubation (Synaptosomes + Fluoronaphthalene Derivative) F->G H Uptake Initiation (Add radiolabeled neurotransmitter) G->H I Termination & Filtration H->I J Scintillation Counting (Quantify neurotransmitter uptake) I->J K Data Analysis (Determine IC50 values) J->K

General experimental workflow for MAT inhibition assays.

Experimental Protocols

A thorough comparative analysis of fluoronaphthalene derivatives requires in vitro assays to determine their affinity for and inhibition of each of the three monoamine transporters.[2]

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific transporter.[2]

Objective: To determine the inhibition constant (Ki) of the fluoronaphthalene derivatives for DAT, SERT, and NET.

Materials:

  • Cell Membranes: Membranes prepared from cells (e.g., HEK293) stably expressing human DAT, SERT, or NET.[2]

  • Radioligands:

    • For DAT: [³H]WIN 35,428[2]

    • For SERT: [³H]Citalopram[2]

    • For NET: [³H]Nisoxetine[2]

  • Test Compounds: Fluoronaphthalene derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[2]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • Glass Fiber Filters.

Procedure:

  • Membrane Preparation: HEK293 cells stably expressing the transporter of interest are harvested and homogenized in an appropriate buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.[2]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific concentration of the appropriate radioligand, and varying concentrations of the test fluoronaphthalene derivative.

  • Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[3]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

Synaptosomal Uptake Assays

These assays provide a functional measure of a compound's ability to inhibit the reuptake of neurotransmitters into nerve terminals.[2]

Objective: To determine the IC50 value of the fluoronaphthalene derivatives for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Synaptosomes: Prepared from specific rodent brain regions (e.g., striatum for DAT, cortex for SERT and NET).[2]

  • Radiolabeled Neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.[2]

  • Test Compounds: Fluoronaphthalene derivatives.

  • Incubation Buffer.

Procedure:

  • Synaptosome Preparation: Homogenize the specific brain tissue in a sucrose (B13894) buffer and use differential centrifugation to isolate the synaptosomes.[2]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test fluoronaphthalene derivative.[2]

  • Uptake Initiation: Initiate the uptake of the respective radiolabeled neurotransmitter by adding it to the synaptosomal suspension.[2]

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.[2]

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.[2]

  • Quantification: Measure the radioactivity accumulated within the synaptosomes by scintillation counting.[2]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) using non-linear regression analysis.[2]

By following these structured protocols, researchers can effectively conduct a comparative analysis of the potency and selectivity of novel fluoronaphthalene derivatives at monoamine transporters, paving the way for the identification of promising candidates for therapeutic development.

References

Safety Operating Guide

Proper Disposal of 1-Naphthalenemethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. 1-Naphthalenemethylamine is a hazardous chemical requiring strict disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Chemical Incompatibility

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste must not be mixed with incompatible substances. Store waste containers in a cool, well-ventilated area away from direct sunlight and heat sources.

Incompatible Substance ClassExamplesPotential Hazard
Strong Oxidizing AgentsPeroxides, Nitrates, PerchloratesViolent reactions, fire, or explosion
AcidsHydrochloric Acid, Sulfuric AcidExothermic reaction, formation of toxic fumes
Acid ChloridesAcetyl chlorideViolent reactions
Acid AnhydridesAcetic anhydrideViolent reactions
ChloroformatesIncompatible
Halogenated AgentsIncompatible

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not discharge this compound or its containers into drains, sewers, or the environment, as it is toxic to aquatic life with long-lasting effects.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.[2]

  • Segregate this compound waste from other chemical waste streams to prevent hazardous reactions.[1][3] Keep it separate from incompatible materials as detailed in the table above.

2. Containerization and Labeling:

  • Use a dedicated, compatible, and sealable waste container for all this compound waste.[1][2] The original container is often a suitable choice for unused product.[3]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Attach a hazardous waste tag that includes the chemical name, quantity, and date of generation.

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible chemicals.[1]

  • Secondary containment should be used to prevent the spread of material in case of a leak.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1][4]

  • Follow all institutional and regulatory procedures for waste manifest documentation.

Experimental Protocols for Spills and Decontamination

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department immediately.

Note on Chemical Neutralization: While some aromatic amines can be degraded using methods like oxidation with acidified potassium permanganate, this should only be performed by trained personnel as part of a documented and approved experimental procedure.[5] It is not a standard disposal method and may be subject to institutional and regulatory restrictions.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area C Identify Waste: - Unused Chemical - Contaminated Materials B->C D Segregate from Incompatible Chemicals C->D E Place in a Dedicated, Compatible Container D->E F Label Container: 'Hazardous Waste: This compound' E->F G Store in Secure Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS or Licensed Waste Contractor H->I J Complete Waste Manifest Documentation I->J K Professional Hazardous Waste Disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 1-Naphthalenemethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Naphthalenemethylamine (CAS No. 118-31-0).[1][2] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is known to cause skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[3]

Signal Word: Danger[1]

Hazard Statements:

  • Causes skin irritation.[1][4]

  • Causes serious eye damage.[1]

  • Toxic if swallowed.[4]

  • Toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, the following PPE and engineering controls are mandatory when handling this compound.

Control TypeSpecific Recommendations
Engineering Controls Handle in a well-ventilated place, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][3]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[4][5] Equipment must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Skin Protection Wear chemical-resistant and impervious clothing. Handle with gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use and disposed of properly after.[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[4] A dust mask of type N95 (US) may be sufficient for nuisance exposures.[2][7]

Operational Plan for Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is properly ventilated.[1][4]

  • Dispensing: Avoid contact with skin and eyes.[4] Do not breathe vapors or mist.[4]

  • Post-Handling: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[1][4][5]

  • Store locked up.[1]

  • Incompatible with strong oxidizing agents.[1]

Emergency Procedures

EmergencyFirst Aid Measures
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water.[1][4] Remove all contaminated clothing.[1][4] If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Rinse mouth with water.[4][5] Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[1][4]
Spill Evacuate the area.[8] Wear appropriate PPE.[4] Absorb the spill with inert material (e.g., sand, dry lime) and collect it in a suitable, closed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a suitable and closed container, clearly labeled as hazardous waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the chemical enter drains.[4][5]

Physical and Chemical Properties

PropertyValue
CAS Number 118-31-0[1][2]
Molecular Formula C11H11N[2]
Molecular Weight 157.21 g/mol [2]
Appearance Liquid[2]
Boiling Point 290-293 °C[2]
Density 1.073 g/mL at 25 °C[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Refractive Index n20/D 1.643[2]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal A Don appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat B Ensure proper ventilation: - Work in a chemical fume hood C Verify emergency equipment: - Eyewash station - Safety shower D Dispense this compound - Avoid skin/eye contact - Avoid inhalation of vapors C->D Proceed to Handling E Wash hands thoroughly D->E After Use F Decontaminate work surfaces G Remove and store PPE correctly H Collect all waste in a labeled hazardous waste container G->H Dispose of Contaminated Items I Arrange for pickup by a licensed disposal service

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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1-Naphthalenemethylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.